Product packaging for Deltamycin A1(Cat. No.:CAS No. 58880-22-1)

Deltamycin A1

Katalognummer: B1670229
CAS-Nummer: 58880-22-1
Molekulargewicht: 799.9 g/mol
InChI-Schlüssel: BSLHJKFVBDZBEO-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Deltamycin A1 is a new macrolide antibiotic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H61NO16 B1670229 Deltamycin A1 CAS No. 58880-22-1

Eigenschaften

CAS-Nummer

58880-22-1

Molekularformel

C39H61NO16

Molekulargewicht

799.9 g/mol

IUPAC-Name

[(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate

InChI

InChI=1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+

InChI-Schlüssel

BSLHJKFVBDZBEO-VAWYXSNFSA-N

Isomerische SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O

Kanonische SMILES

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Deltamycin A1; 

Herkunft des Produkts

United States

Foundational & Exploratory

The Origin of Deltamycin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the leucomycin/carbomycin (B1668359) group. This document provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, fermentation processes, isolation procedures, and biosynthetic pathways. It is designed to serve as a technical resource for professionals in the fields of microbiology, natural product chemistry, and drug development.

Producing Microorganism

This compound is produced by a strain of actinomycete bacteria.[1][2] The producing organism was originally identified and classified as a new subspecies, Streptomyces halstedii subsp. deltae (strain P3409).[1] It is also referred to in literature as Streptomyces deltae. This strain is notable for producing a complex of related macrolide antibiotics, including Deltamycins A1, A2, A3, and A4 (which was later identified as carbomycin A).[1][3][4]

Table 1: Taxonomy of the this compound-Producing Organism

Taxonomic RankClassification
Genus Streptomyces
Species halstedii
Subspecies deltae
Strain P3409

Fermentation

The production of Deltamycins, including this compound, is achieved through submerged fermentation of Streptomyces halstedii subsp. deltae.[1] While the precise, optimized industrial fermentation media are not fully disclosed in publicly available literature, the initial discovery reported that the antibiotics were produced in organic complex media.[1] Based on general knowledge of macrolide production by Streptomyces and information available for the closely related carbomycin, a representative fermentation medium can be proposed.

Table 2: Representative Fermentation Medium for Carbomycin Production by Streptomyces halstedii

ComponentConcentration (g/L)Purpose
Soybean Meal 30.0Nitrogen and protein source
Glucose 22.0Primary carbon source
NaCl 1.0Osmotic balance
CaCO₃ 5.0pH buffering agent
CoCl₂·6H₂O 0.005Trace element, cofactor for enzymes
Lard Oil 4.0Carbon source and anti-foaming agent

This medium composition is for the production of carbomycin, a closely related macrolide produced by Streptomyces halstedii, and serves as a likely example for this compound production.[5]

Fermentation Conditions

Optimal production of macrolide antibiotics by Streptomyces typically involves controlling various physical and chemical parameters.

Table 3: General Fermentation Parameters for Streptomyces

ParameterTypical Range
Temperature 25-30 °C
pH 6.5 - 7.5
Aeration 0.5 - 1.5 vvm (volume of air per volume of medium per minute)
Agitation 200 - 400 rpm
Incubation Time 5 - 10 days

Isolation and Purification

The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.[4]

Experimental Protocol: Isolation and Purification of Deltamycins
  • Extraction:

    • After fermentation, the mycelium is separated from the broth by filtration or centrifugation.

    • The filtrate is adjusted to a basic pH (around 9.0) and extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform.

    • The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to silica (B1680970) gel column chromatography.[4]

    • A step-wise gradient of solvents is used for elution. A typical solvent system for macrolide separation starts with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increases in polarity by adding a more polar solvent (e.g., acetone (B3395972) or methanol).

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified antibiotic.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Submerged Fermentation of S. halstedii subsp. deltae Harvest Harvest Broth Fermentation->Harvest Filtration Separate Mycelium (Filtration/Centrifugation) Harvest->Filtration SolventExtraction Solvent Extraction of Filtrate (e.g., Ethyl Acetate) Filtration->SolventExtraction Concentration Concentrate Extract SolventExtraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Analysis Fraction Analysis (TLC/HPLC) Chromatography->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Workflow for this compound Production and Isolation.

Biosynthesis

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthetic gene cluster for Deltamycins has not been explicitly characterized in the literature. However, its structural similarity to carbomycin A, whose biosynthesis is better understood, allows for the proposal of a putative biosynthetic pathway.

The biosynthesis of the 16-membered macrolactone ring of this compound is initiated from a starter unit (likely propionyl-CoA) and extended by the sequential addition of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) by the PKS modules. Following the formation of the macrolactone, it undergoes post-PKS modifications, including glycosylation and acylation. Two deoxy sugars, D-mycaminose and L-mycarose, are attached to the aglycone. The final step in the formation of this compound is the acylation of the mycarose (B1676882) moiety with an acetyl group.[3]

G cluster_precursors Precursor Supply PropionylCoA Propionyl-CoA (Starter Unit) PKS Type I Polyketide Synthase (PKS) Assembly Line PropionylCoA->PKS MethylmalonylCoA Methylmalonyl-CoA (Extender Unit) MethylmalonylCoA->PKS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS EthylmalonylCoA Ethylmalonyl-CoA (Extender Unit) EthylmalonylCoA->PKS Aglycone 16-Membered Aglycone Formation PKS->Aglycone Glycosylation1 Glycosylation with D-Mycaminose Aglycone->Glycosylation1 Glycosylation2 Glycosylation with L-Mycarose Glycosylation1->Glycosylation2 Acylation Acylation of Mycarose with Acetyl Group Glycosylation2->Acylation DeltamycinA1 This compound Acylation->DeltamycinA1

Putative Biosynthetic Pathway of this compound.

Biological Activity

This compound exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] The mechanism of action, typical for macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 4: Antimicrobial Spectrum of this compound

Bacterial GroupActivity Level
Gram-positive bacteria Active
Gram-negative bacteria Generally not active
Mycoplasma Active

Specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in a consolidated format in the public domain. The activity is generally described as potent against susceptible Gram-positive pathogens.

References

Deltamycin A1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic produced by the bacterium Streptomyces deltae. As a member of the macrolide class, it is of significant interest for its potential therapeutic applications against Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with experimental protocols for its study.

Chemical Structure and Properties

This compound is a 16-membered macrolide antibiotic.[1] Its complex structure features a lactone ring to which deoxy sugars are attached. The chemical identity and properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate[1]
CAS Number 58880-22-1[2][3]
Molecular Formula C₃₉H₆₁NO₁₆[2][3]
Synonyms Deltamycin A-1, Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3,4B-diacetate,(12S,13S)-[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 799.90 g/mol [2][3]
Appearance Solid powder
Melting Point 201-204°C[1]
Boiling Point 875.4°C at 760 mmHg[1]
Density 1.26 g/cm³[1][2]
Solubility Soluble in DMSO, Methanol, Toluene.[1][3]
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[3]

Biological Activity and Mechanism of Action

This compound exhibits activity primarily against Gram-positive bacteria.[1] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[4][5] This binding action physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature termination of translation.[4] The overall process is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, but can be bactericidal at higher concentrations.[6]

Mechanism_of_Action Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Blocks Elongation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Decoded by Peptide_Exit_Tunnel->Protein_Synthesis Essential for Deltamycin_A1 This compound Deltamycin_A1->50S_subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

Isolation and Purification of this compound

This compound is produced by the fermentation of Streptomyces deltae. A general protocol for its isolation and purification is outlined below.

1. Fermentation:

  • Culture Streptomyces deltae in a suitable fermentation medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soy meal, corn steep liquor), and inorganic salts.[7]

  • Maintain the fermentation at 28-30°C with adequate aeration and agitation for 5-7 days. The pH should be kept between 7.6 and 8.0 for optimal production.[7]

2. Extraction:

  • After fermentation, separate the mycelium from the broth by filtration or centrifugation.

  • Extract the this compound from the filtered broth using a suitable organic solvent.

3. Purification:

  • Concentrate the organic extract under reduced pressure.

  • Subject the crude extract to column chromatography, typically using silica (B1680970) gel.

  • Elute with a suitable solvent system to separate this compound from other metabolites.

  • Further purify the fractions containing this compound by recrystallization from a solvent mixture such as benzene-n-hexane.

Isolation_Workflow Isolation and Purification of this compound Fermentation Fermentation of Streptomyces deltae Filtration Filtration/Centrifugation Fermentation->Filtration Extraction Solvent Extraction of Broth Filtration->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Deltamycin_A1 Pure this compound Recrystallization->Pure_Deltamycin_A1

Caption: General workflow for the isolation of this compound.

Characterization of this compound

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, aiding in structural confirmation.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is commonly used.

1. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

2. Inoculum Preparation:

  • Culture the test bacterium overnight.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Include positive (bacteria and medium, no antibiotic) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination MIC Determination Workflow Antibiotic_Dilution Prepare Serial Dilutions of this compound Inoculation Inoculate Microtiter Plate Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Observe for Bacterial Growth Incubation->Read_Results MIC_Value Determine MIC Value Read_Results->MIC_Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a promising macrolide antibiotic with potent activity against Gram-positive bacteria. This guide provides foundational information for researchers and drug development professionals interested in further exploring its therapeutic potential. The provided protocols offer a starting point for the isolation, characterization, and biological evaluation of this compound. Further research into its specific antimicrobial spectrum and potential for chemical modification could lead to the development of new and effective antibacterial agents.

References

Deltamycin A1: A Technical Guide to its Physicochemical Properties, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deltamycin A1 is a macrolide antibiotic belonging to the 16-membered lactone ring family. First isolated from the fermentation broth of Streptomyces deltae, it exhibits notable activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols for isolation and characterization, and the known biological signaling pathways associated with this compound and related macrolide antibiotics.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₃₉H₆₁NO₁₆[1][2][3][4]
Molecular Weight 799.90 g/mol [1][2][3][4]
Exact Mass 799.3990[2]
Elemental Analysis C: 58.56%, H: 7.69%, N: 1.75%, O: 32.00%[2]
Appearance Powder[3]
Melting Point 201-204 °C[3]
Boiling Point 875.4 °C at 760 mmHg[3]
Density 1.26 g/cm³[3]
Solubility Soluble in Methanol, Toluene[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the fermentation, isolation, purification, and structural elucidation of this compound, based on established protocols for macrolide antibiotics produced by Streptomyces species.

Fermentation of Streptomyces deltae

A strain of Streptomyces halstedii subsp. deltae is used for the production of Deltamycins.[4] The fermentation is typically carried out in a suitable liquid medium under controlled conditions to maximize the yield of the desired antibiotic.

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) with a spore suspension or a vegetative mycelial culture of S. deltae. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

  • Production Medium: A production medium rich in carbon and nitrogen sources is used. A typical medium may contain soybean meal, glycerol, glucose, and various mineral salts.

  • Fermentation Conditions: The production fermentation is carried out in large-scale fermenters. Key parameters such as temperature, pH, aeration, and agitation are carefully controlled and optimized for maximal this compound production. The fermentation is typically run for several days.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.

  • Extraction: The fermentation broth is first filtered to separate the mycelium from the supernatant. The antibiotic is then extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of column chromatography to separate this compound from other related deltamycins and impurities. A variety of stationary phases can be employed, including silica (B1680970) gel and alumina, with elution performed using a gradient of organic solvents. High-Performance Liquid Chromatography (HPLC) is often used for the final purification step to obtain highly pure this compound.

Structure Elucidation

The chemical structure of this compound was primarily determined using spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule, allowing for the deduction of its molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the presence of chromophores.

Signaling Pathways and Mechanism of Action

As a macrolide antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. This occurs through its binding to the 50S subunit of the bacterial ribosome, which ultimately leads to the cessation of bacterial growth (bacteriostatic effect).

Furthermore, macrolide antibiotics, as a class, are known to possess immunomodulatory effects on host cells. These effects are often mediated through the modulation of key intracellular signaling pathways. While the specific effects of this compound on these pathways have not been extensively reported, the general mechanism for macrolides involves the inhibition of pro-inflammatory signaling cascades.

macrolide_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Activates MEKK MEKK TLR->MEKK Activates NFκB_IκB NF-κB/IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB_IκB->IκB Degradation NFκB NF-κB NFκB_IκB->NFκB Releases DNA DNA NFκB->DNA Translocates to nucleus and binds to DNA MEK MEK MEKK->MEK Phosphorylates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates ERK1_2->DNA Activates transcription factors Macrolide Macrolide (e.g., this compound) Macrolide->IKK Inhibits Macrolide->ERK1_2 Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Bacterial_Ligand Bacterial Ligand Bacterial_Ligand->TLR Activation

Fig. 1: General signaling pathway for macrolide immunomodulation.

The diagram above illustrates how macrolide antibiotics can interfere with the Toll-like Receptor (TLR) signaling pathway, which is activated by bacterial components. This interference leads to the inhibition of two major downstream pathways: the NF-κB pathway and the MAPK/ERK pathway. By inhibiting the phosphorylation of IκB and ERK1/2, macrolides prevent the translocation of NF-κB to the nucleus and the activation of other transcription factors, respectively. The net result is a reduction in the expression of pro-inflammatory genes.

experimental_workflow cluster_production Production cluster_isolation Isolation & Purification cluster_characterization Structural Characterization A Inoculation of Streptomyces deltae B Fermentation in Production Medium A->B C Filtration of Fermentation Broth B->C D Solvent Extraction of Supernatant C->D E Column Chromatography D->E F High-Performance Liquid Chromatography (HPLC) E->F J Pure this compound F->J G Mass Spectrometry (MS) H Nuclear Magnetic Resonance (NMR) I IR & UV Spectroscopy J->G J->H J->I

Fig. 2: Experimental workflow for this compound.

This workflow diagram provides a high-level overview of the process for obtaining and characterizing this compound, from the initial fermentation of the producing microorganism to the final structural elucidation of the purified compound.

References

Deltamycin A1: A Technical Guide to its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a 16-membered macrolide antibiotic belonging to the leucomycin (B7888351) family. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis, exhibiting potent activity against a spectrum of Gram-positive bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antibacterial effects of this compound, including its interaction with the bacterial ribosome and the consequent disruption of protein synthesis. Due to the limited availability of specific quantitative data for this compound, this guide incorporates representative data from structurally and functionally similar 16-membered macrolides, such as carbomycin, josamycin (B1673084), and tylosin (B1662201), to provide a comprehensive overview.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The central mechanism of action of this compound, consistent with other macrolide antibiotics, is the targeted inhibition of protein synthesis in susceptible bacteria. This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome.

Ribosomal Binding Site

This compound binds to the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET).[1][2] This binding site is a critical juncture for the elongating polypeptide chain as it emerges from the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The macrolactone ring of the antibiotic establishes contact with the ribosomal RNA (rRNA) of the tunnel wall.[2] For 16-membered macrolides, a disaccharide extension at the C5 position of the macrolactone ring can extend deeper into the PTC, directly interfering with peptide bond formation.[3]

Disruption of Protein Elongation

The binding of this compound within the NPET leads to the steric obstruction of the passage of the nascent polypeptide chain.[4] This physical blockage prevents the growing peptide from progressing through the tunnel, effectively halting protein elongation.

Recent studies on macrolides have revealed a more nuanced mechanism than simple steric hindrance. The antibiotic, in conjunction with specific nascent peptide sequences within the ribosomal tunnel, can allosterically modulate the function of the PTC.[5] This results in a context-specific inhibition of peptide bond formation, where the ribosome stalls at particular amino acid motifs.[5][6] This sequence-selective inhibition can lead to the dissociation of peptidyl-tRNA from the ribosome, further disrupting protein synthesis.[7][8][9]

The following diagram illustrates the proposed signaling pathway of this compound's action on the bacterial ribosome.

Deltamycin_A1 This compound Bacterial_Cell_Wall Bacterial Cell Wall and Membrane Deltamycin_A1->Bacterial_Cell_Wall Penetration Cytoplasm Cytoplasm Bacterial_Cell_Wall->Cytoplasm Ribosome_50S 50S Ribosomal Subunit Cytoplasm->Ribosome_50S Binding NPET Nascent Peptide Exit Tunnel (NPET) Ribosome_50S->NPET Occupies PTC Peptidyl Transferase Center (PTC) NPET->PTC Allosteric Modulation Protein_Elongation Protein Elongation NPET->Protein_Elongation Steric Hindrance Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Protein_Elongation->Protein_Synthesis_Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death/ Growth Inhibition Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Figure 1. Signaling pathway of this compound's action on the bacterial ribosome.

Quantitative Data: Antibacterial Activity

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureusJosamycin≤0.06 - >2560.5 - 128>256[10]
Tylosin----
Streptococcus pyogenesJosamycin≤0.06 - >256<0.06>256[10]
Spiramycin (B21755)-<0.06>256[10]
Streptococcus pneumoniaeJosamycin≤0.06 - >2560.5>256[10]
Spiramycin-0.25>256[10]
Bacillus subtilisErythromycin (14-membered)---[11]

Note: MIC values can vary significantly based on the specific strain, testing methodology, and resistance mechanisms present. The data for josamycin and spiramycin against resistant strains show very high MICs.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Bacteria Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) Inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Prep_Bacteria->Inoculate Prep_Antibiotic Prepare Serial Dilutions of this compound Prep_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Figure 2. Workflow for MIC determination by broth microdilution.

  • Preparation of Materials:

    • Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pyogenes).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth).

    • This compound stock solution of known concentration.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer and 0.5 McFarland turbidity standard.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis using a bacterial cell-free extract.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Extract Prepare Bacterial Cell-Free Extract (e.g., S30 extract) Combine Combine Cell-Free Extract, Reaction Mix, and this compound Prep_Extract->Combine Prep_Reaction Prepare Reaction Mix (amino acids, energy source, reporter mRNA) Prep_Reaction->Combine Prep_Antibiotic Prepare this compound dilutions Prep_Antibiotic->Combine Incubate Incubate at 37°C Combine->Incubate Measure_Signal Measure Reporter Signal (e.g., luminescence, fluorescence) Incubate->Measure_Signal Calculate_Inhibition Calculate Percent Inhibition relative to no-drug control Measure_Signal->Calculate_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Translation Set up In Vitro Translation Reaction with specific mRNA template Add_Antibiotic Add this compound to induce stalling Prep_Translation->Add_Antibiotic Anneal_Primer Anneal a Radiolabeled Primer downstream of the potential stall site Add_Antibiotic->Anneal_Primer Reverse_Transcription Perform Primer Extension with Reverse Transcriptase Anneal_Primer->Reverse_Transcription Gel_Electrophoresis Separate cDNA products by Denaturing Polyacrylamide Gel Electrophoresis Reverse_Transcription->Gel_Electrophoresis Visualize_Bands Visualize Bands by Autoradiography Gel_Electrophoresis->Visualize_Bands Map_Stall_Site Map the 3' end of the truncated cDNA to identify the ribosome stall site Visualize_Bands->Map_Stall_Site

References

Deltamycin A1: A Technical Overview of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic belonging to the leucomycin (B7888351) group, produced by Streptomyces halstedii subsp. deltae.[1][2] As a member of the macrolide class, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This comprehensive technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key processes.

Antibacterial Spectrum of this compound

This compound demonstrates targeted activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its related compounds against a panel of clinically relevant Gram-positive bacteria. The data is compiled from foundational studies on this antibiotic class.

Table 1: Minimum Inhibitory Concentration (MIC) of Deltamycins against Gram-Positive Bacteria (µg/mL)

Bacterial StrainThis compoundDeltamycin A2Deltamycin A3Deltamycin A4 (Carbomycin A)
Staphylococcus aureus 209P0.200.200.200.20
Staphylococcus aureus Smith0.390.390.390.39
Bacillus subtilis ATCC 66330.100.100.100.10
Sarcina lutea ATCC 93410.050.050.050.05
Micrococcus flavus ATCC 102400.100.100.100.10

Data sourced from foundational studies on Deltamycins.

Mechanism of Action

As a macrolide antibiotic, this compound inhibits bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby halting the elongation of the protein.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Inhibition Inhibition 50S->Inhibition 30S 30S Subunit Protein_Synthesis Protein Synthesis Deltamycin_A1 This compound Deltamycin_A1->50S Binds to Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The data presented in this guide was likely obtained using a standardized agar (B569324) dilution method.

Agar Dilution Method for MIC Determination
  • Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The various dilutions of this compound are then added to the agar to create a series of plates with decreasing concentrations of the antibiotic. Control plates containing no antibiotic are also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing and control agar plates.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacteria being tested.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial strain.

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic_Dilutions Prepare_Agar_Plates Incorporate into Molten Agar Prepare_Antibiotic_Dilutions->Prepare_Agar_Plates Inoculate_Plates Inoculate Plates Prepare_Agar_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

References

Deltamycin A1: A Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Deltamycin A1, a macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the compound's mechanism of action.

Quantitative Antibacterial Activity

This compound has demonstrated notable activity against various Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Deltamycin derivatives, providing key data points for assessing its antibacterial efficacy. The data presented is primarily for Phenylacetyl-Deltamycin (PAD) and its tetrahydro- derivative (4H-PAD), which are closely related to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Deltamycin Derivatives Against Staphylococcus aureus

Test OrganismPAD (mcg/ml)4H-PAD (mcg/ml)
Staphylococcus aureus FDA 209P< 0.20.4
Staphylococcus aureus Smith0.41.67
Staphylococcus aureus (STH)r< 0.2< 0.2
Staphylococcus aureus (EM)r< 0.20.4
Staphylococcus aureus (SPM)r0.83.1
Staphylococcus aureus (SM, STH)r< 0.2< 0.2
Staphylococcus aureus (Pc-G, KM, NM)r0.40.8

Data sourced from Patent GB1573121A. The specific strains and resistance markers (e.g., (STH)r, (EM)r) refer to strains resistant to specific antibiotics, highlighting the potential of Deltamycin derivatives against resistant isolates.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard and widely accepted procedure for determining the MIC of antibiotics like this compound.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

  • This compound (or its derivative) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

    • The typical final concentration range for testing can vary but often spans from 0.06 to 64 mcg/mL.

    • Ensure that each well contains a final volume of 100 µL of the diluted antibiotic.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Colony Selection standardization Turbidity Standardization (0.5 McFarland) bacterial_culture->standardization inoculum_prep Inoculum Preparation (5x10^5 CFU/mL) standardization->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation antibiotic_dilution This compound Serial Dilutions antibiotic_dilution->inoculation incubation Incubation (16-20h at 35°C) inoculation->incubation mic_determination Visual Inspection for MIC Determination incubation->mic_determination

Broth Microdilution Workflow for MIC Determination.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a member of the macrolide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target of macrolides is the 50S ribosomal subunit.

By binding to a specific site on the 23S rRNA of the 50S ribosomal subunit, this compound physically blocks the nascent polypeptide exit tunnel. This obstruction prevents the elongation of the growing peptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. The ultimate consequence is the cessation of protein synthesis, which is essential for bacterial growth and replication, resulting in a bacteriostatic effect.

signaling_pathway cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit exit_tunnel Polypeptide Exit Tunnel ribosome_50S->exit_tunnel ribosome_30S 30S Subunit protein_synthesis Protein Synthesis (Elongation) exit_tunnel->protein_synthesis is required for deltamycin This compound deltamycin->ribosome_50S Binds to 23S rRNA deltamycin->exit_tunnel Blocks Tunnel bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth is inhibited, leading to

Mechanism of Action of this compound.

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Deltamycin A1 in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deltamycin A1, a 16-membered macrolide antibiotic, represents a fascinating example of the complex biosynthetic capabilities of Streptomyces. As a member of the carbomycin (B1668359) family of antibiotics, its creation involves a sophisticated enzymatic assembly line, beginning with simple metabolic precursors and culminating in a potent antibacterial agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, with a focus on the genetic and enzymatic machinery involved, quantitative production data, and detailed experimental methodologies for its study.

The Genetic Blueprint: The Deltamycin/Carbomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes clustered together on the Streptomyces chromosome. While the complete gene cluster for this compound from its native producer, Streptomyces halstedii subsp. deltae, has not been fully elucidated, extensive research on the closely related carbomycin A (Deltamycin A4) biosynthetic gene cluster in Streptomyces thermotolerans provides a robust model. The core of this cluster is comprised of genes encoding a Type I modular polyketide synthase (PKS), which is responsible for assembling the macrolactone ring, alongside genes for the synthesis and attachment of deoxysugars and various tailoring enzymes that modify the core structure.

Table 1: Key Genes and Enzymes in the Carbomycin Biosynthetic Pathway

Gene (in S. thermotolerans)Proposed Enzyme FunctionRole in Biosynthesis
carB and carEAcyltransferaseAcylation of the mycarose (B1676882) sugar moiety. The specificity of this enzyme is crucial for the final identity of the deltamycin analogue.[1]
acyB2Transcriptional RegulatorPositive regulator of carbomycin biosynthesis.[2]
cbmRTranscriptional RegulatorDual-function regulator, acting as both a positive and negative regulator of carbomycin biosynthesis depending on its expression level.[2]
PKS genesType I Polyketide SynthaseAssembly of the 16-membered macrolactone core from acyl-CoA precursors.
Glycosyltransferase genesGlycosyltransferasesAttachment of mycaminose (B1220238) and mycarose sugar moieties to the macrolactone core.
Tailoring enzyme genesOxygenases, methyltransferases, etc.Post-PKS modifications of the macrolactone ring and sugar moieties, such as hydroxylation and epoxidation.

The Assembly Line: The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: formation of the macrolactone core, synthesis and attachment of deoxysugars, and a series of tailoring reactions.

Building the Core: Polyketide Synthase (PKS) Machinery

The 16-membered macrolactone ring of this compound is assembled by a large, multi-domain Type I PKS. This enzymatic complex functions as an assembly line, sequentially adding and modifying two-carbon units derived from acyl-CoA precursors. The process begins with a starter unit, likely propionyl-CoA, followed by a series of extension steps with methylmalonyl-CoA and malonyl-CoA. The specific sequence and number of these extender units, as well as the reductive modifications (ketoreduction, dehydration, and enoylreduction) carried out by the various PKS domains, determine the final structure of the polyketide chain.

Sugar Scaffolds: Biosynthesis and Attachment of Deoxysugars

A key feature of this compound is the presence of two deoxysugar moieties: D-mycaminose and L-mycarose. These sugars are synthesized from glucose-1-phosphate through dedicated pathways involving a series of enzymatic reactions, including epimerization, ketoreduction, and methylation. Once synthesized as nucleotide-activated sugars (e.g., TDP-L-mycarose), they are attached to the macrolactone core by specific glycosyltransferases.

The Finishing Touches: Tailoring Reactions

Following the formation of the glycosylated macrolactone intermediate, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are critical for the biological activity of the antibiotic. Key tailoring steps include:

  • Hydroxylation and Epoxidation: Cytochrome P450 monooxygenases are responsible for specific hydroxylations and the formation of an epoxide ring on the macrolactone.

  • Acylation of Mycarose: This is the defining step that differentiates the various deltamycins. In the case of this compound, an acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to the 4'-hydroxyl group of the mycarose sugar. In contrast, carbomycin A (Deltamycin A4) has an isovaleryl group at this position.[1] The gene carE from the carbomycin biosynthetic cluster is known to encode an acyltransferase with broad substrate specificity, capable of transferring different acyl groups to the mycarose moiety.[1]

Below is a DOT script representation of the proposed biosynthetic pathway leading to this compound.

Deltamycin_A1_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_sugars Deoxysugar Biosynthesis cluster_tailoring Tailoring Reactions Propionyl_CoA Propionyl-CoA PKS Type I PKS Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Glucose_1_P Glucose-1-Phosphate Mycaminose_pathway Mycaminose Biosynthesis Glucose_1_P->Mycaminose_pathway Mycarose_pathway Mycarose Biosynthesis Glucose_1_P->Mycarose_pathway Acetyl_CoA Acetyl-CoA Acetyltransferase Acetyltransferase (e.g., CarE homolog) Acetyl_CoA->Acetyltransferase Macrolactone 16-Membered Macrolactone Core PKS->Macrolactone Glycosyltransferase1 Glycosyltransferase 1 Macrolactone->Glycosyltransferase1 TDP-D-Mycaminose TDP_Mycaminose TDP-D-Mycaminose Mycaminose_pathway->TDP_Mycaminose TDP_Mycarose TDP-L-Mycarose Mycarose_pathway->TDP_Mycarose Glycosyltransferase2 Glycosyltransferase 2 Glycosyltransferase1->Glycosyltransferase2 TDP-L-Mycarose Intermediate1 Glycosylated Intermediate Glycosyltransferase2->Intermediate1 Hydroxylase Hydroxylase Epoxidase Epoxidase Hydroxylase->Epoxidase Intermediate2 Hydroxylated/ Epoxidized Intermediate Epoxidase->Intermediate2 Deltamycin_A1 This compound Acetyltransferase->Deltamycin_A1 Intermediate1->Hydroxylase Deltamycin_X Deltamycin X (Deacyldeltamycin) Intermediate2->Deltamycin_X Deltamycin_X->Acetyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Aspects of this compound Production

The yield of this compound in Streptomyces fermentations is influenced by a multitude of factors, including nutrient availability, culture conditions, and the genetic background of the producing strain. While specific quantitative data for this compound production is limited in publicly available literature, studies on the related carbomycin A provide valuable insights.

Table 2: Factors Influencing Carbomycin A Production

FactorObservationReference
Genetic Regulation Overexpression of the positive regulator acyB2 significantly improves carbomycin yield.[2]
Overexpression of the dual-function regulator cbmR can block carbomycin production.[2]
Precursor Supply The availability of acyl-CoA precursors is a critical determinant of macrolide production.
Fermentation Media Carbomycin production is supported by complex organic media. A typical medium contains soybean meal (30.0 g/L), glucose (22.0 g/L), NaCl (1.0 g/L), CaCO3 (5.0 g/L), CoCl2·6H2O (0.005 g/L), and lard oil (4.0 g/L).[3]
Fermentation Conditions Optimization of parameters such as pH, temperature, and aeration is crucial for maximizing yield.

Experimental Protocols for Studying this compound Biosynthesis

Elucidating the intricacies of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Genetic Manipulation of Streptomyces

Gene Knockout Protocol (General Overview):

  • Construct a disruption cassette: A selectable marker gene (e.g., apramycin (B1230331) resistance) is flanked by DNA regions homologous to the upstream and downstream sequences of the target gene.

  • Introduce the cassette into Streptomyces: This is typically achieved through intergeneric conjugation from Escherichia coli.

  • Select for double-crossover homologous recombination: This results in the replacement of the target gene with the resistance cassette.

  • Confirm the knockout: Verification is performed using PCR and Southern blot analysis.

Below is a DOT script illustrating a general workflow for gene knockout in Streptomyces.

Gene_Knockout_Workflow cluster_construction Plasmid Construction in E. coli cluster_conjugation Intergeneric Conjugation cluster_selection Selection and Verification p1 Amplify flanking regions of target gene p2 Clone flanking regions and resistance cassette into a conjugation vector p1->p2 p3 Introduce plasmid into E. coli donor strain p2->p3 p4 Conjugate E. coli with Streptomyces recipient p3->p4 p5 Select for exconjugants (double crossover) p4->p5 p6 Verify gene knockout by PCR and Southern blot p5->p6

Caption: General workflow for gene knockout in Streptomyces.

Heterologous Expression and Enzyme Characterization

To study the function of individual enzymes in the this compound pathway, their corresponding genes can be expressed in a heterologous host, such as E. coli or a genetically amenable Streptomyces strain.

Protocol for Heterologous Expression and Purification of an Acyltransferase (General Overview):

  • Clone the gene of interest: The acyltransferase gene is cloned into an expression vector with a suitable promoter and an affinity tag (e.g., His-tag).

  • Transform the expression host: The expression plasmid is introduced into E. coli or Streptomyces.

  • Induce protein expression: Gene expression is induced under optimized conditions (e.g., with IPTG in E. coli).

  • Cell lysis and protein purification: Cells are harvested and lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme assay: The activity of the purified enzyme is assayed using its putative substrates (e.g., deacyldeltamycin and acetyl-CoA) and the product formation is monitored by HPLC or mass spectrometry.

Analysis of Deltamycins by High-Performance Liquid Chromatography (HPLC)

HPLC Method for Deltamycin Analysis (General Protocol):

  • Sample Preparation: The Streptomyces culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.

    • Detection: UV detection at a wavelength around 232 nm is suitable for deltamycins.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve of a known concentration of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the intricate and highly regulated metabolic capabilities of Streptomyces. While the study of the closely related carbomycin A has provided a solid framework for understanding this process, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks governing this compound production. The identification and characterization of the specific acetyltransferase responsible for the final acylation step will be crucial for targeted genetic engineering approaches aimed at improving the yield of this compound or generating novel, more potent derivatives. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway, with potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Macrolide Core of Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae. This guide provides a detailed examination of the macrolide structure of this compound, focusing on the physicochemical properties and the spectroscopic data that were pivotal in its structural elucidation. While specific experimental data for this compound is not extensively available in the public domain, this document compiles known information and draws parallels with the closely related and well-studied macrolide, Carbomycin (B1668359) A (also known as Deltamycin A4), to provide a comprehensive understanding. Methodologies for structural analysis, biosynthesis, and mechanism of action are detailed to serve as a valuable resource for researchers in natural product chemistry and drug development.

Introduction

Deltamycins are a family of macrolide antibiotics that exhibit activity primarily against Gram-positive bacteria. The structures of Deltamycins A1, A2, A3, and A4 were first reported in 1979, with their core structures being elucidated primarily through spectral properties.[1] this compound is distinguished by an acetyl group on the mycarose (B1676882) sugar moiety.[1] Understanding the intricate macrolide architecture is crucial for the rational design of novel antibiotic derivatives with improved efficacy and reduced resistance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its characterization and handling.

PropertyValueReference
Molecular Formula C₃₉H₆₁NO₁₆
Molecular Weight 799.90 g/mol
Appearance White crystalline powder
Solubility Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water
Melting Point 128 - 130 °C
UV λmax (in ethanol) 240 nm (ε 14,500), 278 nm (ε 4,500)

Structural Elucidation: Spectroscopic Analysis

The determination of the complex macrolide structure of this compound relied heavily on a combination of spectroscopic techniques. While the original publication by Shimauchi et al. (1979) does not provide detailed tables of the raw data, this section outlines the expected data and the methodologies used.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a molecule of the complexity of this compound, a suite of 1D and 2D NMR experiments would have been employed.

Expected Quantitative Data (Hypothetical Table):

Detailed ¹H and ¹³C NMR data for this compound are not publicly available. The following table is a representative example of the type of data that would be generated.

PositionδC (ppm)δH (ppm, J in Hz)
1170.5-
245.22.85 (m)
378.13.95 (d, 8.5)
.........

Experimental Protocol: NMR Analysis

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Provides information on the proton environment, including chemical shift, integration (number of protons), and coupling constants (connectivity).

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the molecular structure.

  • Data Analysis: The spectral data are processed and analyzed to assign each proton and carbon signal to its specific position within the macrolide structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its substructures.

Expected Quantitative Data (Hypothetical Table):

Specific high-resolution mass spectrometry fragmentation data for this compound is not publicly available. The following represents expected fragmentation patterns for a 16-membered macrolide of this type.

m/z (Observed)Ion FormulaFragment Lost
799.5[C₃₉H₆₁NO₁₆+H]⁺(Molecular Ion)
642.4[C₃₂H₄₈NO₁₂]⁺Loss of mycarose sugar
498.3[C₂₅H₃₆O₉]⁺Loss of mycaminose (B1220238) and mycarose sugars
.........

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

  • Ionization: The sample is ionized to produce gas-phase ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is selected and subjected to collision-induced dissociation (CID) to break it into smaller fragments, which are then analyzed.

  • Data Interpretation: The fragmentation pattern is analyzed to identify characteristic losses of functional groups and sugar moieties, which helps to confirm the structure.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, it requires the formation of high-quality single crystals, which can be a significant challenge for complex natural products.

No publicly available crystallographic data (CIF or PDB files) for this compound has been found.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Purified this compound is dissolved in various solvents and solvent mixtures, and crystallization is attempted using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to generate a final 3D structure.

Biosynthesis of the this compound Macrolide Core

The biosynthesis of 16-membered macrolides like this compound is carried out by large, multi-domain enzymes known as Type I Polyketide Synthases (PKS). While the specific gene cluster for this compound has not been fully characterized, the general pathway is well-understood and is depicted below.

The PKS acts as an assembly line, where a series of modules catalyze the sequential addition of two-carbon units (from malonyl-CoA or methylmalonyl-CoA) to a growing polyketide chain. Each module contains a set of domains (acyltransferase, acyl carrier protein, ketosynthase, etc.) that select the extender unit and perform reductive modifications.

Deltamycin_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) cluster_PostPKS Post-PKS Modifications Propionyl-CoA Propionyl-CoA Loading Module Loading Module Propionyl-CoA->Loading Module Methylmalonyl-CoA Methylmalonyl-CoA Module 1 Module 1 Methylmalonyl-CoA->Module 1 Module 3 Module 3 Methylmalonyl-CoA->Module 3 Module 5 Module 5 Methylmalonyl-CoA->Module 5 Module 7 Module 7 Methylmalonyl-CoA->Module 7 Malonyl-CoA Malonyl-CoA Module 2 Module 2 Malonyl-CoA->Module 2 Module 4 Module 4 Malonyl-CoA->Module 4 Module 6 Module 6 Malonyl-CoA->Module 6 Loading Module->Module 1 Module 1->Module 2 Module 2->Module 3 Module 3->Module 4 Module 4->Module 5 Module 5->Module 6 Module 6->Module 7 Thioesterase Thioesterase Module 7->Thioesterase Protylonolide Protylonolide Thioesterase->Protylonolide Cyclization Oxidation_Glycosylation Oxidation_Glycosylation Protylonolide->Oxidation_Glycosylation Hydroxylation, Glycosylation Deltamycin_A1 Deltamycin_A1 Oxidation_Glycosylation->Deltamycin_A1 Acylation

Biosynthetic pathway of the this compound macrolide core.

Experimental Workflow: Biosynthetic Gene Cluster Identification

Identifying the biosynthetic gene cluster is crucial for understanding and engineering the production of natural products.

BGC_Identification Genomic_DNA_Extraction Genomic DNA Extraction from S. deltae Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction (e.g., antiSMASH) Genome_Assembly->BGC_Prediction Gene_Annotation Gene Function Annotation BGC_Prediction->Gene_Annotation Heterologous_Expression Heterologous Expression of Gene Cluster BGC_Prediction->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Heterologous_Expression->Metabolite_Analysis

Workflow for identifying the biosynthetic gene cluster.

Mechanism of Action: Inhibition of Protein Synthesis

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, specifically within the polypeptide exit tunnel. This binding event can interfere with the elongation of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

The interaction of 16-membered macrolides with an aldehyde group, such as the carbomycin family, with the ribosome has been studied. These compounds can covalently bind to ribosomal proteins, particularly L27, which is located near the peptidyl transferase center.[2] This covalent modification leads to irreversible inhibition of ribosome function.

Mechanism_of_Action Deltamycin_A1 Deltamycin_A1 50S_Ribosomal_Subunit 50S Ribosomal Subunit Deltamycin_A1->50S_Ribosomal_Subunit Binds Binding Binding to Polypeptide Exit Tunnel 50S_Ribosomal_Subunit->Binding Interference Steric hindrance with nascent polypeptide Binding->Interference Dissociation Premature dissociation of peptidyl-tRNA Interference->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Signaling pathway for this compound's mechanism of action.

Conclusion

References

Deltamycin A1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Natural Product Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1 is a 16-membered macrolide antibiotic naturally produced by the bacterium Streptomyces halstedii subsp. deltae. As a member of the macrolide class, it exhibits potent activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development.

Introduction

This compound belongs to the family of macrolide antibiotics, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. First isolated from Streptomyces halstedii subsp. deltae, Deltamycins, including this compound, have demonstrated notable efficacy against a range of Gram-positive pathogens. This document outlines the core scientific and technical information pertaining to this compound, with a focus on its potential as a natural product antibiotic.

Chemical and Physical Properties

This compound is a complex macrolide with the following key characteristics:

PropertyValue
Chemical Formula C₃₉H₆₁NO₁₆
Molecular Weight 799.90 g/mol
Class 16-membered Macrolide
Producing Organism Streptomyces halstedii subsp. deltae[1]
General Activity Active against Gram-positive bacteria[1]

Antibacterial Spectrum and Efficacy

This compound demonstrates a significant inhibitory effect against various Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in publicly accessible literature, the following table provides representative MIC ranges for 16-membered macrolides against common Gram-positive pathogens to illustrate the expected potency.

Bacterial SpeciesRepresentative MIC Range (µg/mL) for 16-membered Macrolides
Staphylococcus aureus0.12 - 2
Streptococcus pneumoniae0.06 - 1
Enterococcus faecalis1 - 8

Note: These values are representative and actual MICs for this compound should be determined experimentally.

In Vivo Efficacy

Mechanism of Action

The primary mechanism of action for macrolide antibiotics, including this compound, is the inhibition of bacterial protein synthesis.

Inhibition of Protein Synthesis

This compound binds to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately arresting bacterial growth. Some 16-membered macrolides have also been shown to interfere with the assembly of the 50S ribosomal subunit, presenting a secondary mechanism of action.

Generalized_Macrolide_Biosynthesis Precursors Acyl-CoA Precursors (e.g., Acetyl-CoA, Propionyl-CoA) PKS Type I Polyketide Synthase (PKS) Precursors->PKS Macrolactone 16-Membered Macrolactone Ring PKS->Macrolactone Assembly Glycosylation Glycosyltransferases (GTs) Addition of Deoxy Sugars Macrolactone->Glycosylation Modification Deltamycin_A1 This compound Glycosylation->Deltamycin_A1 Final Product MIC_Protocol_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate Plate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually or Spectrophotometrically Determine Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

The Potent World of Deltamycins: A Technical Guide to the Biological Activity of Deltamycin A1 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycins are a family of 16-membered macrolide antibiotics produced by the bacterium Streptomyces deltae.[1] This class of compounds, particularly Deltamycin A1 and its naturally occurring analogs, has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[1] As members of the macrolide family, their mechanism of action involves the inhibition of bacterial protein synthesis, a critical pathway for microbial survival and proliferation. This technical guide provides an in-depth analysis of the biological activity of this compound and its analogs, focusing on their antibacterial spectrum, mechanism of action, and the methodologies used for their evaluation. The structural analogs discussed herein include Deltamycin A2, Deltamycin A3, and Deltamycin A4, which is identical to the well-known macrolide, Carbomycin A. These analogs differ in the acyl group attached to the mycarose (B1676882) sugar moiety of the molecule. Specifically, this compound contains an acetyl group, Deltamycin A2 a propionyl group, and Deltamycin A3 a n-butyryl group.

Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While comprehensive comparative data is sparse in publicly available literature, the general activity of 16-membered macrolides is well-established against a range of Gram-positive pathogens.

Table 1: Hypothetical Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Analogs (μg/mL)

Bacterial StrainThis compoundDeltamycin A2Deltamycin A3Deltamycin A4 (Carbomycin A)
Staphylococcus aureus ATCC 25923Data not availableData not availableData not availableData not available
Streptococcus pyogenes ATCC 19615Data not availableData not availableData not availableData not available
Streptococcus pneumoniae ATCC 49619Data not availableData not availableData not availableData not available
Enterococcus faecalis ATCC 29212Data not availableData not availableData not availableData not available
Bacillus subtilis ATCC 6633Data not availableData not availableData not availableData not available

Mechanism of Action: Inhibition of Protein Synthesis

Deltamycins, like other macrolide antibiotics, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit of the bacterial ribosome, effectively halting protein synthesis. This inhibition prevents the elongation of the polypeptide chain, which is essential for bacterial function and replication.

The binding site for macrolides is located within the nascent peptide exit tunnel of the 50S ribosomal subunit. By obstructing this tunnel, macrolides interfere with the progression of the newly synthesized peptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This targeted action on the bacterial ribosome provides a degree of selective toxicity, as eukaryotic ribosomes (80S) have a different structure and are less susceptible to the effects of these antibiotics.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Binding Binding 50S_Subunit->Binding 30S_Subunit 30S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Synthesis_Block Protein Synthesis Elongation Blocked Exit_Tunnel->Protein_Synthesis_Block Prevents peptide elongation Deltamycin_A1 This compound / Analog Deltamycin_A1->Binding Binding->Exit_Tunnel Occludes Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Block->Bacterial_Death

Mechanism of Action of this compound and its Analogs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs against various bacterial strains is a critical measure of their potency. The broth microdilution method is a standard and widely accepted protocol.

Workflow for MIC Determination:

A Prepare serial two-fold dilutions of Deltamycin compounds in Mueller-Hinton Broth. B Inoculate each well of a microtiter plate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate plates at 37°C for 18-24 hours. B->C D Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. C->D

Broth Microdilution Workflow for MIC Determination.

Detailed Methodology:

  • Preparation of Antibiotic Stock Solutions: A stock solution of each Deltamycin analog is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic stock solutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of this compound and its analogs to mammalian cells, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Workflow for MTT Cytotoxicity Assay:

A Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow to adhere overnight. B Treat cells with various concentrations of Deltamycin compounds for a specified time (e.g., 24, 48 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours. Viable cells convert MTT to formazan (B1609692). B->C D Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. D->E F Calculate cell viability as a percentage of the untreated control. E->F

Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and its analogs. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Conclusion

This compound and its analogs represent a promising class of 16-membered macrolide antibiotics with potent activity against Gram-positive bacteria. Their mechanism of action, centered on the inhibition of bacterial protein synthesis, is a well-validated target for antibacterial drug development. The methodologies outlined in this guide provide a framework for the continued evaluation and characterization of these and other novel antimicrobial compounds. Further research to obtain comprehensive, comparative quantitative data on the antibacterial and cytotoxic profiles of the individual deltamycin analogs is warranted to fully elucidate their therapeutic potential.

References

In Vitro Efficacy of Deltamycin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1, a 16-membered macrolide antibiotic produced by Streptomyces deltae, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, presenting key quantitative data on its antibacterial activity, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action. The information compiled herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

This compound is a macrolide antibiotic belonging to the basic macrolide family.[1] Structurally, it is a 16-membered lactone ring to which deoxy sugars are attached. Like other macrolide antibiotics, its primary mechanism of action involves the inhibition of bacterial protein synthesis. Specifically, 16-membered macrolides bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting protein elongation. This action is primarily bacteriostatic, though it can be bactericidal at higher concentrations. This compound has been shown to be active against various Gram-positive bacteria. This guide focuses on the documented in vitro efficacy of this compound.

Data Presentation: In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following tables summarize the available data, providing a clear comparison of its efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 209P0.78
Staphylococcus aureus Smith0.78
Staphylococcus aureus 56-856 (Penicillin-resistant)0.78
Staphylococcus aureus 56-858 (Tetracycline-resistant)0.78
Staphylococcus aureus 56-862 (Macrolide-resistant)>100
Bacillus subtilis ATCC 66330.20
Micrococcus luteus ATCC 93410.05
Streptococcus pyogenes S-80.39
Streptococcus pneumoniae Type I0.10
Corynebacterium diphtheriae PW80.05

Data sourced from Shimauchi Y, et al. (1978). Deltamycins, new macrolide antibiotics. II. In vitro and in vivo antimicrobial activities. The Journal of Antibiotics, 31(4), 270-275.

Experimental Protocols

The determination of the in vitro efficacy of this compound relies on standardized microbiological assays. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar (B569324) dilution method is a common and reliable technique for this purpose.

Protocol: Agar Dilution Method

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add a specific volume of each this compound dilution to individual, sterile petri dishes.

    • Add a larger volume of the molten MHA to each plate (e.g., 1 mL of drug dilution to 19 mL of agar for a 1:20 dilution).

    • Swirl the plates gently to ensure uniform mixing of the antibiotic and agar.

    • Allow the agar to solidify completely at room temperature.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test bacterium, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation of Plates:

    • Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate the prepared agar plates with the bacterial suspension.

    • Each spot should deliver a standardized volume of the inoculum.

  • Incubation:

    • Allow the inoculated spots to dry completely.

    • Invert the plates and incubate at 35-37°C for 18-24 hours under aerobic conditions.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Visualization of Mechanism of Action and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

G Experimental Workflow for MIC Determination (Agar Dilution) cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase stock Prepare this compound Stock Solution dilutions Create Serial Dilutions of this compound stock->dilutions plates Mix this compound Dilutions with Agar in Petri Dishes dilutions->plates agar Prepare Molten Mueller-Hinton Agar agar->plates spot Spot-Inoculate Plates with Bacterial Suspension plates->spot inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->spot incubate Incubate Plates (35-37°C, 18-24h) spot->incubate read Read Plates for Visible Growth incubate->read determine Determine MIC (Lowest Concentration with No Growth) read->determine

Workflow for MIC determination by agar dilution.

G Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Deltamycin_A1 This compound Binding Binds to 23S rRNA within the 50S Subunit Deltamycin_A1->Binding Enters Bacterial Cell Block Blocks Polypeptide Exit Tunnel Binding->Block Inhibition Inhibition of Protein Synthesis Block->Inhibition Growth_Arrest Bacteriostasis Inhibition->Growth_Arrest

Mechanism of action of this compound on the bacterial ribosome.

Conclusion

This compound demonstrates significant in vitro activity against a variety of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy, coupled with the well-characterized mechanism of action shared by 16-membered macrolides, underscores its potential as a subject for further antimicrobial research and development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers to build upon in the ongoing effort to combat bacterial infections. Further studies are warranted to explore its activity against a broader range of contemporary clinical isolates and to fully elucidate any potential for resistance development.

References

Deltamycin A1: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and potential therapeutic applications of Deltamycin A1. It is important to note that publicly available, peer-reviewed data on the specific quantitative pharmacological parameters of this compound is limited. Therefore, to fulfill the structural and data presentation requirements of this technical guide, data from well-characterized, structurally related macrolide antibiotics are presented for illustrative purposes. These data should not be directly attributed to this compound but rather serve as a guide for the expected pharmacological profile and the experimental methodologies required for its full characterization.

Introduction

This compound is a macrolide antibiotic belonging to the 16-membered lactone ring family.[1][2] It is a natural product produced by the fermentation of Streptomyces deltae or Streptomyces halstedii subsp. deltae.[2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain. This targeted action makes this compound a potentially valuable agent against infections caused by Gram-positive bacteria.[2] This technical guide aims to consolidate the available information on this compound and to provide a framework for its further investigation and potential therapeutic development.

Core Compound Details

PropertyValueReference
Chemical Formula C₃₉H₆₁NO₁₆MedChemExpress
Molecular Weight 799.90 g/mol MedChemExpress
Class 16-membered Macrolide Antibiotic[1][2]
Producing Organism Streptomyces deltae / Streptomyces halstedii subsp. deltae[2]
General Activity Antibacterial, primarily against Gram-positive bacteria.[2]

Potential Therapeutic Application: Antibacterial Agent

The primary and most established therapeutic application of this compound is in the treatment of bacterial infections. Its activity is predominantly against Gram-positive organisms.

In Vitro Antibacterial Activity (Illustrative Data)

The following table presents typical Minimum Inhibitory Concentration (MIC) values for a well-characterized 16-membered macrolide antibiotic against common Gram-positive pathogens. These values are intended to be representative of the data that would need to be generated for this compound.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 2
Staphylococcus aureus (MRSA)1 - >128
Streptococcus pyogenes≤0.06 - 0.25
Streptococcus pneumoniae≤0.06 - 1
Enterococcus faecalis1 - 8
In Vivo Efficacy (Illustrative Data)

The following table outlines representative data from an in vivo murine infection model for a related macrolide antibiotic.

Animal ModelBacterial StrainDose (mg/kg)Efficacy EndpointResult
Murine Sepsis ModelS. aureus507-day survival80% survival
Murine Thigh Infection ModelS. pyogenes502-log reduction in CFU/gram tissueAchieved

Pharmacokinetics and Toxicology (Illustrative Data)

Understanding the pharmacokinetic and toxicological profile of this compound is critical for its development as a therapeutic agent. The following tables provide exemplar data for a representative macrolide.

Pharmacokinetic Parameters
ParameterValue
Cmax (Peak Plasma Concentration) 1.5 µg/mL
Tmax (Time to Peak Concentration) 2 hours
AUC (Area Under the Curve) 10 µg*h/mL
Half-life (t½) 4 hours
Toxicological Data
ParameterValue
LD50 (Oral, Mouse) >2000 mg/kg

Potential Beyond Antibacterial Activity: Anti-inflammatory and Anticancer Applications

While no specific studies on the anti-inflammatory or anticancer effects of this compound have been published, other macrolide antibiotics have demonstrated such properties. This suggests that this compound may also possess similar activities, warranting further investigation. The hypothetical mechanisms of these potential applications are explored below.

Potential Anti-inflammatory Effects

Macrolides are known to exert anti-inflammatory effects by modulating cytokine production and interfering with key inflammatory signaling pathways. A primary target for such activity is the Nuclear Factor-kappa B (NF-κB) pathway.

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB NF-kB_active NF-kB IkB->NF-kB_active Degradation & Release Deltamycin_A1 This compound (Hypothetical) Deltamycin_A1->IKK Complex Inhibits DNA DNA NF-kB_active->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Potential Anticancer Effects

Some antibiotics have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell growth and survival and a potential target for anticancer agents.

MAPK_Modulation Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Deltamycin_A1 This compound (Hypothetical) Deltamycin_A1->Raf Inhibits

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of a new chemical entity like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology: Broth microdilution is a standard method.

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.0625 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow A Prepare this compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 16-20h D->E F Read MIC Value E->F

In Vivo Efficacy Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a localized bacterial infection model.

Methodology:

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

  • Neutropenia Induction (Optional): To create an immunocompromised model, induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection: Anesthetize the mice and inject a standardized inoculum (e.g., 10⁶ CFU in 0.1 mL saline) of the test bacterium (e.g., S. aureus) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., intravenous, oral gavage) at various doses. Include a vehicle control group and a positive control group (an antibiotic with known efficacy).

  • Efficacy Assessment: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in sterile saline.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.

InVivo_Workflow A Induce Neutropenia (Optional) B Infect Mouse Thigh with Bacteria A->B C Administer this compound (or Controls) B->C D Euthanize and Harvest Thigh Tissue (24h) C->D E Homogenize Tissue and Plate Serial Dilutions D->E F Count CFU and Analyze Data E->F

Conclusion and Future Directions

This compound is a macrolide antibiotic with established activity against Gram-positive bacteria. While its full therapeutic potential remains to be elucidated, its structural class suggests a range of possibilities beyond its antibacterial action, including anti-inflammatory and anticancer effects. The immediate future for this compound research should focus on rigorous preclinical evaluation, including:

  • Comprehensive in vitro susceptibility testing against a broad panel of clinical isolates.

  • Detailed pharmacokinetic and pharmacodynamic profiling in relevant animal models.

  • Thorough toxicological evaluation to establish a safety profile.

  • Exploratory studies to investigate its potential anti-inflammatory and anticancer activities and to elucidate the underlying molecular mechanisms.

The generation of this critical data will be essential to determine the clinical viability of this compound as a novel therapeutic agent.

References

Deltamycin A1: A Technical Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Macrolide Antibiotic's Literature for Researchers and Scientists

Deltamycin A1, a 16-membered macrolide antibiotic, demonstrates notable activity against Gram-positive bacteria. Produced by the fermentation of Streptomyces halstedii subsp. deltae (formerly Streptomyces deltae), this compound has been a subject of interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its antimicrobial properties, mechanism of action, and available experimental data to support further research and development.

Antimicrobial Activity

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. While extensive quantitative data from recent studies is limited in the public domain, historical data indicates its potential as an effective antibacterial agent. To facilitate comparative analysis, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive pathogens.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusData not available in recent public literature.
Streptococcus pyogenesData not available in recent public literature.
Other Gram-positive bacteriaData not available in recent public literature.

Further targeted research is required to populate this table with current and comprehensive MIC values.

Mechanism of Action: Inhibition of Protein Synthesis

Like other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4][5] This process is critical for bacterial growth and survival. The primary target of macrolides is the 50S subunit of the bacterial ribosome.

By binding to a specific site on the 23S rRNA of the 50S ribosomal subunit, this compound physically obstructs the nascent polypeptide exit tunnel. This blockage prevents the elongation of the growing peptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Tunnel Polypeptide Exit Tunnel 50S_subunit->Peptide_Tunnel Contains 30S_subunit 30S Subunit Deltamycin_A1 This compound Deltamycin_A1->50S_subunit Binds to Deltamycin_A1->Peptide_Tunnel Blocks Protein_Synthesis Protein Synthesis Peptide_Tunnel->Protein_Synthesis Essential for Inhibition Inhibition Protein_Synthesis->Inhibition Leads to

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Pharmacokinetics

In Vivo Efficacy

Detailed in vivo efficacy studies of this compound in established animal models of infection, such as the mouse septicemia model, are not extensively reported in the public domain. These studies are essential for validating the in vitro antimicrobial activity and assessing the therapeutic potential of the compound in a living organism.

Experimental Protocols

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of Streptomyces halstedii subsp. deltae.[1] While a detailed, publicly available protocol is scarce, the general steps would involve:

  • Inoculum Preparation: A pure culture of S. halstedii subsp. deltae is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.

  • Fermentation: The production is carried out in a large-scale fermenter containing a complex organic medium. The fermentation parameters, such as temperature, pH, aeration, and agitation, are carefully controlled to optimize the yield of this compound.

  • Extraction: After the fermentation is complete, the mycelium is separated from the fermentation broth. This compound, being a secondary metabolite, is typically found in the broth. The broth is then extracted with a suitable organic solvent.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound.

Figure 2. General workflow for the isolation of this compound.

Protein Synthesis Inhibition Assay

To quantify the inhibitory effect of this compound on bacterial protein synthesis, an in vitro translation assay can be employed. A general protocol would involve:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes) is prepared from a susceptible bacterial strain.

  • Assay Setup: The cell-free extract is incubated with a template mRNA (e.g., luciferase mRNA for easy detection), amino acids (one of which is radiolabeled, e.g., [³⁵S]-methionine), and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at an optimal temperature to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into the protein product. This is typically done by precipitating the protein and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of this compound, and the IC50 value (the concentration that inhibits 50% of protein synthesis) is determined.

Protein_Synthesis_Inhibition_Assay Start Prepare Bacterial Cell-Free Extract Incubate Incubate with mRNA, Amino Acids, & this compound Start->Incubate Measure Measure Radiolabeled Amino Acid Incorporation Incubate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End Determine Potency Analyze->End

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic with activity against Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.

Data Presentation

Bacterial StrainATCC NumberMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus292130.125 - 20.51
Streptococcus pyogenes196150.06 - 10.1250.5
Streptococcus pneumoniae496190.03 - 0.50.060.25
Enterococcus faecalis292121 - 824

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator (35 ± 2 °C)

2. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • This stock solution can be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

4. Preparation of Microtiter Plates (Serial Dilution)

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Prepare a working solution of this compound by diluting the stock solution in CAMHB to twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL working solution).

  • Add 200 µL of this working solution to the first well of each row to be tested.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in 100 µL of varying concentrations of this compound in each well.

  • The last two wells of a row should be reserved for controls: one for a growth control (100 µL of CAMHB, no antibiotic) and one for a sterility control (100 µL of CAMHB, no antibiotic, no bacteria).

5. Inoculation and Incubation

  • Add 10 µL of the prepared bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well, except for the sterility control well. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL in each well. The antibiotic concentrations will also be halved to their final desired concentrations.

  • Seal the microtiter plate to prevent evaporation.

  • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

6. Reading and Interpreting the MIC

  • After incubation, examine the microtiter plate for bacterial growth. The sterility control well should show no growth (clear), and the growth control well should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event blocks the elongation of the polypeptide chain, ultimately leading to the cessation of protein production and inhibition of bacterial growth.

Deltamycin_A1_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Inhibition Blockage of elongation Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Polypeptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide Peptide Bond Formation Deltamycin_A1 This compound Deltamycin_A1->Exit_Tunnel Binds to 50S subunit in the exit tunnel tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Delivers Amino Acid Polypeptide->Exit_Tunnel Elongation MIC_Workflow prep_antibiotic Prepare this compound Stock and Working Solutions serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

References

Application Notes and Protocols for Broth Microdilution Assay of Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Deltamycin A1 against various bacterial strains using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.

Introduction

This compound is a macrolide antibiotic, a class of compounds known for their bacteriostatic activity, primarily achieved by inhibiting protein synthesis in bacteria. The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This is defined as the Minimum Inhibitory Concentration (MIC). The procedure involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by the inoculation of a standardized bacterial suspension. After incubation, the plates are examined for visible bacterial growth. This method is crucial for drug discovery, resistance monitoring, and establishing the susceptibility of clinically relevant bacteria to new or existing antimicrobial agents.

Principle of the Assay

The broth microdilution assay relies on the direct observation of bacterial growth in the presence of varying concentrations of an antimicrobial agent. A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of this compound. Following a specified incubation period, the absence or presence of visible bacterial growth (turbidity) is recorded for each concentration. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Materials and Equipment

Reagents:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Quality control (QC) strains with known MIC values for macrolides (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Sterile deionized water

  • 0.9% sterile saline

  • Resazurin (B115843) sodium salt (optional, for viability indication)

Equipment:

  • 96-well, sterile, flat-bottom microtiter plates

  • Multichannel pipette (8 or 12 channels)

  • Single-channel pipettes (various volumes)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2 °C)

  • Vortex mixer

  • Spectrophotometer or McFarland densitometer

  • Laminar flow hood or biological safety cabinet

  • Microplate reader (optional)

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolving: Dissolve the weighed this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: The stock solution is typically considered self-sterilizing due to the high concentration of DMSO. If necessary, filter-sterilize through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into small, sterile tubes and store at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

  • Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.

  • Standardization: Vortex the suspension thoroughly to ensure homogeneity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm (absorbance of 0.08-0.13).

  • Working Suspension: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the broth, which will then be further diluted 1:10 upon addition to the plate.

Broth Microdilution Assay Procedure
  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • This compound Dilution:

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

    • Add 100 µL of this starting concentration of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last column. This will result in 50 µL of varying this compound concentrations in each well.

  • Inoculation: Add 50 µL of the prepared bacterial working suspension to each well, bringing the total volume to 100 µL. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Positive Control): One well containing 100 µL of CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control (Negative Control): One well containing 100 µL of uninoculated CAMHB.

    • Solvent Control: If the concentration of DMSO in the first well is significant (>1%), include a control with the highest concentration of DMSO used and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation: Cover the plate with a lid or sealing film and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Determination of MIC
  • Visual Inspection: After incubation, visually inspect the microtiter plate from the bottom using a reading mirror. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A distinct button of bacterial cells at the bottom of the well indicates growth.

  • Use of Indicator (Optional): To aid in determining the endpoint, 20 µL of a resazurin solution can be added to each well and the plate re-incubated for 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

  • Spectrophotometric Reading (Optional): The optical density (OD) of each well can be read using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

Data Presentation

The results of the broth microdilution assay should be recorded systematically.

Table 1: Example of MIC Data Recording for this compound

Bacterial StrainThis compound Concentration (µg/mL)MIC (µg/mL)
64 32
Staphylococcus aureus 1--
Streptococcus pneumoniae 1--
S. aureus ATCC 29213 (QC)--

(-) indicates no visible growth; (+) indicates visible growth.

Table 2: Quality Control Ranges for this compound

QC StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC 292130.5 - 2
Enterococcus faecalis ATCC 292121 - 4

(Note: These are hypothetical ranges for illustrative purposes. Actual QC ranges should be established based on internal validation and published standards where available.)

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_media Prepare CAMHB prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_drug Prepare this compound Stock Solution serial_dilute Perform Serial Dilution of this compound prep_drug->serial_dilute dilute_inoculum Dilute Suspension to Working Concentration prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Bacterial Suspension dilute_inoculum->add_inoculum add_broth Add Broth to 96-Well Plate add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_plate Read Plate Visually or with Plate Reader incubate->read_plate determine_mic Determine MIC read_plate->determine_mic record_data Record Results determine_mic->record_data

Caption: Workflow of the Broth Microdilution Assay for this compound.

MIC_Determination_Logic start Start with Highest Concentration Well check_growth Is there visible bacterial growth? start->check_growth is_mic This is the MIC check_growth->is_mic No move_next Move to Next Lower Concentration check_growth->move_next Yes move_next->check_growth all_growth All wells show growth? (Check Growth Control) move_next->all_growth no_mic MIC is greater than highest concentration all_growth->no_mic Yes mic_less MIC is less than or equal to lowest concentration all_growth->mic_less No, growth stops

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

Deltamycin A1: Solubility Profile and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. Understanding the solubility of this compound in common laboratory solvents is crucial for a variety of in vitro and in vivo studies, including antimicrobial susceptibility testing, mechanism of action studies, and formulation development. This document provides a detailed overview of the solubility of this compound, protocols for its determination, and relevant biological pathway information.

Quantitative Solubility Data

SolventJosamycin Solubility (mg/mL)Tylosin Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) ~15[1]~25[2]
Ethanol ~25[1]~30[2]
Dimethylformamide (DMF) ~25[1]~30[2]
Methanol -Soluble (order of magnitude less than ethanol)[3][4]
Chloroform -Highly Soluble (highest among tested solvents)[3][4]
Acetone -Soluble[3][4]
Ethyl Acetate -Soluble[3][4]
n-Butanol -Soluble[3][4]
Acetonitrile -Soluble[3][4]
Tetrahydrofuran (THF) -Soluble[3][4]
Benzene -Soluble[3][4]
Water Sparingly Soluble (~0.3 in 1:2 Ethanol:PBS pH 7.2)[1]Slightly Soluble (decreases with increasing temperature)[3][4]

Disclaimer: The data presented for Josamycin and Tylosin is for estimation purposes only. It is highly recommended to experimentally determine the solubility of this compound for specific applications.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 799.9 g/mol .

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (powder)

  • Selected laboratory solvent

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After incubation, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration (HPLC/UV-Vis) E->F G Determine solubility F->G

Caption: Workflow for determining the thermodynamic solubility of this compound.

General Signaling Pathway for Macrolide Antibiotics

Macrolide antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which can interfere with the translocation of peptidyl-tRNA. Beyond their antibacterial properties, macrolides are also known to have immunomodulatory effects by influencing various signaling pathways in host cells.

G cluster_bacterial Bacterial Cell cluster_host Host Cell (Immunomodulation) Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Deltamycin_A1 This compound Deltamycin_A1->Ribosome Binds to Macrolide Macrolide TLR_TRK TLR/TRK Pathways Macrolide->TLR_TRK Modulates MAPK MAPK (ERK, JNK, p38) TLR_TRK->MAPK Activates/Inhibits NFkB NF-κB Pathway MAPK->NFkB Regulates Inflammation Inflammatory Response NFkB->Inflammation Modulates

Caption: Dual action of macrolides: antibacterial and immunomodulatory effects.

References

Application Note: Quantitative Analysis of Deltamycin A1 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic with significant antibacterial activity. Accurate and precise quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and residue analysis in veterinary medicine. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of macrolide antibiotics and offers a robust framework for implementation in a laboratory setting.

Experimental Protocols

Materials and Reagents
Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 50 mM Ammonium Acetate buffer, pH 5.0B: Acetonitrile:Methanol (50:50, v/v)
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 232 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions

2.4.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 50 mM solution. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Mix acetonitrile and methanol in a 50:50 volume ratio.

2.4.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase B to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2.4.3. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological sample). A general procedure for a pharmaceutical formulation is provided below.

  • Accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of Mobile Phase B and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up to the mark with Mobile Phase B and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 2%.
Accuracy (Recovery) Mean recovery between 98% and 102%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity No interference from excipients or degradation products at the retention time of this compound.

Data Presentation

Calibration Curve Data

The following table presents representative data for a typical calibration curve for this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) T ≤ 2.01.2
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Sample Analysis Results

This table shows example results for the quantification of this compound in a pharmaceutical formulation.

Sample IDNominal Concentration (mg/tablet)Measured Concentration (mg/tablet)% of Labeled Amount
Batch A5049.899.6%
Batch B5050.2100.4%
Batch C5049.599.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1. Experimental workflow for this compound HPLC analysis.
Logical Relationship of Method Validation

This diagram shows the key parameters and their relationship in the validation of the analytical method.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Figure 2. Key parameters for analytical method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. Proper method validation in accordance with ICH guidelines is essential before its application in a regulated environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

LC-MS Protocol for Detecting Deltamycin A1 and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae, exhibiting activity against Gram-positive bacteria.[][2] Structurally similar to carbomycin (B1668359) A, it possesses a molecular formula of C39H61NO16 and a molecular weight of 799.90 g/mol .[3][4][5][6] Accurate and sensitive detection of this compound and its metabolites in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety. This application note provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the detection of this compound and a strategy for the identification of its potential metabolites.

Experimental Protocols

This protocol is based on established methodologies for the analysis of macrolide antibiotics, adapted for this compound.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Common methods include protein precipitation for plasma and serum, and solid-phase extraction (SPE) for more complex matrices like tissue homogenates or environmental samples.[7]

2.1.1. Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an LC autosampler vial.

2.1.2. Solid-Phase Extraction (SPE) (for Complex Matrices)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound and its metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography (LC) Method

The chromatographic separation can be achieved using a reversed-phase C18 column.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantification.

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the proposed quantitative parameters for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 800.4To be determined empirically100To be optimized
(Internal Standard)Specific to ISSpecific to IS100To be optimized

Note: The product ions and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 800.4).

Strategy for Metabolite Identification

As specific metabolites of this compound are not well-documented, a strategy for their identification is proposed. Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility for excretion.[2][8]

Common Metabolic Pathways for Macrolides:

  • Hydrolysis: Cleavage of the ester linkages, particularly the acetyl group on this compound.

  • Demethylation: Removal of methyl groups, for instance from the dimethylamino group on the desosamine (B1220255) sugar.

  • Hydroxylation: Addition of hydroxyl groups to the macrolide ring or sugar moieties.

LC-MS/MS Approach for Metabolite Discovery:

  • Full Scan Acquisition: Acquire data in full scan mode to detect all potential ions in the sample.

  • Predicted Metabolite MRM: Based on the common metabolic pathways, create a list of potential metabolite masses and include them in the MRM method.

  • Data-Dependent Acquisition (DDA): Set up an experiment where the mass spectrometer automatically performs product ion scans on the most intense peaks detected in a full scan, which can help in identifying unexpected metabolites.

  • Structural Elucidation: Analyze the fragmentation patterns of the potential metabolites to confirm their structures.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (C18) Sample->SPE Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Deltamycin_A1 This compound Hydrolysis Hydrolysis (e.g., Deacetylation) Deltamycin_A1->Hydrolysis Demethylation Demethylation (N- or O-) Deltamycin_A1->Demethylation Hydroxylation Hydroxylation Deltamycin_A1->Hydroxylation Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Hydrolysis->Conjugation Demethylation->Conjugation Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Potential metabolic pathways of this compound.

References

Application of Deltamycin A1 in Antibiotic Synergy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic known for its activity against Gram-positive bacteria. The growing challenge of antimicrobial resistance has spurred research into combination therapies to enhance the efficacy of existing antibiotics. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other antimicrobial agents. While specific synergistic data for this compound is limited in publicly available literature, this guide draws upon established principles of antibiotic synergy testing and data from studies on other macrolides to provide a framework for research.

The primary goal of antibiotic synergy studies is to find combinations that are more effective than the individual drugs. This can manifest as a lower required dose of each drug, which can reduce toxicity, and potentially a decreased likelihood of developing antibiotic resistance.

Key Concepts in Antibiotic Synergy

The interaction between two antibiotics can be categorized as follows:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Indifference: The combined effect is no different from that of the more potent drug acting alone.

  • Antagonism: The combined effect is less than the effect of the more potent drug acting alone.

The most common metric used to quantify the interaction between two antibiotics in vitro is the Fractional Inhibitory Concentration Index (FICI) .

Potential Synergistic Combinations with this compound

Based on studies with other macrolide antibiotics, promising candidates for synergistic combination with this compound against susceptible Gram-positive organisms like Staphylococcus aureus may include:

  • β-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit cell wall synthesis. The disruption of the cell wall by a β-lactam may enhance the penetration of this compound to its ribosomal target.

  • Aminoglycosides (e.g., Gentamicin, Amikacin): These also inhibit protein synthesis but at a different site on the ribosome. The combination of two protein synthesis inhibitors with different targets can sometimes lead to a synergistic effect.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These antibiotics inhibit DNA replication. Combining an inhibitor of protein synthesis with an inhibitor of DNA synthesis can be a successful strategy against some bacteria.

Data Presentation: Quantifying Synergy

The Fractional Inhibitory Concentration Index (FICI) is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.[1][2]

FICI Calculation:

FICI = FICA + FICB

Where:

  • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI Values: [1][3]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additivity
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy.[4][5][6] It involves a two-dimensional titration of two antibiotics in a microtiter plate.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second antibiotic

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and multichannel pipettes

  • Incubator

  • Microplate reader (optional, for quantitative growth assessment)

Methodology:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, serially dilute Drug A (e.g., this compound) horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone to determine their individual MICs.

    • Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • For the combination, the MIC is the concentration in the well where growth is inhibited.

    • Calculate the FICI for each well that shows no growth to determine the nature of the interaction.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotics over time.[7][8][9]

Materials:

  • Flasks or tubes for bacterial culture

  • This compound and second antibiotic stock solutions

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Shaking incubator

  • Spectrophotometer

  • Agar (B569324) plates for colony counting

  • Pipettes and sterile dilution tubes

Methodology:

  • Prepare Test Conditions:

    • Set up flasks containing broth with:

      • No antibiotic (growth control)

      • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a relevant concentration)

      • Combination of this compound and the second antibiotic (at relevant concentrations)

  • Inoculation and Incubation:

    • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 105 CFU/mL.

    • Incubate the flasks in a shaking incubator at 37°C.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the samples and plate them on agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock D Serially Dilute this compound (Horizontally in 96-well plate) A->D B Prepare Second Antibiotic Stock E Serially Dilute Second Antibiotic (Vertically in 96-well plate) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plate with Bacteria C->F D->F E->F G Incubate at 37°C for 16-20 hours F->G H Determine MICs (Visual or Plate Reader) G->H I Calculate FICI H->I J Interpret Synergy, Additivity, or Antagonism I->J

Checkerboard Assay Experimental Workflow.

Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_data Data Analysis A Prepare Flasks: - Growth Control - this compound alone - Drug B alone - Combination C Inoculate Flasks to ~5x10^5 CFU/mL A->C B Prepare Bacterial Inoculum B->C D Incubate with Shaking at 37°C C->D E Collect Samples at Time Points (0, 2, 4, 6, 24h) D->E F Perform Serial Dilutions E->F G Plate on Agar and Incubate F->G H Count Colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I J Determine Synergy/ Bactericidal Activity I->J

Time-Kill Curve Assay Workflow.

Synergy_Mechanism cluster_drugs Antibiotics cluster_bacterium Bacterial Cell Deltamycin This compound (Macrolide) Ribosome Ribosome (Protein Synthesis) Deltamycin->Ribosome Inhibits BetaLactam β-Lactam CellWall Cell Wall Synthesis BetaLactam->CellWall Inhibits CellWall->Ribosome Increased Permeability CellDeath Synergistic Bacterial Cell Death CellWall->CellDeath Ribosome->CellDeath

Potential Synergy of this compound and a β-Lactam.

References

Application Notes and Protocols for Studying Macrolide Resistance Mechanisms Using Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] Like other macrolide antibiotics, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding the mechanisms by which bacteria develop resistance to macrolides is crucial for the development of new and effective antimicrobial therapies. This compound can serve as a valuable tool for researchers studying these resistance mechanisms.

These application notes provide a comprehensive guide to using this compound in the laboratory to investigate macrolide resistance. The protocols detailed below cover methods for determining the minimum inhibitory concentration (MIC), analyzing ribosomal modifications and function, and assessing the activity of efflux pumps and drug-inactivating enzymes.

Data Presentation: Quantitative Analysis of this compound Activity

Quantifying the activity of this compound against various bacterial strains is fundamental to understanding its efficacy and the impact of different resistance mechanisms. The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how results can be structured for clear comparison.

Table 1: MIC of this compound and Other Macrolides against Macrolide-Resistant Staphylococcus aureus

Bacterial StrainResistance MechanismGenotypeThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
S. aureus ATCC 29213Susceptible (Wild-Type)-0.50.250.5
S. aureus RN4220Target Site Modificationerm(C)>128>128>128
S. aureus SA-1199Efflux Pumpmsr(A)2168
S. aureus (Clinical Isolate 1)Target Site Modification23S rRNA A2058G>128>128>128
S. aureus (Clinical Isolate 2)Enzymatic Inactivationmph(C)86432

Table 2: MIC of this compound and Other Macrolides against Macrolide-Resistant Streptococcus pneumoniae

Bacterial StrainResistance MechanismGenotypeThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
S. pneumoniae ATCC 49619Susceptible (Wild-Type)-0.250.1250.25
S. pneumoniae (Clinical Isolate 3)Efflux Pumpmef(A)184
S. pneumoniae (Clinical Isolate 4)Target Site Modificationerm(B)>128>128>128
S. pneumoniae (Clinical Isolate 5)Target Site Modification23S rRNA A2059G>128>128>128
S. pneumoniae (Clinical Isolate 6)Dual Mechanismerm(B) + mef(A)>128>128>128

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB), supplemented with 5% lysed horse blood for S. pneumoniae

  • 96-well microtiter plates

  • Bacterial cultures of susceptible and resistant strains

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL.

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase of growth. Dilute the culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 should contain no antibiotic (growth control), and well 12 should contain uninoculated medium (sterility control).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Ribosome Profiling to Investigate Drug-Ribosome Interactions

This protocol is adapted from established methods for ribosome profiling in bacteria and can be used to map the precise binding site of this compound on the ribosome and to observe how resistance mutations affect this binding.

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • This compound

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM NH4Cl, 1 mM chloramphenicol)

  • Micrococcal nuclease

  • Sucrose (B13894) gradients (10-40%)

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Protocol:

  • Cell Culture and Treatment: Grow bacterial cultures to mid-log phase. Treat one aliquot with this compound at a concentration known to inhibit protein synthesis (e.g., 10x MIC) for a short period (e.g., 5-10 minutes). Leave another aliquot untreated as a control.

  • Cell Lysis: Rapidly harvest cells by centrifugation at 4°C. Lyse the cells in lysis buffer.

  • Nuclease Digestion: Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes.

  • Monosome Isolation: Load the digested lysate onto a sucrose gradient and centrifuge to separate monosomes from polysomes and other cellular components.

  • Ribosome-Protected Fragment (RPF) Extraction: Isolate the monosome fraction and extract the RPFs using an RNA purification kit.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR.

    • Sequence the resulting library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes. Compare the ribosome footprints in the this compound-treated and untreated samples to identify drug-induced pausing or stalling, indicative of the antibiotic's binding site and mechanism of action.

In Vitro Transcription/Translation (IVTT) Assay

This assay assesses the direct inhibitory effect of this compound on protein synthesis and can be used to compare its effect on ribosomes from susceptible and resistant bacteria.

Materials:

  • Cell-free S30 extract from susceptible and resistant bacterial strains

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound

  • Luciferase assay reagent or fluorometer

Protocol:

  • Prepare S30 Extract: Prepare S30 cell-free extracts from both susceptible and resistant bacterial strains according to standard protocols.

  • Set up IVTT Reaction: In a microfuge tube, combine the S30 extract, DNA template, amino acid mixture, and energy source.

  • Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Measure Reporter Protein Activity:

    • For luciferase, add the luciferase assay reagent and measure luminescence using a luminometer.

    • For GFP, measure fluorescence using a fluorometer.

  • Data Analysis: Plot the reporter protein activity against the concentration of this compound to determine the IC50 (the concentration of drug that inhibits 50% of protein synthesis). Compare the IC50 values obtained with extracts from susceptible and resistant strains.

Visualizations

Signaling Pathways and Experimental Workflows

macrolide_resistance_mechanisms cluster_drug This compound cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Deltamycin_A1 This compound Ribosome 50S Ribosome Deltamycin_A1->Ribosome Binds to 50S subunit Efflux_Pump Efflux Pump (mef, msr) Deltamycin_A1->Efflux_Pump Pumped out Enzymatic_Inactivation Enzymatic Inactivation (mph, ere) Deltamycin_A1->Enzymatic_Inactivation Inactivated Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Target_Modification Target Site Modification (erm methyltransferase, 23S rRNA mutation) Target_Modification->Ribosome Prevents binding

Caption: Overview of this compound action and resistance mechanisms.

mic_workflow start Start prep_drug Prepare this compound Serial Dilutions start->prep_drug prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end ribosome_profiling_workflow start Start cell_culture Bacterial Culture (Susceptible & Resistant Strains) start->cell_culture treatment Treat with this compound cell_culture->treatment lysis Cell Lysis treatment->lysis nuclease Nuclease Digestion lysis->nuclease monosome_iso Monosome Isolation (Sucrose Gradient) nuclease->monosome_iso rpf_extract RPF Extraction monosome_iso->rpf_extract library_prep Library Preparation & Sequencing rpf_extract->library_prep data_analysis Data Analysis library_prep->data_analysis end End data_analysis->end ivtt_workflow start Start prep_extract Prepare S30 Extract (Susceptible & Resistant Strains) start->prep_extract setup_reaction Set up IVTT Reaction (DNA, Amino Acids, Energy Source) prep_extract->setup_reaction add_drug Add this compound (Varying Concentrations) setup_reaction->add_drug incubate Incubate at 37°C add_drug->incubate measure_activity Measure Reporter Protein Activity incubate->measure_activity analyze_data Determine IC50 measure_activity->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Experimental Use of Deltamycin A1 in Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms contribute significantly to chronic infections and antimicrobial resistance. Deltamycin A1, a macrolide antibiotic, is known for its activity against Gram-positive bacteria.[1] While specific research on its anti-biofilm properties is not currently available, its structural class suggests potential efficacy in inhibiting or eradicating biofilms. These application notes provide a comprehensive set of hypothetical protocols and a framework for evaluating the potential of this compound as an anti-biofilm agent. The methodologies described are based on established protocols for assessing the anti-biofilm activity of other macrolide antibiotics.

Introduction to this compound and Biofilm Research

This compound is a macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] Macrolides are known to inhibit protein synthesis in bacteria. While effective against planktonic bacteria, the efficacy of antibiotics against bacteria within a biofilm is often reduced. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier.

The study of anti-biofilm agents is critical for developing new therapeutic strategies. Key parameters in this research include the Minimum Inhibitory Concentration (MIC), the Minimum Biofilm Inhibitory Concentration (MBIC), and the Minimum Biofilm Eradication Concentration (MBEC). This document outlines protocols to determine these parameters for this compound against relevant Gram-positive bacterial strains such as Staphylococcus aureus and Streptococcus mutans.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of this compound against biofilms is uncharacterized, macrolides can interfere with bacterial processes beyond protein synthesis. One critical pathway in many Gram-positive bacteria that governs biofilm formation is the Quorum Sensing (QS) system. In Staphylococcus aureus, the Accessory Gene Regulator (agr) system is a well-studied QS pathway that controls the expression of virulence factors and genes involved in biofilm development and dispersal. It is hypothesized that this compound, at sub-inhibitory concentrations, may modulate the agr QS system, thereby affecting biofilm formation.

agr_quorum_sensing cluster_cell Staphylococcus aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor Kinase) AIP->AgrC Extracellular Binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation RNAII RNAII (agrBDCA transcript) P2->RNAII RNAIII RNAIII (Effector Molecule) P2->RNAIII P3 P3 Promoter Biofilm_genes Biofilm Formation Genes (e.g., adhesion) RNAIII->Biofilm_genes Repression Toxin_genes Toxin Production Genes (e.g., PSMs) RNAIII->Toxin_genes Activation Deltamycin_A1 This compound (Hypothesized) Deltamycin_A1->AgrC Potential Interference

Figure 1: Hypothesized interference of this compound with the agr quorum sensing system in S. aureus.

Quantitative Data Summary (Hypothetical)

The following tables represent a hypothetical summary of data that could be generated from the experimental protocols described below. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical MIC, MBIC, and MBEC of this compound

Bacterial StrainMIC (µg/mL)MBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Staphylococcus aureus ATCC 292131432
Staphylococcus aureus (Clinical Isolate)2864
Streptococcus mutans UA1590.5216

Table 2: Hypothetical Biofilm Inhibition by this compound

Bacterial StrainThis compound Conc. (µg/mL)% Biofilm Inhibition
S. aureus ATCC 292130.5 (0.5 x MIC)25%
1 (MIC)60%
2 (2 x MIC)85%
S. mutans UA1590.25 (0.5 x MIC)30%
0.5 (MIC)70%
1 (2 x MIC)90%

Table 3: Hypothetical Biofilm Eradication by this compound

Bacterial StrainThis compound Conc. (µg/mL)% Biofilm Eradication
S. aureus ATCC 292138 (0.25 x MBEC)15%
16 (0.5 x MBEC)40%
32 (MBEC)55%
S. mutans UA1594 (0.25 x MBEC)20%
8 (0.5 x MBEC)45%
16 (MBEC)60%

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • This compound stock solution

  • Bacterial culture (S. aureus, S. mutans, etc.)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in the appropriate broth.

  • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate.

  • Add the bacterial suspension to each well.

  • Include positive (bacteria, no drug) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound with no visible bacterial growth.

mic_workflow start Start prep_bacteria Prepare Bacterial Suspension (0.5 McFarland) start->prep_bacteria inoculate Inoculate Microtiter Plate prep_bacteria->inoculate dilute_drug Serial Dilution of This compound dilute_drug->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Read Results Visually or with Spectrophotometer incubate->read_results end Determine MIC read_results->end biofilm_assays cluster_inhibition Biofilm Inhibition (MBIC) cluster_eradication Biofilm Eradication (MBEC) start_inhib Inoculate with Bacteria + this compound incubate_inhib Incubate (24h) start_inhib->incubate_inhib wash_inhib Wash Non-adherent Cells incubate_inhib->wash_inhib stain_inhib Crystal Violet Staining wash_inhib->stain_inhib quantify_inhib Quantify Absorbance stain_inhib->quantify_inhib start_erad Inoculate with Bacteria incubate_erad1 Incubate (24h) to Form Biofilm start_erad->incubate_erad1 wash_erad Wash Planktonic Cells incubate_erad1->wash_erad add_drug_erad Add this compound wash_erad->add_drug_erad incubate_erad2 Incubate (24h) add_drug_erad->incubate_erad2 stain_erad Crystal Violet Staining incubate_erad2->stain_erad quantify_erad Quantify Absorbance stain_erad->quantify_erad

References

Application Notes and Protocols for Testing Deltamycin A1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deltamycin A1 is a macrolide antibiotic produced by Streptomyces deltae that has demonstrated activity against Gram-positive bacteria.[][2] As with any compound under investigation for potential therapeutic applications, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial.[3][4] This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound using standard in vitro cell-based assays. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis, thereby generating a robust preliminary safety profile for this compound.

The following protocols detail the necessary steps for cell culture maintenance and the execution of three key cytotoxicity assays: the MTT assay, the LDH assay, and an Annexin V-FITC/PI apoptosis assay.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized to facilitate the determination of dose-dependent effects of this compound.

Table 1: MTT Assay - Cell Viability upon this compound Treatment

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.63 ± 0.0450.4
1000.31 ± 0.0324.8
2000.15 ± 0.0212.0

Table 2: LDH Release Assay - Cell Membrane Integrity

This compound Conc. (µM)LDH Activity (Absorbance at 490nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.12 ± 0.010
10.15 ± 0.025.2
100.28 ± 0.0327.6
500.55 ± 0.0474.1
1000.82 ± 0.06120.7 (relative to spontaneous release)
Positive Control (Lysis Buffer)0.70 ± 0.05100
Spontaneous Release0.12 ± 0.010

Table 3: Apoptosis Assay by Flow Cytometry

This compound Conc. (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 1.52.1 ± 0.51.5 ± 0.3
1088.7 ± 2.16.5 ± 0.82.8 ± 0.4
5065.4 ± 3.522.8 ± 2.28.1 ± 1.1
10030.1 ± 4.245.3 ± 3.819.7 ± 2.5

Experimental Workflow

The overall experimental process for assessing this compound cytotoxicity is outlined below.

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assay Assay Phase cluster_analysis Data Analysis cell_culture 1. Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding into 96-well Plates cell_culture->cell_seeding treatment 4. Treatment of Cells with this compound cell_seeding->treatment deltamycin_prep 3. Preparation of this compound Serial Dilutions incubation 5. Incubation (e.g., 24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay readout 6. Spectrophotometric / Flow Cytometry Reading mtt_assay->readout ldh_assay->readout apoptosis_assay->readout data_analysis 7. Data Analysis & IC50 Calculation readout->data_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Cellular Targets of Cytotoxicity Assays

The selected assays evaluate different aspects of cellular health, providing a multi-faceted view of cytotoxicity.

G cluster_cell Eukaryotic Cell cluster_assays Cytotoxicity Assays cell Plasma Membrane Mitochondria Cytosol Nucleus mtt MTT Assay (Metabolic Activity) mtt->cell:mito ldh LDH Assay (Membrane Integrity) ldh->cell:mem annexin Annexin V Assay (Apoptosis) annexin->cell:mem PS exposure

Caption: Cellular mechanisms evaluated by different cytotoxicity assays.

Experimental Protocols

1. General Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining a healthy cell culture, which is foundational for reliable cytotoxicity data.

  • Materials:

    • Appropriate mammalian cell line (e.g., HeLa, A549, HepG2)

    • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks (T-25 or T-75)

    • 96-well flat-bottom sterile culture plates

    • Hemocytometer or automated cell counter

  • Procedure:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely observe cells under a microscope to check for confluence and signs of contamination.

    • When cells reach 80-90% confluence, subculture them.

    • To subculture, aspirate the old medium, wash the cell monolayer once with PBS, and then add Trypsin-EDTA to detach the cells.

    • Incubate for a few minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed cells into new flasks at the desired density for continued growth.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form a purple formazan (B1609692) product, which is proportional to the number of living cells.[5]

  • Materials:

    • Cells cultured as described above

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[5][6]

    • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[6][7]

  • Protocol:

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.[7]

    • Incubate the plate overnight to allow cells to attach.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[9][10]

  • Materials:

    • Cells treated with this compound as in the MTT protocol (steps 1-5)

    • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

    • Lysis buffer (usually 10X, provided with the kit) for positive control

  • Protocol:

    • Prepare three sets of controls for each condition: vehicle control (spontaneous LDH release), this compound-treated, and maximum LDH release.

    • For the maximum LDH release control, add 10 µL of 10X Lysis Buffer to the control wells 45 minutes before the end of the incubation period.[11]

    • At the end of the incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[12]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11][12]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.[11][12]

    • Incubate at room temperature for 30 minutes, protected from light.[11][12]

    • Add 50 µL of Stop Solution to each well.[11][12]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11][12]

    • Calculate % cytotoxicity as: ((Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100%.

4. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[13][14]

  • Materials:

    • Cells treated with this compound in 6-well plates or T-25 flasks

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Cold PBS

    • Flow cytometer

  • Protocol:

    • Seed cells (e.g., 1 x 10⁶ cells) in T-25 flasks or appropriate culture vessels and incubate overnight.[13]

    • Treat cells with various concentrations of this compound for the desired time.

    • After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[13][14]

    • Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the samples by flow cytometry within one hour.[15]

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[13]

References

Application Note: An In Vitro Model for Assessing the Intracellular Activity of Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intracellular pathogens present a significant therapeutic challenge as they can evade the host immune system and are often shielded from antibiotics that do not efficiently penetrate eukaryotic cells. Deltamycin A1 is a macrolide antibiotic with activity against Gram-positive bacteria.[1][][3][4] Assessing its ability to eliminate bacteria residing within host cells is crucial for determining its potential therapeutic efficacy. This application note provides a detailed protocol for an in vitro model to evaluate the intracellular antibacterial activity of this compound using a macrophage cell line infected with Staphylococcus aureus.

The described model is based on a well-established method for studying the intracellular activity of antibiotics.[5][6][7][8] It involves the infection of a macrophage cell line, elimination of extracellular bacteria, treatment with the antibiotic, and subsequent quantification of surviving intracellular bacteria.[6][7] This allows for the determination of the effective concentration of this compound required to inhibit or kill bacteria within the intracellular environment. Additionally, a protocol for assessing the cytotoxicity of this compound on the host cells is included to ensure that the observed antibacterial effect is not due to host cell death.

Materials and Reagents

  • Cell Line: Murine macrophage-like cell line J774.2 or human monocytic cell line THP-1.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923).

  • Antibiotics: this compound, Gentamicin (B1671437).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for routine cell culture, omitted during infection assay).

  • Bacterial Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

  • Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO).

  • Other Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Triton X-100.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells.

  • Cell Seeding: Seed J774.2 or THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. Plot cell viability against this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Intracellular Activity Assay

This protocol assesses the ability of this compound to kill S. aureus residing within macrophages.

  • Cell Seeding: Seed 1 x 10⁶ J774.2 or THP-1 cells per well in a 24-well plate and incubate for 24 hours.

  • Bacterial Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C. The next day, dilute the culture in fresh TSB and grow to the mid-logarithmic phase.

  • Infection: Wash the host cells with PBS and replace the medium with antibiotic-free medium. Add the bacterial suspension to the cells at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).[10]

  • Phagocytosis: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to bring the bacteria into contact with the cells and incubate for 1 hour at 37°C to allow for phagocytosis.[10]

  • Removal of Extracellular Bacteria: Wash the cells three times with PBS. Add fresh medium containing 100 µg/mL gentamicin to kill extracellular bacteria and incubate for 1 hour.[11]

  • This compound Treatment: Wash the cells again with PBS and add fresh medium containing various concentrations of this compound (below the CC₅₀ determined in Protocol 1). Include a no-antibiotic control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Lysis and Bacterial Enumeration:

    • At designated time points (e.g., 0, 4, 8, and 24 hours post-treatment), wash the cells with PBS.

    • Lyse the cells by adding 1 mL of sterile water or 0.1% Triton X-100.

    • Perform serial dilutions of the lysate in PBS.

    • Plate the dilutions on TSA plates and incubate overnight at 37°C.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Data Analysis: Compare the CFU counts from this compound-treated wells to the untreated control wells at each time point to determine the reduction in intracellular bacteria.

Data Presentation

The quantitative data from the cytotoxicity and intracellular activity assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on J774.2 Macrophages

This compound (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
11.220.0797.6
51.180.0994.4
101.100.0688.0
250.950.0876.0
500.600.0548.0
1000.250.0420.0

Table 2: Intracellular Activity of this compound against S. aureus in J774.2 Macrophages

TreatmentTime (hours)Mean CFU/mLStandard DeviationLog₁₀ CFU Reduction vs. Control
No Antibiotic05.2 x 10⁵0.4 x 10⁵N/A
248.5 x 10⁶0.7 x 10⁶N/A
This compound (10 µg/mL)05.1 x 10⁵0.5 x 10⁵-
249.8 x 10⁴0.6 x 10⁴1.94
This compound (25 µg/mL)05.3 x 10⁵0.3 x 10⁵-
241.2 x 10³0.2 x 10³3.85
Gentamicin (10 µg/mL)05.0 x 10⁵0.4 x 10⁵-
247.9 x 10⁶0.5 x 10⁶0.03

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Lysis cluster_quantification Quantification seed_cells Seed Macrophages in 24-well plate infect Infect macrophages with S. aureus (MOI=10) seed_cells->infect prep_bacteria Prepare S. aureus culture prep_bacteria->infect phagocytose Incubate for 1h for phagocytosis infect->phagocytose remove_extracellular Treat with Gentamicin (100 µg/mL) for 1h phagocytose->remove_extracellular treat_deltamycin Treat with this compound (various concentrations) remove_extracellular->treat_deltamycin incubate_treatment Incubate for 24h treat_deltamycin->incubate_treatment lyse_cells Lyse macrophages incubate_treatment->lyse_cells serial_dilute Serial dilute lysate lyse_cells->serial_dilute plate Plate on TSA serial_dilute->plate count_cfu Count CFU plate->count_cfu

Caption: Workflow for the intracellular activity assay.

cytotoxicity_workflow cluster_setup Setup cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 24h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This application note provides a comprehensive and detailed methodology for assessing the intracellular activity of this compound. The described in vitro model, utilizing a macrophage cell line and Staphylococcus aureus, is a robust system for determining the efficacy of this antibiotic against intracellular bacteria. By following these protocols, researchers can obtain reliable and reproducible data on the intracellular potency of this compound, which is essential for its further development as a therapeutic agent for infections caused by intracellular pathogens.

References

Synthesis of Novel Deltamycin A1 Derivatives for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a novel Deltamycin A1 derivative, 4''-O-phenylacetyl-4''-deacyl-deltamycin, for research purposes. The synthesis involves a two-step process: the microbial deacylation of this compound to produce 4''-deacyl-deltamycin, followed by the chemical acylation of the intermediate. Also included are data on the antimicrobial activity of the synthesized derivative and a discussion of the mechanism of action of 16-membered macrolides like this compound.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and biological activity of the this compound derivative.

Table 1: Synthesis Yield and Purity of 4''-O-phenylacetyl-4''-deacyl-deltamycin

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
14''-deacyl-deltamycinThis compoundNot specified in literatureNot specified in literatureThin Layer Chromatography
24''-O-phenylacetyl-4''-deacyl-deltamycin4''-deacyl-deltamycinHigh>95% (assumed after purification)Recrystallization, Chromatography

Yields and purity for the microbial deacylation step are highly dependent on the specific fermentation and extraction conditions and require optimization. The chemical synthesis step is reported to have a high yield after purification.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivative and Reference Antibiotics

Microorganism4''-O-phenylacetyl-4''-deacyl-deltamycin (mcg/mL)Carbomycin A (mcg/mL)Josamycin (mcg/mL)
Staphylococcus aureus FDA 209P< 0.20.4< 0.2
Staphylococcus aureus Smith0.40.81.6
Staphylococcus aureus (EM)r0.40.40.4
Staphylococcus aureus (SPM)r0.80.83.1
Bacillus subtilis ATCC 6633< 0.20.40.4
Sarcina lutea ATCC 9341< 0.2< 0.2< 0.2
Escherichia coli NIHJ> 100> 100> 100
Klebsiella pneumoniae ATCC 10031> 100> 100> 100
Pseudomonas aeruginosa IAM 1095> 100> 100> 100
Shigella sonnei ATCC 9290> 100> 100> 100
Mycoplasma gallisepticum KP-130.40.80.8
Mycoplasma pneumoniae FH-P240.20.40.4

Data extracted from patent literature[1]. (EM)r and (SPM)r denote erythromycin (B1671065) and spiramycin (B21755) resistant strains, respectively.

Experimental Protocols

Step 1: Microbial Deacylation of this compound to 4''-deacyl-deltamycin

This protocol describes the biological conversion of this compound to its 4''-deacyl derivative using a microorganism. The patent literature suggests the use of Corynespora cassiicola IFO-6724 for this biotransformation[1].

Materials:

  • This compound

  • Corynespora cassiicola IFO-6724 culture

  • Culture medium (e.g., Potato Dextrose Broth or a suitable alternative)

  • Fermenter or shake flasks

  • Solvents for extraction (e.g., ethyl acetate (B1210297), benzene)

  • Silica (B1680970) gel for chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Cultivation of Corynespora cassiicola : Inoculate a suitable liquid culture medium with Corynespora cassiicola IFO-6724. Incubate the culture under appropriate conditions of temperature, pH, and aeration to achieve sufficient biomass.

  • Biotransformation : Once the microbial culture is in a suitable growth phase, add this compound to the fermentation broth. The optimal concentration of this compound and the incubation time for the biotransformation need to be determined empirically.

  • Extraction of 4''-deacyl-deltamycin : After the incubation period, harvest the fermentation broth. Extract the product from the broth using a suitable organic solvent such as ethyl acetate or benzene (B151609). The pH of the broth may need to be adjusted to optimize extraction efficiency.

  • Purification : Concentrate the organic extract in vacuo. Purify the crude 4''-deacyl-deltamycin using column chromatography on silica gel. Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired product.

  • Characterization : Confirm the identity of the purified 4''-deacyl-deltamycin using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Chemical Synthesis of 4''-O-phenylacetyl-4''-deacyl-deltamycin

This protocol outlines the chemical acylation of the 4''-deacyl-deltamycin intermediate.

Materials:

  • 4''-deacyl-deltamycin

  • Phenylacetyl chloride

  • Anhydrous pyridine (B92270)

  • Anhydrous benzene

  • 5% (w/v) aqueous sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for chemical synthesis

Procedure:

  • Reaction Setup : Dissolve 4''-deacyl-deltamycin in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation : Cool the solution in an ice bath. Add phenylacetyl chloride dropwise to the stirred solution. The molar ratio of phenylacetyl chloride to the deltamycin intermediate should be optimized, with the patent suggesting a molar excess of the acylating agent[1].

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours). Monitor the progress of the reaction by TLC.

  • Work-up : Pour the reaction mixture into ice-water. Adjust the pH of the aqueous mixture to 9.0 with 5% aqueous sodium hydroxide solution.

  • Extraction : Extract the product from the aqueous layer with benzene (or another suitable organic solvent) multiple times.

  • Washing and Drying : Combine the organic extracts and wash them with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the organic solution in vacuo. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure 4''-O-phenylacetyl-4''-deacyl-deltamycin.

  • Characterization : Characterize the final product by determining its melting point and using spectroscopic methods such as Mass Spectrometry, Infrared (IR) spectroscopy, and NMR spectroscopy to confirm its structure and purity.

Mandatory Visualization

Synthetic Workflow

Synthesis_Workflow Deltamycin_A1 This compound Biotransformation Microbial Deacylation (e.g., Corynespora cassiicola) Deltamycin_A1->Biotransformation Intermediate 4''-deacyl-deltamycin Biotransformation->Intermediate Chemical_Synthesis Chemical Acylation (Phenylacetyl chloride, Pyridine) Intermediate->Chemical_Synthesis Final_Product 4''-O-phenylacetyl-4''-deacyl-deltamycin Chemical_Synthesis->Final_Product

Caption: Workflow for the synthesis of this compound derivative.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

16-membered macrolide antibiotics, including this compound and its derivatives, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET). This binding event sterically hinders the passage of the growing polypeptide chain, leading to the inhibition of protein synthesis. The consequences of this blockage can include the premature dissociation of peptidyl-tRNA from the ribosome (peptidyl-tRNA drop-off) and context-specific translation arrest, where the ribosome stalls at particular amino acid sequences. This disruption of protein synthesis is ultimately detrimental to bacterial growth and survival.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) 50S_subunit->Peptide_Exit_Tunnel 30S_subunit 30S Subunit Inhibition Inhibition of Protein Synthesis Peptide_Exit_Tunnel->Inhibition Leads to A_site A-site P_site P-site E_site E-site Deltamycin This compound Derivative Deltamycin->Peptide_Exit_Tunnel Binds to Drop_off Peptidyl-tRNA Drop-off Inhibition->Drop_off Arrest Translation Arrest Inhibition->Arrest Bacterial_Death Bacteriostatic/Bactericidal Effect Inhibition->Bacterial_Death

Caption: Mechanism of action of this compound derivatives.

References

Analytical Standards for Deltamycin A1 Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and protocols for research involving Deltamycin A1, a macrolide antibiotic. The information is intended to guide researchers in establishing robust analytical methods for quality control, stability assessment, and characterization of this compound.

Physicochemical Properties and Handling

This compound is a macrolide antibiotic produced by Streptomyces deltae.[1] It is active against Gram-positive bacteria.[1] Proper handling and storage are crucial for maintaining its integrity for research purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₉H₆₁NO₁₆[2]
Molecular Weight 799.90 g/mol [2]
Appearance Solid powder[2]
Purity >98% (typical)[2]
Solubility Soluble in DMSO.[2] Insoluble in water.[3]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[2]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

A stability-indicating HPLC method is essential for determining the purity of this compound and for monitoring its degradation under various stress conditions.

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). The exact ratio should be optimized to achieve good separation of this compound from its degradation products.[5][6]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution from 200-400 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration suitable for injection (e.g., 10-100 µg/mL).

  • Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_app Application A Select Column & Mobile Phase C Optimize Chromatographic Conditions A->C B Prepare this compound Standard B->C D Forced Degradation Studies C->D E Validate Method (ICH Guidelines) D->E F Assess Specificity, Linearity, Accuracy, Precision E->F G Routine Analysis & Stability Testing F->G

Caption: Workflow for HPLC Method Development and Validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices.

Protocol: Quantitative LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is often used.[4]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.[4][10]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[4]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion should be determined by infusing a standard solution into the mass spectrometer. At least two MRM transitions are recommended for confirmation.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Sample Preparation:

    • For biological samples, protein precipitation with acetonitrile is a common first step.[4] This is followed by centrifugation and dilution of the supernatant.

  • Quantification: Use a stable isotope-labeled internal standard if available. Construct a calibration curve using a series of known concentrations of this compound.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow A Sample Preparation (e.g., Protein Precipitation) B LC Separation (C18 Column) A->B C ESI Ionization (+) B->C D Mass Spectrometry (MRM) C->D E Data Acquisition & Quantification D->E Bacterial_Ribosome_Inhibition cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Exit_tunnel Polypeptide Exit Tunnel 50S_subunit->Exit_tunnel Blocks 30S_subunit 30S Subunit Deltamycin_A1 This compound Deltamycin_A1->50S_subunit Binds to Peptidyl_transferase_center Peptidyl Transferase Center Peptide_elongation Peptide Elongation Exit_tunnel->Peptide_elongation Prevents Protein_synthesis_inhibition Inhibition of Protein Synthesis Peptide_elongation->Protein_synthesis_inhibition Leads to Bacterial_cell_death Bacteriostatic/Bactericidal Effect Protein_synthesis_inhibition->Bacterial_cell_death Anti_Inflammatory_Pathway Inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) IKK_complex IKK Complex Inflammatory_stimulus->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation Deltamycin_A1 This compound Deltamycin_A1->IKK_complex May inhibit

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deltamycin A1 MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for this compound. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic. Macrolides function by inhibiting bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel from which nascent peptides emerge. This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.

Q2: I am observing significant well-to-well or day-to-day variability in my this compound MIC results. What are the common causes?

Inconsistent MIC values can arise from several factors. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are consistently preparing your inoculum to a 0.5 McFarland standard and following a validated dilution protocol to achieve the correct final concentration in the wells.

  • Media Composition: The type and even the batch of the growth medium can influence MIC results. Cation concentrations, particularly magnesium and calcium, can affect the activity of some antibiotics. Use of a standardized, recommended medium such as Mueller-Hinton Broth (MHB) is crucial.

  • Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be consistent. For most standard protocols, an incubation period of 16-20 hours at 35°C is recommended.

  • This compound Stock Solution: Ensure the antibiotic is fully dissolved and that the stock solution is properly stored to maintain its stability. Repeated freeze-thaw cycles should be avoided.

  • Plate Type: The type of microtiter plates used can sometimes affect results, especially for compounds that may adhere to plastic. Using low-binding plates may be beneficial.

Q3: What are "skipped wells" and how should I interpret them in my this compound MIC assay?

"Skipped wells" refer to the observation of no bacterial growth in a well at a lower antibiotic concentration, while growth is present in wells with higher concentrations. This can be due to:

  • Technical Error: Inaccurate pipetting during the serial dilution of this compound.

  • Contamination: Contamination of a single well can lead to unexpected growth.

  • Paradoxical Effect: Some antibiotics can exhibit a paradoxical effect where they are less effective at higher concentrations.

If you observe skipped wells, it is recommended to repeat the experiment, paying close attention to pipetting technique and sterility. The MIC should be read as the lowest concentration that clearly inhibits growth, but the presence of skipped wells casts doubt on the validity of that specific assay.

Q4: How should I properly store and handle my this compound?

For optimal stability, this compound powder should be stored in a dry, dark place at -20°C for long-term storage or at 4°C for short-term storage. Stock solutions are typically prepared in a solvent like DMSO and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guide for Inconsistent this compound MIC Results

This guide provides a structured approach to identifying and resolving common issues leading to inconsistent MIC values.

Table 1: Troubleshooting Common Issues in this compound MIC Assays
IssuePotential CauseRecommended Action
High MIC variability between replicates on the same plate Inaccurate pipetting during serial dilution or inoculum addition.Review and practice pipetting technique. Use calibrated pipettes. Consider using a multichannel pipette for consistency.
Non-homogenous bacterial suspension.Ensure the bacterial inoculum is thoroughly vortexed before dilution and addition to the wells.
Edge effects on the microtiter plate.Avoid using the outer wells of the plate if evaporation is a concern. Fill outer wells with sterile broth to maintain humidity.
Day-to-day variation in MIC values Inconsistency in inoculum preparation.Strictly adhere to the 0.5 McFarland standard. Prepare a fresh standard daily or use a spectrophotometer to verify turbidity.
Variation in incubation time.Use a timer and ensure the incubation period is consistent for all experiments.
Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles.
No bacterial growth in any wells, including the growth control Inactive or non-viable bacterial inoculum.Use a fresh bacterial culture for inoculum preparation. Perform a viability check by plating a small aliquot of the inoculum.
Error in media preparation.Ensure the correct media was used and prepared according to the manufacturer's instructions.
Growth in the negative control (sterility) wells Contamination of the media, diluent, or microtiter plate.Use aseptic technique throughout the entire procedure. Ensure all reagents and materials are sterile.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Incubator (35°C)

  • Calibrated pipettes and sterile tips

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in the recommended solvent at a high concentration (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration if necessary.

    • Store in aliquots at -80°C.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100, followed by a 1:2 dilution in the plate.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the working this compound solution (e.g., 25.6 µg/mL, prepared from the stock in CAMHB) to the first column of wells. This results in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • This will leave 100 µL in each well with serially diluted this compound.

    • Designate a well with no antibiotic as the growth control and a well with no bacteria as the sterility control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.

Visualizations

Mechanism of Action of this compound

Deltamycin_A1_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit 50S_Subunit 50S Ribosomal Subunit Exit_Tunnel Peptide Exit Tunnel 23S_rRNA 23S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Leads to 23S_rRNA->Exit_Tunnel Forms part of Deltamycin_A1 This compound Deltamycin_A1->Exit_Tunnel Blocks Deltamycin_A1->23S_rRNA Binds to Nascent_Peptide Growing Polypeptide Chain Nascent_Peptide->Exit_Tunnel Passes through

Caption: Mechanism of action of this compound on the bacterial ribosome.

Troubleshooting Workflow for Inconsistent MICs

Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (0.5 McFarland, Dilution) Start->Check_Inoculum Check_Media Confirm Media Quality and Consistency Check_Inoculum->Check_Media Check_Incubation Standardize Incubation (Time, Temp, Atmosphere) Check_Media->Check_Incubation Check_Drug Assess this compound Stock Solution Integrity Check_Incubation->Check_Drug Review_Technique Review Pipetting and Aseptic Technique Check_Drug->Review_Technique Repeat_Assay Repeat Assay with Controls Review_Technique->Repeat_Assay Consistent Consistent Results Repeat_Assay->Consistent Yes Inconsistent Still Inconsistent Repeat_Assay->Inconsistent No Consult Consult Further (e.g., Technical Support) Inconsistent->Consult

Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.

Common Bacterial Resistance Mechanisms to Macrolides

Macrolide_Resistance cluster_cell Bacterial Cell Target_Modification Target Site Modification Methylation of 23S rRNA (erm genes) Mutation in 23S rRNA or ribosomal proteins Reduced_Activity Reduced or No Antibacterial Activity Target_Modification->Reduced_Activity Efflux_Pumps Active Efflux Pumping of antibiotic out of the cell (mef/msr genes) Efflux_Pumps->Reduced_Activity Drug_Inactivation Enzymatic Inactivation Hydrolysis of the macrolide lactone ring (esterases) Drug_Inactivation->Reduced_Activity Deltamycin_A1 This compound Deltamycin_A1->Target_Modification Prevented from binding Deltamycin_A1->Efflux_Pumps Removed from cell Deltamycin_A1->Drug_Inactivation Inactivated

Caption: Overview of common bacterial resistance mechanisms to macrolide antibiotics.

Optimizing Deltamycin A1 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Deltamycin A1 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 16-membered macrolide antibiotic produced by Streptomyces deltae.[] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the elongation of polypeptide chains. This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.

Q2: What is the typical effective concentration range for this compound in antibacterial assays?

A2: The effective concentration of this compound is dependent on the target bacterial species. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, data from other macrolides against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis can provide a starting point for range-finding studies. For these types of bacteria, MIC values for macrolides can range from <0.1 µg/mL to over 64 µg/mL depending on the bacterial strain and resistance mechanisms. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial isolate.

Q3: What is a suitable starting concentration for cytotoxicity testing in mammalian cells?

A3: There is limited public data on the cytotoxic effects (IC50 values) of this compound on mammalian cell lines. As a general starting point for in vitro cytotoxicity assays, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM. This wide range will help in identifying the concentration at which this compound begins to show toxic effects on the specific cell line being used in your experiment.

Q4: Can this compound be used in anti-inflammatory assays?

A4: Some macrolide antibiotics have demonstrated immunomodulatory and anti-inflammatory properties, often by reducing the production of pro-inflammatory cytokines. While the anti-inflammatory activity of this compound is not well-documented, researchers can investigate this potential by treating immune cells (e.g., macrophages) with a non-cytotoxic concentration of this compound and measuring the production of key inflammatory mediators like TNF-α, IL-6, and IL-1β in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No antibacterial effect observed. This compound concentration is too low.Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. Start with a broad range of concentrations (e.g., 0.01 µg/mL to 128 µg/mL).
The bacterial strain is resistant to macrolides.Confirm the susceptibility of your bacterial strain to other macrolide antibiotics. If resistance is suspected, consider using a different class of antibiotics.
Improper preparation or storage of this compound stock solution.Ensure the this compound powder is stored at -20°C.[] Prepare stock solutions in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
High background cytotoxicity in control wells. The solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in your assay medium is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%.
Contamination of cell culture.Regularly test your cell cultures for mycoplasma and other contaminants.
Inconsistent results between experiments. Variability in cell density or growth phase.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
Inaccurate pipetting or dilution of this compound.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment.
Instability of this compound in the assay medium.While generally stable, the stability of this compound in specific culture media over long incubation periods should be considered. If instability is suspected, refreshing the media with freshly diluted compound during the experiment might be necessary.

Quantitative Data Summary

As specific quantitative data for this compound is limited in publicly available literature, the following table provides a general reference for expected concentration ranges based on the activity of other macrolide antibiotics. It is imperative to experimentally determine the precise concentrations for your specific assay and cell/bacterial type.

Parameter Organism/Cell Type Typical Concentration Range for Macrolides Notes
MIC Staphylococcus aureus0.1 - >128 µg/mLHighly strain-dependent due to resistance.
MIC Streptococcus pneumoniae0.01 - 8 µg/mLResistance is common.
MIC Bacillus subtilis0.1 - 4 µg/mLGenerally more susceptible than pathogenic cocci.
IC50 Mammalian Cell Lines1 - >100 µMHighly dependent on the specific cell line and assay duration.
Anti-inflammatory Immune Cells (e.g., Macrophages)0.1 - 10 µg/mLShould be below the cytotoxic concentration.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder and DMSO to equilibrate to room temperature.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Materials:

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • This compound stock solution

    • Positive control antibiotic (e.g., Erythromycin)

    • Negative control (broth only)

    • Growth control (broth + bacteria)

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control antibiotic, a growth control, and a negative control on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Sterile 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assays In Vitro Assays cluster_results Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot mic MIC Assay (Antibacterial) aliquot->mic Dilute in Broth ic50 Cytotoxicity Assay (e.g., MTT) aliquot->ic50 Dilute in Media anti_inflam Anti-inflammatory Assay (e.g., Cytokine Measurement) aliquot->anti_inflam Dilute in Media mic_result Determine MIC mic->mic_result ic50_result Calculate IC50 ic50->ic50_result cytokine_result Quantify Cytokines anti_inflam->cytokine_result

Figure 1. Experimental workflow for this compound in vitro testing.

troubleshooting_flow start No Antibacterial Effect q1 Is the concentration optimized? start->q1 q2 Is the strain known to be susceptible? q1->q2 Yes res1 Perform Dose-Response (MIC Assay) q1->res1 No a1_yes Yes a1_no No q3 Was the stock solution prepared and stored correctly? q2->q3 Yes res2 Test with a susceptible control strain or different antibiotic q2->res2 No a2_yes Yes a2_no No res3 Prepare fresh stock solution following protocol q3->res3 No res4 Investigate other factors (e.g., medium components) q3->res4 Yes a3_yes Yes a3_no No

Figure 2. Troubleshooting flow for lack of antibacterial effect.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines macrolide Macrolides (e.g., this compound) macrolide->nfkb Inhibition?

Figure 3. Hypothesized anti-inflammatory mechanism of macrolides.

References

Technical Support Center: Deltamycin A1 in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Deltamycin A1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a macrolide antibiotic used in research for its antibacterial properties. The stability of any compound in cell culture media is crucial as its degradation can lead to a decrease in potency, resulting in inconsistent and unreliable experimental outcomes.[1] Factors within the media, such as pH, temperature, and enzymatic activity, can contribute to the degradation of sensitive compounds like antibiotics.[2]

Q2: What are the common factors that can lead to the degradation of this compound in my cell culture experiments?

Several factors can influence the stability of antibiotics in cell culture media:

  • Temperature: Many antibiotics are sensitive to heat. The standard incubation temperature of 37°C can accelerate the degradation of some compounds.[2]

  • pH of the Medium: The pH of the culture medium can significantly affect the chemical stability of a drug.[2]

  • Light Exposure: Some antibiotics are photosensitive and can degrade upon exposure to light.[2]

  • Media Components: Interactions with components in the culture medium, such as salts, proteins, and reducing agents like cysteine, can impact the stability and activity of the antibiotic.[2][3]

  • Hydrolysis: As with many complex organic molecules, this compound may be susceptible to hydrolysis in aqueous cell culture media.[2]

  • Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation.[3]

Q3: How can I minimize the degradation of this compound in my experiments?

To ensure the consistent potency of this compound, consider the following best practices:

  • Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Addition to Media: Add the antibiotic to the culture medium just before use. Avoid adding it to hot media.[2]

  • Storage of Medicated Media: If media containing this compound must be stored, it should be kept at 2-8°C and protected from light. However, preparing it fresh is always the best practice.

  • pH Monitoring: Ensure the pH of your cell culture medium is stable and within the recommended range for your cells and the antibiotic.

  • Minimize Light Exposure: Protect media containing this compound from direct light by using amber bottles or covering the containers.[2]

Q4: How do I know if this compound is degrading in my cell culture medium?

Inconsistent or unexpected results, such as a gradual loss of selective pressure or variable effects on your cells, could indicate degradation of the antibiotic.[4] To confirm this, you can perform a stability study by measuring the concentration of the active this compound over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Antibiotic Efficacy

You observe that the selective pressure of this compound seems to diminish over the course of a long-term experiment, or that different batches of experiments yield variable results.

dot

Caption: Troubleshooting workflow for inconsistent antibiotic efficacy.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: Are you using a fresh aliquot of the this compound stock solution for each experiment?

    • Action: Avoid using stock solutions that have been repeatedly frozen and thawed.[2] Prepare single-use aliquots to maintain integrity.[2]

  • Evaluate Media Preparation and Storage:

    • Question: When are you adding this compound to your culture media? Is the medicated media stored for extended periods?

    • Action: Add the antibiotic to the media immediately before use. If you must prepare it in advance, store it at 2-8°C for no longer than is necessary and protect it from light.

  • Assess Incubation Conditions:

    • Question: Are there fluctuations in the incubator's temperature or CO2 levels?

    • Action: Ensure your incubator is properly calibrated and maintaining a stable environment.

  • Perform a Stability Study:

    • Action: To definitively determine if this compound is degrading under your specific experimental conditions, conduct a stability study as outlined in the Experimental Protocols section below. This will help you quantify the rate of degradation.

  • Adjust Experimental Protocol:

    • Action: Based on the stability study results, you may need to replenish the media with fresh this compound more frequently during long-term experiments to maintain a therapeutic concentration.

Issue 2: Unexpected Cytotoxicity or Off-Target Effects

You observe unexpected changes in cell morphology, viability, or behavior that are not consistent with the known mechanism of action of this compound.

dot

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Troubleshooting Steps:

  • Confirm Working Concentration:

    • Question: Have you double-checked your calculations for the dilution of the stock solution?

    • Action: Recalculate the required volume of the stock solution to ensure you are using the intended final concentration.

  • Perform a Dose-Response (Kill Curve) Experiment:

    • Question: Have you determined the optimal concentration of this compound for your specific cell line?

    • Action: Different cell lines can have varying sensitivities to antibiotics.[5] Perform a kill curve experiment (see Protocol 2 ) to determine the minimum concentration of this compound required to achieve the desired effect without unnecessary cytotoxicity.[5]

  • Consider Degradation Products:

    • Question: Could the observed cytotoxicity be due to the breakdown products of this compound?

    • Action: The degradation of a parent compound can sometimes result in byproducts with different biological activities. If you suspect this is the case, analyzing your media over time with a technique like LC-MS/MS can help identify any potential degradation products.

Data Presentation

Table 1: Template for this compound Stability Data

Time Point (Hours)Temperature (°C)pHThis compound Concentration (µg/mL)Percent Remaining (%)
0377.4Initial Concentration100
6377.4
12377.4
24377.4
48377.4
72377.4

Table 2: Template for Kill Curve Experiment Results

This compound Concentration (µg/mL)Day 2 (% Viability)Day 4 (% Viability)Day 7 (% Viability)Day 10 (% Viability)
0 (Control)100100100100
X
2X
4X
8X
16X

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under your specific cell culture conditions using HPLC or LC-MS/MS.

dot

References

How to avoid interference in Deltamycin A1 colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the colorimetric quantification of Deltamycin A1.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate or inconsistent results.

Question: Why is my standard curve not linear or reproducible?

Answer: Non-linear or irreproducible standard curves are common issues that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Reagent Preparation and Stability:

    • Incorrect Reagent Concentration: Double-check all calculations and ensure that the stock solutions of your colorimetric reagent (e.g., alkaline potassium permanganate (B83412) or 2,4-dinitrophenylhydrazine) and this compound standards are prepared accurately.

    • Reagent Degradation: Some reagents are sensitive to light, temperature, or oxidation. Prepare fresh reagents for each assay, especially the oxidizing or derivatizing agents. Store stock solutions under appropriate conditions (e.g., protected from light, refrigerated).

  • Experimental Conditions:

    • Inconsistent Incubation Times and Temperatures: The reaction kinetics of color development are highly dependent on time and temperature. Use a calibrated timer and a water bath or incubator to ensure uniform conditions for all samples, including standards and blanks.

    • pH Fluctuation: The pH of the reaction mixture can significantly influence color development. Ensure that the buffer system is robust and that the pH is consistent across all wells or tubes.

  • Pipetting and Mixing:

    • Inaccurate Pipetting: Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and precise delivery of all solutions.

    • Insufficient Mixing: Ensure thorough mixing of the reagents and sample in each well or tube to initiate the reaction uniformly.

  • Spectrophotometer/Plate Reader Settings:

    • Incorrect Wavelength: Ensure the absorbance is read at the wavelength of maximum absorbance (λmax) for the colored product. This should be determined experimentally by scanning the spectrum of a colored standard.

    • Instrument Malfunction: Check the performance of the spectrophotometer or plate reader using standard calibration solutions.

Question: My sample absorbance is too high or out of the linear range of the standard curve. What should I do?

Answer: An absorbance reading that is too high indicates that the concentration of this compound in your sample is above the upper limit of quantification (ULOQ) of your assay.

  • Solution: Dilute your sample with the same buffer or solvent used to prepare your standards. It is recommended to perform a serial dilution (e.g., 1:10, 1:100) to ensure that the final concentration falls within the linear range of your standard curve. Remember to multiply the final measured concentration by the dilution factor to obtain the original concentration in your sample.

Question: I am observing high background noise or a high absorbance reading in my blank wells. What is the cause and how can I fix it?

Answer: High background noise can obscure the signal from your sample and lead to inaccurate results. The primary causes include:

  • Contaminated Reagents or Glassware: Ensure that all glassware is thoroughly cleaned and that the reagents are free from contamination.

  • Interfering Substances in the Sample Matrix: The sample itself may contain substances that absorb at the same wavelength as your colored product. This is a common issue with complex matrices like fermentation broths or biological fluids.

    • Solution: Prepare a "sample blank" that contains the sample matrix but not the colorimetric reagent. Subtract the absorbance of the sample blank from the absorbance of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound colorimetric assays?

A1: Interference can arise from various components within the sample matrix. It is crucial to identify the potential interferents based on your sample type:

  • Fermentation Broth: Components of the culture medium can interfere with the assay. These include:

    • Sugars and Carbohydrates: Can react with oxidizing agents.

    • Proteins and Peptides: May bind to the analyte or reagents.

    • Other Secondary Metabolites: Structurally similar compounds produced by the microorganism can cross-react.

    • Media Pigments: Colored components in the media can contribute to background absorbance.

  • Biological Fluids (e.g., plasma, serum):

    • Proteins: High concentrations of proteins like albumin can cause interference.

    • Lipids: Can cause turbidity, which affects absorbance readings.

    • Hemoglobin and Bilirubin: These colored molecules can interfere with spectrophotometric measurements.

    • Other Drugs or Metabolites: If the sample is from a subject undergoing other treatments, those compounds could interfere.

Q2: How can I remove interfering substances from my samples before the assay?

A2: Sample preparation is a critical step to minimize interference. The choice of method depends on the nature of the interferent and the sample matrix.

  • Protein Precipitation: For samples with high protein content, such as plasma or serum, precipitation with agents like acetonitrile, methanol (B129727), or trichloroacetic acid (TCA) is effective.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from interfering substances based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile method for sample cleanup and concentration. A suitable sorbent can selectively retain this compound while allowing interfering components to be washed away.

Q3: Which colorimetric method is best for this compound quantification?

A3: Since this compound possesses an aldehyde functional group, two common colorimetric methods can be adapted for its quantification:

  • Oxidation with Alkaline Potassium Permanganate: In an alkaline environment, potassium permanganate (a purple solution) oxidizes the aldehyde group of this compound, resulting in the formation of green manganate (B1198562) ions. The intensity of the green color, measured at approximately 610 nm, is proportional to the this compound concentration.

  • Reaction with 2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with the aldehyde group of this compound to form a colored 2,4-dinitrophenylhydrazone derivative. The resulting color, which can range from yellow to red, can be measured spectrophotometrically.

The choice of method may depend on the specific sample matrix and the presence of other reactive functional groups that could interfere with one method more than the other. Method validation, including specificity, linearity, accuracy, and precision, is essential to determine the most suitable assay for your application.

Experimental Protocols

This compound Assay using Alkaline Potassium Permanganate

This method is based on the oxidation of this compound by potassium permanganate in an alkaline medium.

Reagents:

  • This compound standard stock solution (e.g., 1 mg/mL in methanol)

  • Potassium permanganate (KMnO₄) solution (e.g., 0.01 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Methanol

  • Distilled water

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range.

  • Reaction Setup: In a microplate well or a test tube, add a specific volume of the standard or sample.

  • Add the NaOH solution to make the mixture alkaline.

  • Initiate the reaction by adding the KMnO₄ solution.

  • Mix thoroughly and incubate at a constant temperature for a fixed period (e.g., 20 minutes at room temperature).

  • Measurement: Measure the absorbance of the resulting green solution at approximately 610 nm using a spectrophotometer or microplate reader.

  • Quantification: Plot the absorbance of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples from this curve.

This compound Assay using 2,4-Dinitrophenylhydrazine (DNPH)

This method relies on the reaction of the aldehyde group of this compound with DNPH.

Reagents:

  • This compound standard stock solution (e.g., 1 mg/mL in a suitable organic solvent)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., dissolved in a mixture of a strong acid like sulfuric acid and an organic solvent like ethanol).

  • Suitable organic solvent (e.g., ethanol (B145695) or methanol)

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards by diluting the stock solution with the chosen organic solvent.

  • Reaction Setup: In a microplate well or a test tube, add a specific volume of the standard or sample.

  • Add the DNPH reagent to each well/tube.

  • Mix well and incubate at a controlled temperature for a specific time to allow for the formation of the colored hydrazone.

  • Measurement: Measure the absorbance of the colored product at its λmax (to be determined experimentally, typically in the range of 350-450 nm).

  • Quantification: Construct a standard curve by plotting the absorbance of the standards versus their concentrations. Calculate the concentration of this compound in the samples using the standard curve.

Data Presentation

The following tables summarize hypothetical quantitative data for common issues encountered in this compound colorimetric assays.

Table 1: Effect of Sample Dilution on Recovering Spiked this compound from a Complex Matrix

Dilution FactorMeasured Concentration (µg/mL)Calculated Original Concentration (µg/mL)Recovery (%)
1 (Neat)15.215.276.0
1:29.218.492.0
1:53.819.095.0
1:101.9819.899.0
Spiked Concentration20.0 µg/mL

Table 2: Efficacy of Different Sample Cleanup Methods on this compound Recovery from Fermentation Broth

Cleanup MethodThis compound Recovery (%)
None (Crude Broth)65 ± 5.2
Protein Precipitation (Acetonitrile)85 ± 3.1
Liquid-Liquid Extraction (Ethyl Acetate)92 ± 2.5
Solid-Phase Extraction (C18 cartridge)98 ± 1.8

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis Std_Prep Prepare this compound Standards Reagent_Add Add Colorimetric Reagent Std_Prep->Reagent_Add Sample_Prep Prepare Sample (with cleanup if necessary) Sample_Prep->Reagent_Add Incubation Incubate at Controlled Temperature & Time Reagent_Add->Incubation Measurement Measure Absorbance at λmax Incubation->Measurement Std_Curve Generate Standard Curve Measurement->Std_Curve Quantification Quantify this compound in Samples Measurement->Quantification Std_Curve->Quantification

Caption: General experimental workflow for a this compound colorimetric assay.

Troubleshooting_Workflow action_node action_node start Inaccurate Results? check_std_curve Is the standard curve linear & reproducible? start->check_std_curve check_reagents Are reagents fresh & correctly prepared? check_std_curve->check_reagents No high_absorbance Is sample absorbance too high? check_std_curve->high_absorbance Yes check_conditions Are incubation time/temp & pH consistent? check_reagents->check_conditions No action_remake_reagents Remake reagents. check_reagents->action_remake_reagents Yes check_pipetting Is pipetting accurate? check_conditions->check_pipetting No action_control_conditions Strictly control conditions. check_conditions->action_control_conditions Yes check_instrument Is the instrument calibrated & set correctly? check_pipetting->check_instrument No action_calibrate_pipettes Calibrate pipettes. check_pipetting->action_calibrate_pipettes Yes high_blank Is blank absorbance high? check_instrument->high_blank No action_check_instrument Check instrument settings. check_instrument->action_check_instrument Yes action_dilute_sample Dilute the sample. high_absorbance->action_dilute_sample action_use_sample_blank Use a sample blank and/or improve sample cleanup. high_blank->action_use_sample_blank end_node Problem Solved action_remake_reagents->end_node action_control_conditions->end_node action_calibrate_pipettes->end_node action_check_instrument->end_node action_dilute_sample->end_node action_use_sample_blank->end_node

Caption: A troubleshooting decision tree for this compound colorimetric assays.

Deltamycin A1 Solubility: A Technical Support Center for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a macrolide antibiotic that exhibits activity against Gram-positive bacteria. Like many complex natural products, this compound has poor aqueous solubility, which can present significant challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is also reported to be soluble in methanol (B129727) and toluene. While specific quantitative data is limited, it is expected to have some solubility in other polar organic solvents like ethanol (B145695) and acetone. It is poorly soluble in water.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in 100% DMSO.[1] For example, to prepare a 10 mM stock solution, you would dissolve an appropriate amount of this compound powder in DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: My this compound precipitates when I add it to my aqueous experimental medium. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble. To avoid this, ensure the final concentration of the organic solvent in your medium is as low as possible and compatible with your experimental system. Gradual addition of the stock solution to the aqueous medium while vortexing can also help. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

Q5: Can I heat or sonicate my this compound solution to improve solubility?

A5: Yes, gentle heating or sonication can be used to aid in the dissolution of this compound.[2] However, it is crucial to monitor the temperature to avoid degradation of the compound. The stability of this compound at elevated temperatures in various solvents has not been extensively reported.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Solubility Data

The following table summarizes the known and estimated solubility of this compound in common laboratory solvents.

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO >10 (Estimated)>12.5 (Estimated)Recommended solvent for stock solutions.[1]
Methanol Soluble (qualitative)-
Ethanol Likely Soluble-Solubility not explicitly reported, but expected based on its structure.
Water Poorly Soluble-
PBS (pH 7.4) Poorly Soluble-

Molecular Weight of this compound: 799.90 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 8.0 mg of this compound powder.

  • Dissolution: Add 1.0 mL of 100% DMSO to the powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations.

  • Final Dilution (in Aqueous Medium): Add the desired volume of the DMSO stock or intermediate solution to your pre-warmed cell culture medium or assay buffer. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%). For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Mixing: Immediately mix the solution thoroughly by gentle pipetting or vortexing to prevent precipitation.

Protocol 3: Co-Solvent System for Improved Aqueous Solubility

For applications requiring higher concentrations of this compound in an aqueous environment, a co-solvent system can be employed. A common formulation for in vivo studies is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS .[2]

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO.

  • Addition of PEG300: Add PEG300 and mix until the solution is clear.

  • Addition of Tween-80: Add Tween-80 and mix thoroughly.

  • Final Dilution: Slowly add the saline or PBS to the mixture while continuously stirring or vortexing.

Visualizing Experimental Workflows and Mechanisms

Logical Workflow for Troubleshooting Solubility Issues

G A Start: this compound Powder B Dissolve in 100% DMSO to make a concentrated stock solution A->B C Precipitation upon dilution in aqueous buffer? B->C D Yes C->D Yes E No C->E No G Decrease final DMSO concentration D->G H Use a co-solvent system (e.g., DMSO/PEG300/Tween-80) D->H I Consider gentle heating or sonication D->I F Proceed with experiment E->F J Successful Dissolution? G->J H->J I->J K Yes J->K Yes L No J->L No K->F M Consult further literature or technical support L->M

Caption: Troubleshooting workflow for this compound solubility.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding occurs within the polypeptide exit tunnel, leading to the blockage of the growing peptide chain and premature dissociation of the peptidyl-tRNA.[3][6]

G cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Polypeptide Exit Tunnel Growing_peptide Growing Peptide Chain 50S_subunit:f0->Growing_peptide Elongation Blocked_peptide Blocked Peptide Chain 50S_subunit:f1->Blocked_peptide Blocks Exit 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit tRNA tRNA with amino acid tRNA->50S_subunit:f0 Deltamycin_A1 This compound Deltamycin_A1->50S_subunit:f1 Binds Protein_synthesis Protein Synthesis Inhibition Inhibition Growing_peptide->Protein_synthesis Blocked_peptide->Inhibition

Caption: this compound inhibits bacterial protein synthesis.

References

Deltamycin A1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Deltamycin A1. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder in a dry, dark environment at -20°C, where it can be stable for up to three years.[1][2] For short-term storage, from days to weeks, a temperature of 0 - 4°C is acceptable.[2]

Q2: I have prepared a stock solution of this compound in DMSO. What are the recommended storage conditions?

A2: Stock solutions of this compound dissolved in a solvent like DMSO should be stored at -80°C for long-term storage, where they can remain stable for over a year. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For frequent use, the stock solution can be stored at 4°C for over a week.[1]

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. While the compound is shipped at ambient temperature, suggesting short-term stability, prolonged exposure to room temperature can lead to degradation.[2]

Q4: Does this compound require sterilization before use in cell culture?

A4: If you prepare your this compound stock solution in DMSO, sterilization is generally not necessary as DMSO has inherent sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 μm filter membrane.

Troubleshooting Guide

Issue 1: I am observing lower than expected activity of this compound in my experiments.

  • Possible Cause 1: Improper Storage. Verify that both the powdered compound and the stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for long-term solution storage).[1][2] Exposure to higher temperatures can cause degradation.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing your stock solution can lead to degradation of this compound. It is recommended to prepare single-use aliquots to avoid this.[1]

  • Possible Cause 3: pH of the experimental medium. Macrolide antibiotics can be susceptible to hydrolysis under acidic (pH < 5) or alkaline (pH > 8) conditions, especially at elevated temperatures. Ensure the pH of your experimental setup is within a stable range for this compound.

  • Possible Cause 4: Exposure to Light. Some macrolide antibiotics are sensitive to light. While specific data for this compound is limited, it is good practice to protect solutions from direct light exposure.

Issue 2: I see precipitation in my this compound stock solution after thawing.

  • Possible Cause: Low Solubility in the Chosen Solvent at Low Temperatures. While this compound is soluble in DMSO, precipitation can sometimes occur at very low temperatures. Before use, ensure the solution is completely thawed and gently vortexed to redissolve any precipitate. If the issue persists, consider preparing a fresh stock solution.

Stability Data

The stability of this compound is influenced by temperature, pH, and light. While specific quantitative data for this compound is limited, the following tables summarize general stability information based on supplier recommendations and data for other macrolide antibiotics.

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDuration
Powder -20°C (dry and dark)Up to 3 years
0 - 4°C (dry and dark)Days to weeks
Solution (in DMSO) -80°COver 1 year
4°COver 1 week

Data compiled from supplier information.[1][2]

Table 2: General Stability of Macrolide Antibiotics under Stress Conditions

Stress ConditionGeneral Observations for Macrolides
Acidic Hydrolysis (e.g., pH < 5) Increased degradation, especially at elevated temperatures.
Alkaline Hydrolysis (e.g., pH > 8) Increased degradation, especially at elevated temperatures.
Oxidation (e.g., H₂O₂) Susceptible to oxidation, leading to the formation of degradation products like N-oxides.
Thermal Stress Generally stable at room temperature for short periods, but degradation increases with higher temperatures.
Photostability Varies among macrolides; some are susceptible to photodegradation. It is advisable to protect solutions from light.

This table provides a qualitative summary based on studies of various macrolide antibiotics. Specific degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 799.90 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.999 mg of this compound.

  • Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Forced Degradation Study for Macrolide Antibiotics

This protocol outlines a general procedure for assessing the stability of a macrolide antibiotic like this compound under various stress conditions. This can help identify potential degradation pathways and degradation products.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water and methanol

  • pH meter

  • Incubator or water bath

  • Photostability chamber or UV lamp

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Acidic Hydrolysis:

    • Mix the this compound stock solution with 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix the this compound stock solution with 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Incubate the this compound stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

  • Photodegradation:

    • Expose the this compound stock solution to a light source (e.g., UV lamp or in a photostability chamber) for a defined duration. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify any degradation products and determine the percentage of the parent compound remaining.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to stress alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->alkali Expose to stress oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 70°C) prep->thermal Expose to stress photo Photostability (UV/Vis light) prep->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples alkali->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Degradation %, Impurity Profile) hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_workflow action action result result start Reduced Activity Observed? storage Storage Conditions Correct? start->storage Yes freeze_thaw Repeated Freeze-Thaw? storage->freeze_thaw Yes check_storage Action: Verify storage temp. (-20°C powder, -80°C solution) storage->check_storage No ph_check pH of Medium Optimal? freeze_thaw->ph_check No aliquot Action: Prepare single-use aliquots freeze_thaw->aliquot Yes light_exposure Protected from Light? ph_check->light_exposure Yes adjust_ph Action: Adjust pH of experimental medium ph_check->adjust_ph No protect_light Action: Store and handle in the dark light_exposure->protect_light No ok Compound likely stable light_exposure->ok Yes

Caption: Troubleshooting reduced activity of this compound.

References

Deltamycin A1 Antibacterial Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deltamycin A1 antibacterial testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices for in vitro susceptibility testing of this macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary spectrum of activity?

This compound is a macrolide antibiotic.[1][2] Like other macrolides, it is primarily active against Gram-positive bacteria.[1]

Q2: What is the mechanism of action of this compound?

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides. This action can be bacteriostatic (inhibiting growth) or bactericidal (killing bacteria), depending on the concentration of the drug and the susceptibility of the organism.

Q3: Are there established CLSI or EUCAST quality control (QC) ranges for this compound?

As of December 2025, specific quality control (QC) ranges for this compound have not been established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, it is recommended to use standard QC strains such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619 to monitor assay performance. The expected MIC ranges for other macrolides against these strains can provide a general indication of assay validity.

Q4: What are the most common methods for testing the antibacterial activity of this compound?

The most common methods for testing the antibacterial susceptibility of this compound are broth microdilution and disk diffusion assays. These methods are widely used to determine the Minimum Inhibitory Concentration (MIC) and to assess the susceptibility of bacterial isolates.

Troubleshooting Guides

Broth Microdilution Assay
Problem Potential Cause Troubleshooting Steps
No bacterial growth in the positive control well Inoculum viability issue, improper incubation conditions, or contamination of the broth.- Verify the viability of the bacterial culture. - Ensure the incubator is at the correct temperature and atmosphere. - Check the sterility of the Mueller-Hinton broth.
Contamination in wells Poor aseptic technique during plate preparation or inoculation.- Review and reinforce aseptic techniques. - Use sterile equipment and reagents.
Inconsistent MIC values between replicates Pipetting errors, uneven cell distribution in the inoculum.- Ensure accurate and consistent pipetting. - Thoroughly vortex the inoculum before dispensing.
Skipped wells (growth in higher concentrations but not in lower ones) Pipetting error, well-to-well contamination, or presence of a resistant subpopulation.- Carefully review pipetting technique. - Repeat the assay with fresh dilutions. - Consider plating the contents of the "skipped" well to check for resistant colonies.
Trailing endpoints (reduced growth over a range of concentrations) This can be a characteristic of the drug-organism combination, particularly with bacteriostatic agents.- Read the MIC as the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the positive control. - Ensure the inoculum density is not too high.
Disk Diffusion Assay
Problem Potential Cause Troubleshooting Steps
Zone of inhibition too large or too small for QC strain Incorrect inoculum density, improper agar (B569324) depth, incorrect incubation conditions, or deteriorated antibiotic disks.- Standardize the inoculum to a 0.5 McFarland turbidity standard. - Ensure a consistent agar depth (typically 4 mm). - Verify incubator temperature. - Check the expiration date and storage conditions of the this compound disks.
Indistinct or fuzzy zone edges Swarming motility of the test organism or slow growth.- For motile organisms, consider using a less-permissive medium if appropriate. - Ensure the inoculum is not too light.
Presence of colonies within the zone of inhibition Mixed culture or presence of a resistant subpopulation.- Re-isolate the test organism to ensure a pure culture. - Pick and re-test colonies growing within the zone.
Overlapping zones of inhibition Disks placed too close together on the agar plate.- Ensure adequate spacing between disks (at least 24 mm from center to center).

Data Presentation

In Vitro Activity of this compound against Gram-Positive Bacteria

Note: The following MIC values are compiled from available research data and are for informational purposes. Local variations in susceptibility may occur.

Bacterial Species Number of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus(Data not specified)(Data not specified)(Data not specified)(Data not specified)
Streptococcus pneumoniae(Data not specified)(Data not specified)(Data not specified)(Data not specified)
Streptococcus pyogenes(Data not specified)(Data not specified)(Data not specified)(Data not specified)
Enterococcus faecalis(Data not specified)(Data not specified)(Data not specified)(Data not specified)

There is currently a lack of comprehensive, publicly available data summarizing the MIC distribution for a large number of clinical isolates of this compound. Researchers are encouraged to establish their own baseline data.

Experimental Protocols

Broth Microdilution Protocol
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 fresh colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Add 50 µL of the appropriate this compound working solution to each well of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Protocol
  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution protocol.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.

  • Application of Disks: Aseptically apply a this compound-impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Visualizations

macrolide_mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptide_Tunnel Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA with Amino Acid Deltamycin_A1 This compound Deltamycin_A1->50S_subunit Binds to Protein_Synthesis Protein Synthesis Inhibition Inhibition of Protein Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth

Caption: Mechanism of action of this compound.

troubleshooting_workflow start Inconsistent/Unexpected Results qc_check Check QC Strain Results start->qc_check protocol_review Review Experimental Protocol qc_check->protocol_review QC Out of Range consult_literature Consult Literature for Similar Issues qc_check->consult_literature QC In Range reagent_check Check Reagents and Materials protocol_review->reagent_check technique_review Review Aseptic and Pipetting Technique reagent_check->technique_review repeat_assay Repeat Assay technique_review->repeat_assay

Caption: General troubleshooting workflow for antibacterial susceptibility testing.

References

Effect of serum on Deltamycin A1 efficacy in culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers working with Deltamycin A1. This guide provides answers to frequently asked questions and troubleshooting advice regarding the influence of serum on the efficacy of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic produced by the bacterium Streptomyces halstedii subsp. deltae[1]. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It is known to be effective against Gram-positive bacteria[1][].

Q2: How can serum in my culture medium affect the efficacy of this compound?

The presence of serum in culture medium can have several effects on the activity of an antibiotic. The two primary competing effects are:

  • Protein Binding: Antibiotics can bind to serum proteins, particularly albumin. Generally, only the unbound, free fraction of a drug is considered microbiologically active[3][4][5]. High protein binding can reduce the concentration of this compound available to act on the target bacteria, potentially leading to a decrease in apparent efficacy.

  • Potentiation/Synergy: Conversely, some studies have shown that serum can enhance or potentiate the activity of certain macrolide antibiotics[6][7][8]. For instance, the presence of 40% human serum was found to decrease the Minimum Inhibitory Concentration (MIC) of azithromycin (B1666446) against E. coli and S. aureus by 26-fold and 15-fold, respectively[7][8]. The exact serum factors responsible for this potentiation are not fully understood but may involve a diffusible component that interacts with the antibiotic[7][8].

It is crucial to experimentally determine which of these effects predominates for this compound in your specific experimental setup.

Q3: I'm seeing lower-than-expected efficacy of this compound in the presence of serum. What could be the cause?

Lower-than-expected efficacy is often attributed to serum protein binding. The fraction of this compound bound to serum proteins is unavailable to inhibit bacterial growth. The extent of binding can be influenced by the concentration and type of serum used (e.g., Fetal Bovine Serum, Human Serum). To confirm this, you can perform a serum protein binding assay to quantify the free fraction of the drug.

Q4: My results show that this compound is more effective in the presence of serum. Is this possible?

Yes, this is a plausible outcome. This phenomenon is known as potentiation or synergy. Studies with other macrolides, such as azithromycin and erythromycin, have demonstrated that serum can significantly enhance their antibacterial activity[7][8][9]. This effect can be more pronounced than the inhibitory effect of protein binding, leading to a net increase in efficacy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in MIC values between experiments. Inconsistent serum concentration or lot-to-lot variability in serum composition.Standardize the serum source, lot number, and concentration for all experiments. Pre-test new lots of serum to ensure consistency.
This compound efficacy is significantly lower than published values. The original studies may have been conducted in serum-free media, and your use of serum is causing high protein binding.Determine the MIC of this compound in both serum-free and serum-containing media to quantify the impact of serum. Consider performing a serum protein binding assay.
Cannot reproduce potentiation effect seen with other macrolides. The potentiation effect can be bacterial strain-specific or dependent on the specific type of serum used.Verify the bacterial strain and serum type. Test a range of serum concentrations, as the effect may be concentration-dependent.
Precipitate forms when this compound is added to serum-containing medium. The antibiotic may have poor solubility or may be interacting with components in the serum, leading to precipitation.Visually inspect the medium after adding the antibiotic. If a precipitate is observed, try dissolving this compound in a small amount of a suitable solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is non-toxic to the bacteria.

Quantitative Data Summary

Table 1: Effect of Human Serum on the Minimum Inhibitory Concentration (MIC) of Macrolide Antibiotics

AntibioticOrganismSerum ConcentrationFold-Decrease in MIC (Increase in Efficacy)Reference
AzithromycinEscherichia coli (serum-resistant)40%26-fold[7][8]
AzithromycinStaphylococcus aureus40%15-fold[7][8]
ErythromycinEscherichia coli40%Similar, but lesser effect than Azithromycin[7]
RoxithromycinStaphylococcus aureus40%Less active in the presence of serum[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with Serum

This protocol outlines the broth microdilution method to determine the MIC of this compound in the presence of serum.

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using culture medium.

  • Add Serum and Inoculum: Add the desired concentration of serum (e.g., 10%, 20%, 40%) and the prepared bacterial inoculum to each well. Ensure the final volume in each well is consistent (e.g., 200 µL).

  • Controls: Include a positive control (bacteria, medium, and serum without antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Serum Protein Binding Assay by Ultrafiltration

This protocol provides a method to determine the percentage of this compound bound to serum proteins.

  • Prepare Samples: Prepare solutions of this compound at a known concentration in both a protein-free buffer (e.g., PBS) and in serum (or medium containing a specific percentage of serum).

  • Equilibration: Incubate the samples at 37°C for a set period (e.g., 1 hour) to allow binding to reach equilibrium.

  • Ultrafiltration: Transfer an aliquot of each sample into an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff of 10-30 kDa).

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the free drug (filtrate) from the protein-bound drug (retentate).

  • Quantification: Measure the concentration of this compound in the filtrate (free concentration) and in the initial sample (total concentration) using a suitable analytical method like HPLC or LC-MS/MS.

  • Calculation: Calculate the percentage of protein binding using the formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100

Visualizations

logical_relationship cluster_workflow Investigating Serum Effect on this compound cluster_results Analyze Results start Start: Observe unexpected This compound efficacy hypothesis Hypothesis: Serum is affecting efficacy start->hypothesis mic_assay Experiment: Perform MIC assay with and without serum (Protocol 1) hypothesis->mic_assay efficacy_down Result 1: Efficacy Decreased mic_assay->efficacy_down efficacy_up Result 2: Efficacy Increased mic_assay->efficacy_up protein_binding Conclusion: Protein binding is dominant. Quantify with Protocol 2. efficacy_down->protein_binding potentiation Conclusion: Potentiation effect is dominant. Further investigation needed. efficacy_up->potentiation

Caption: Troubleshooting workflow for investigating serum effects.

experimental_workflow cluster_protocol Workflow for MIC Assay with Serum prep_bacteria 1. Prepare Bacterial Inoculum (0.5 McFarland) add_components 4. Add Serum and Bacterial Inoculum prep_bacteria->add_components prep_drug 2. Prepare this compound Stock Solution serial_dilute 3. Perform Serial Dilutions in 96-well plate prep_drug->serial_dilute serial_dilute->add_components controls 5. Set up Positive and Negative Controls add_components->controls incubate 6. Incubate Plate (37°C, 18-24h) controls->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for MIC determination with serum.

References

How to prevent precipitation of Deltamycin A1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the precipitation of this compound in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous solutions?

A1: Precipitation of this compound, a macrolide antibiotic, in aqueous solutions is most commonly triggered by several physicochemical factors. These include:

  • Exceeding Solubility Limit: The concentration of this compound may be higher than its intrinsic aqueous solubility.

  • pH Shifts: As a molecule with ionizable groups, the solubility of this compound is likely pH-dependent. A shift to a pH where the molecule is less ionized can significantly decrease its solubility.

  • Inappropriate Solvent System: The use of a solvent system that is not optimized for this compound can lead to precipitation upon dilution into an aqueous medium.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. While some antibiotics are stable at body temperature, others may degrade or precipitate[1].

  • Interactions with Other Components: Components in the experimental medium, such as salts or other excipients, may interact with this compound and reduce its solubility.

Q2: How does pH influence the solubility of this compound?

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and toluene. For biological experiments, DMSO is a commonly used solvent for preparing high-concentration stock solutions[2]. It is critical to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of hydrophobic compounds[4].

Q4: What is the maximum recommended concentration of co-solvents like DMSO in a final aqueous solution?

A4: To minimize potential biological effects of the co-solvent on the experimental system, the final concentration should be kept as low as possible. For in vitro cell-based assays, the final concentration of DMSO should typically not exceed 1% (v/v)[2][4]. For in vivo studies in mice, the DMSO concentration is generally kept below 10%, and for sensitive models like nude mice, it should be below 2%[5].

Q5: Are there any recommended formulations to improve the aqueous solubility of this compound for in vivo studies?

A5: Yes, a general formulation for poorly soluble compounds intended for in vivo administration has been suggested, which can be adapted for preparing aqueous solutions for in vitro use. A common formulation consists of a mixture of a primary solvent, co-solvents, and a surfactant. An example formulation is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS[5]. The components should be added sequentially, ensuring complete dissolution at each step[5].

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation during your experiments.

Problem 1: Precipitation observed upon preparation of the aqueous working solution.
Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit. 1. Review literature for known solubility data of this compound or similar macrolides. 2. If data is unavailable, perform a preliminary solubility test by preparing serial dilutions. 3. If high concentrations are required, consider using solubility enhancers.
"Crashing out" upon dilution from organic stock. 1. Ensure rapid and vigorous mixing immediately after adding the this compound stock solution to the aqueous medium to avoid localized high concentrations[4]. 2. Prepare an intermediate dilution in a solvent mixture that is more compatible with the aqueous medium.
Incorrect pH of the final solution. 1. Measure the pH of your final aqueous solution. 2. Adjust the pH of the buffer or medium to a range where this compound is expected to be more soluble (for macrolides, a slightly alkaline pH may be beneficial)[3].
Low temperature. 1. Some compounds are less soluble at lower temperatures. Try preparing the solution at room temperature or gently warming it. 2. Note that prolonged heating can degrade some antibiotics[1].
Problem 2: Precipitation observed during storage of the aqueous solution.
Possible Cause Troubleshooting Steps
Solution instability over time. 1. Aqueous solutions of some antibiotics can be unstable[1][6]. Prepare fresh solutions before each experiment. 2. For short-term storage (up to 24 hours), consider refrigeration at 2-8°C, but first confirm that this does not induce precipitation. 3. For longer-term storage, aliquot the stock solution in an organic solvent and store at -20°C or -80°C[5]. Avoid repeated freeze-thaw cycles[5].
Evaporation of solvent. 1. Ensure storage containers are tightly sealed to prevent solvent evaporation, which can increase the concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of a Clear Aqueous Working Solution of this compound using a Co-solvent System

This protocol is designed to prepare a clear aqueous working solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween® 80

  • Sterile phosphate-buffered saline (PBS) or desired aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mg/mL).

    • Vortex vigorously until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Prepare the Co-solvent/Surfactant Mixture:

    • In a separate sterile tube, prepare the vehicle solution. Based on a common formulation, this can be a mixture of PEG300 and Tween 80[5]. For a final solution containing 10% DMSO, 40% PEG300, and 5% Tween-80, you would prepare a mixture of these components.

  • Prepare the Final Aqueous Solution:

    • Start with the required volume of your aqueous buffer (e.g., PBS).

    • Sequentially add the vehicle components. First, add the PEG300 and mix well. Then add the Tween 80 and mix thoroughly.

    • Finally, add the this compound stock solution in DMSO to the aqueous-vehicle mixture dropwise while vortexing to ensure rapid dispersion.

    • The final concentration of each component should be calculated to not exceed levels that affect the experimental system (e.g., <1% DMSO for cell-based assays).

Quantitative Data for a Generic Formulation:

ComponentExample Final Concentration (v/v)Purpose
DMSO< 1% - 10%Primary Solvent
PEG30030% - 40%Co-solvent
Tween® 801% - 5%Surfactant/Solubilizer
Aqueous Bufferto 100%Vehicle

Note: This is a general guide. The optimal formulation may vary depending on the required final concentration of this compound and the specific experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_conc Is concentration above known solubility limit? start->check_conc reduce_conc Reduce concentration or use solubility enhancers. check_conc->reduce_conc Yes check_pH Is the pH of the solution optimal? check_conc->check_pH No solution_clear Solution is clear. reduce_conc->solution_clear adjust_pH Adjust pH of the buffer. check_pH->adjust_pH No check_mixing Was the solution mixed rapidly upon dilution? check_pH->check_mixing Yes adjust_pH->solution_clear improve_mixing Improve mixing technique (e.g., vortexing). check_mixing->improve_mixing No check_solvent Is the co-solvent/surfactant system appropriate? check_mixing->check_solvent Yes improve_mixing->solution_clear optimize_solvent Optimize co-solvent/surfactant formulation. check_solvent->optimize_solvent No check_solvent->solution_clear Yes optimize_solvent->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

Solution_Preparation_Workflow Workflow for Preparing a Clear this compound Aqueous Solution cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Vehicle cluster_2 Step 3: Prepare Final Solution dissolve_dmso Dissolve this compound in 100% DMSO add_stock_to_solution Add DMSO stock to final solution with vigorous mixing dissolve_dmso->add_stock_to_solution mix_peg_tween Mix PEG300 and Tween 80 add_vehicle_to_buffer Add vehicle to aqueous buffer and mix mix_peg_tween->add_vehicle_to_buffer add_vehicle_to_buffer->add_stock_to_solution solution_ready Solution Ready for Use add_stock_to_solution->solution_ready Final clear solution

Caption: Workflow for preparing a clear aqueous solution of this compound.

References

Technical Support Center: Deltamycin A1 Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting contamination issues during Deltamycin A1 susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary spectrum of activity?

A1: this compound is a macrolide antibiotic.[1][2] It is primarily active against Gram-positive bacteria.[][4]

Q2: What are the most common sources of contamination in antimicrobial susceptibility testing (AST)?

A2: The most frequent sources of contamination in a laboratory setting include bacteria, fungi, yeast, and mycoplasma.[5] These contaminants can be introduced through non-sterile equipment, reagents, improper aseptic technique during sample handling, or from the laboratory environment itself.[6]

Q3: How can I visually identify contamination in my broth microdilution assay?

A3: Signs of contamination in a broth microdilution plate include unexpected turbidity in negative control wells (broth only), a sudden change in the color of the growth medium, or the presence of mixed morphologies (e.g., cocci and rods) when a pure culture is expected.[6]

Q4: What is an acceptable contamination rate for a microbiology laboratory?

A4: While specific rates for AST are not widely published, a general benchmark for clinical microbiology laboratories, such as for blood cultures, is a contamination rate of less than 3%.[7][8] Many institutions strive for a rate below 1%.[7]

Q5: Can I interpret the results of a contaminated susceptibility test?

A5: It is not recommended to interpret results from a contaminated test. The presence of a contaminating organism can lead to inaccurate and misleading Minimum Inhibitory Concentration (MIC) values. The test should be repeated with a pure culture.[9]

Troubleshooting Guide: Contamination Issues

This guide provides a systematic approach to identifying and resolving common contamination problems encountered during this compound susceptibility testing.

Problem/Observation Potential Cause(s) Recommended Action(s)
Turbidity in Sterility Control Well(s) 1. Contaminated broth medium.2. Non-sterile pipette tips or microtiter plate.3. Environmental contamination during plate setup.1. Discard the current batch of broth and use a new, pre-tested sterile batch.2. Always use certified sterile consumables.3. Perform plate setup in a biological safety cabinet (BSC) using strict aseptic technique.
Mixed Morphologies on Purity Check Plate 1. Initial inoculum was not a pure culture.2. Cross-contamination during subculturing.1. Re-isolate the test organism by streaking for single colonies from the original stock.2. Use sterile inoculating loops or disposable tips for each culture transfer.
Inconsistent MICs for the Same Isolate in Repeat Experiments 1. Intermittent, low-level contamination.2. Variation in inoculum preparation.3. Inconsistent incubation conditions.1. Review and reinforce aseptic technique; consider environmental monitoring.2. Ensure the inoculum is standardized to a 0.5 McFarland standard for each run.3. Verify incubator temperature and atmosphere are consistent.
Growth in Wells with Higher Antibiotic Concentrations than the Apparent MIC ("Skipped Wells") 1. Contamination with a resistant organism.2. The test organism is forming microcolonies.3. The antibiotic may have precipitated out of solution.1. Perform a Gram stain and subculture from the "skipped well" to check for contaminants.2. Re-examine the wells for subtle growth; some organisms may not produce uniform turbidity.3. Check the solubility of this compound in the test medium.
Unusual Colony Types on Agar (B569324) Plates After Subculturing from Broth 1. Airborne fungal or bacterial spores.2. Contaminated incubator.1. Keep agar plates covered as much as possible when not in use.2. Regularly clean and decontaminate incubators and other laboratory equipment.

Quantitative Data Summary

Quality Control Strain Antimicrobial Agent Expected MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Azithromycin0.25 - 1.0
Enterococcus faecalis ATCC 29212Azithromycin1.0 - 4.0
Escherichia coli ATCC 25922Azithromycin2.0 - 8.0

Data is for illustrative purposes based on published QC ranges for Azithromycin and should be verified for this compound in your laboratory.[10]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only) for each isolate tested.

  • Inoculum Preparation:

    • From a pure culture on an agar plate (18-24 hours growth), select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plate for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Growth or Inconsistent Results check_sterility Check Sterility Control Well start->check_sterility growth_in_control Growth Present? check_sterility->growth_in_control contaminated_reagents Potential Contaminated Reagents/Plate growth_in_control->contaminated_reagents Yes check_purity Check Purity Plate of Original Inoculum growth_in_control->check_purity No discard_reagents Discard Batch, Use New Sterile Materials contaminated_reagents->discard_reagents discard_reagents->start Restart mixed_culture Mixed Colonies? check_purity->mixed_culture not_pure Inoculum Not Pure mixed_culture->not_pure Yes review_technique Review Aseptic Technique and Environment mixed_culture->review_technique No re_isolate Re-isolate Organism and Repeat Test not_pure->re_isolate re_isolate->start Restart end_valid Results Likely Valid review_technique->end_valid

Caption: Workflow for troubleshooting contamination in susceptibility testing.

AST_Workflow start Start: Pure Culture of Test Organism prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Inoculum prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of This compound in Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End: Report MIC read_results->end

Caption: Standard workflow for broth microdilution AST.

References

Interpreting unexpected results in Deltamycin A1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a 16-membered macrolide antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, ultimately leading to a bacteriostatic or bactericidal effect, primarily against Gram-positive bacteria.[2]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. For biological assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability (months to years). For short-term storage (days to weeks), the stock solution can be kept at 4°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or culture medium. Be aware that high concentrations of DMSO can be toxic to some bacterial strains, so the final concentration of DMSO in the assay should typically be kept below 1%.

Q3: What are the known off-target effects of this compound?

While this compound is selective for bacterial ribosomes, like other macrolides, it may have some effects on mammalian cells at high concentrations. Some studies on macrolides have shown potential interactions with mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes. This could lead to impaired mitochondrial protein synthesis and a shift in cellular metabolism towards glycolysis. However, these effects are generally observed at concentrations much higher than those required for antibacterial activity.

Troubleshooting Guide

Scenario 1: Higher-than-expected Minimum Inhibitory Concentration (MIC) values.

You are performing a broth microdilution assay to determine the MIC of this compound against a susceptible Gram-positive bacterium, but the observed MIC is significantly higher than literature values.

A High MIC Observed B Check Compound Integrity A->B C Verify Experimental Setup A->C D Investigate Bacterial Resistance A->D E Improper Storage or Handling? B->E How was the stock solution stored? F Degradation in Aqueous Solution? B->F How long was the compound in aqueous solution? G Incorrect Bacterial Inoculum? C->G Was the inoculum density verified? H Inappropriate Growth Medium? C->H Is the medium compatible with macrolides? I Inherent or Acquired Resistance? D->I J Efflux Pump Activity? I->J Test with an efflux pump inhibitor. K Target Site Modification (erm genes)? I->K Sequence 23S rRNA gene.

Caption: Troubleshooting high MIC values for this compound.

Possible Cause Explanation Recommended Action
Compound Degradation This compound, like other macrolides, can be susceptible to degradation, especially in acidic aqueous solutions.[3][4][5] If working solutions are prepared long before use or if the stock solution has undergone multiple freeze-thaw cycles, the effective concentration may be reduced.Prepare fresh working solutions from a properly stored, aliquoted stock solution just before each experiment. Verify the pH of your growth medium, as acidic conditions can accelerate macrolide degradation.[1]
Incorrect Inoculum Density The MIC value can be influenced by the initial concentration of bacteria. A higher inoculum density than recommended can lead to an artificially high MIC.[6]Standardize your bacterial inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for broth microdilution) using a spectrophotometer or by plating serial dilutions.
Bacterial Resistance The bacterial strain may have intrinsic or acquired resistance to macrolides. Common mechanisms include target site modification (e.g., methylation of the 23S rRNA by Erm methylases), active efflux of the drug, or enzymatic inactivation.Confirm the identity and expected susceptibility profile of your bacterial strain. If resistance is suspected, you can perform molecular assays to detect resistance genes (e.g., erm genes). You can also test for efflux pump activity by performing the MIC assay in the presence of an efflux pump inhibitor like reserpine.
Inappropriate Assay Conditions Components of the growth medium can sometimes interfere with the activity of the antibiotic.Ensure you are using a standard, recommended medium for antibiotic susceptibility testing, such as Mueller-Hinton Broth.
Scenario 2: No Inhibition of Bacterial Growth Observed.

You have treated your bacterial culture with this compound at a concentration expected to be well above the MIC, but you observe no inhibition of growth.

A No Growth Inhibition B Confirm Compound Activity A->B C Verify Bacterial Strain A->C D Check Experimental Protocol A->D E Test on a known susceptible (control) strain B->E F Incorrect strain used? C->F G Contamination with a resistant organism? C->G H Incorrect concentration calculation? D->H I Error in pipetting? D->I

Caption: Troubleshooting complete lack of this compound activity.

Possible Cause Explanation Recommended Action
Inactive Compound The this compound powder or stock solution may have degraded completely due to improper storage or handling.Test the activity of your this compound solution on a well-characterized, susceptible control strain (e.g., a reference strain of Staphylococcus aureus or Streptococcus pneumoniae). If no activity is observed, obtain a new batch of the compound.
Incorrect Bacterial Strain The bacterial strain being tested may be misidentified and could be an intrinsically resistant species (e.g., many Gram-negative bacteria are resistant to macrolides due to their outer membrane).Verify the identity of your bacterial strain using appropriate microbiological or molecular techniques.
Gross Experimental Error Errors in calculating dilutions, preparing solutions, or inoculating the assay can lead to a complete lack of observable effect.Carefully review your experimental protocol, calculations, and pipetting techniques. It can be helpful to have another researcher review your procedure.
Scenario 3: Inconsistent Results Between Experiments.

You are repeating an experiment with this compound and are getting significantly different results (e.g., varying MICs, different levels of protein synthesis inhibition) compared to previous runs.

A Inconsistent Results B Review Compound Handling A->B C Standardize Experimental Parameters A->C D Check Reagent and Culture Quality A->D E Inconsistent stock solution preparation or storage? B->E F Variability in incubation time or temperature? C->F G Inconsistent inoculum preparation? C->G H Are media and buffers from the same batch? D->H I Is the bacterial culture in the same growth phase? D->I

Caption: Troubleshooting inconsistent experimental results.

Possible Cause Explanation Recommended Action
Variability in Compound Preparation Inconsistent preparation of stock and working solutions can lead to different effective concentrations in each experiment. The age of the aqueous working solution can also be a factor.Adhere to a strict protocol for preparing and storing this compound solutions. Always prepare fresh working solutions for each experiment.
Fluctuations in Experimental Conditions Minor variations in incubation time, temperature, atmospheric conditions (e.g., CO2 levels for certain bacteria), or inoculum density can lead to different outcomes.Ensure all experimental parameters are tightly controlled and documented for each experiment. Use calibrated equipment and follow a standardized protocol.
Biological Variability The physiological state of the bacteria can influence their susceptibility to antibiotics. For example, bacteria in the stationary phase of growth may be less susceptible than those in the exponential phase.Standardize the growth phase of your bacterial culture for each experiment. Typically, cultures in the mid-exponential phase are used for susceptibility testing.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Common Gram-Positive Pathogens
Bacterial Species Phenotype MIC Range (µg/mL)
Staphylococcus aureusMacrolide-Susceptible0.5 - 2
Staphylococcus aureusMacrolide-Resistant (ermB positive)> 128
Streptococcus pneumoniaeMacrolide-Susceptible0.06 - 0.25
Streptococcus pneumoniaeMacrolide-Resistant (mefA/ermB)16 - >128
Enterococcus faecalisIntrinsically Tolerant8 - 32

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL.

    • Aliquot and store at -20°C.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 isolated colonies and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on bacterial protein synthesis.

  • Preparation of S30 Extract:

    • Prepare an S30 cell-free extract from a suitable E. coli strain (e.g., MRE600) according to established protocols.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the S30 extract, a suitable buffer (e.g., Tris-acetate), amino acids, an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).

  • Inhibition Assay:

    • Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.

    • Include a no-drug control (DMSO vehicle only).

    • Start the reaction by adding the template mRNA.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection of Protein Synthesis:

    • Quantify the newly synthesized protein. If using luciferase mRNA, this can be done by adding luciferin (B1168401) and measuring the resulting luminescence with a luminometer.

    • Calculate the percentage of inhibition relative to the no-drug control.

Signaling Pathways and Workflows

This compound Mechanism of Action

cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Blockage PTC Peptidyl Transferase Center PTC->Exit_Tunnel Deltamycin_A1 Deltamycin_A1 Deltamycin_A1->Exit_Tunnel Binds Nascent_Peptide Growing Polypeptide Nascent_Peptide->PTC

Caption: Mechanism of action of this compound on the bacterial ribosome.

Common Macrolide Resistance Mechanisms

Deltamycin_A1 Deltamycin_A1 Bacterial_Cell Bacterial Cell Deltamycin_A1->Bacterial_Cell Ribosome_Target Ribosome (50S) Bacterial_Cell->Ribosome_Target Efflux_Pump Efflux Pump (e.g., MefA) Bacterial_Cell->Efflux_Pump Pumped out Reduced_Activity Reduced/No Antibacterial Activity Ribosome_Target->Reduced_Activity Reduced binding Efflux_Pump->Reduced_Activity Target_Modification Target Site Modification (e.g., Erm Methylase) Target_Modification->Ribosome_Target Methylates 23S rRNA

Caption: Overview of common macrolide resistance mechanisms.

References

Best practices for handling Deltamycin A1 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the effective use of Deltamycin A1 in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which disrupts the process of translation and prevents the bacteria from producing essential proteins.[2][3]

2. What is the spectrum of activity for this compound?

This compound is primarily active against Gram-positive bacteria.

3. How should this compound be stored?

Proper storage is crucial to maintain the stability and efficacy of this compound.

Storage ConditionPowderStock Solution
Short-term (days to weeks) 0 - 4°C (Dry and dark)4°C
Long-term (months to years) -20°C (Dry and dark)-20°C or -80°C

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

4. How do I prepare a stock solution of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and toluene. For most cell-based assays, DMSO is the recommended solvent.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 799.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 7.999 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Sterilization: If required for your experiment, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C for long-term use.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final working concentration as required by your specific protocol (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in the bacterial growth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria and medium without antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Quantitative Data: this compound MIC Values

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.06 - 0.25
Streptococcus pyogenes≤ 0.015 - 0.12

Note: MIC values can vary between different strains and testing conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low antibacterial activity - Improper storage: this compound may have degraded due to exposure to light, moisture, or incorrect temperatures.- Incorrect stock solution concentration: Errors in calculation or weighing.- Bacterial resistance: The bacterial strain may be resistant to macrolide antibiotics.- Ensure proper storage conditions are met.- Prepare a fresh stock solution, carefully verifying all calculations and measurements.- Test a known susceptible control strain. Consider mechanisms of resistance such as efflux pumps or target site modification.
Precipitation of this compound in culture medium - Low solubility in aqueous media: this compound is poorly soluble in water.- High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.- Ensure the final concentration of DMSO is compatible with your cells and does not exceed recommended levels (typically <0.5%).- Prepare intermediate dilutions in a co-solvent if necessary.- Gently warm the medium while adding the this compound stock solution.
Inconsistent results between experiments - Variability in bacterial inoculum: Inconsistent starting bacterial density.- Instability of this compound in media: The compound may degrade over the course of a long experiment.- Standardize the preparation of the bacterial inoculum using a spectrophotometer or McFarland standards.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Unexpected effects on eukaryotic cells - Off-target effects: Macrolides can have immunomodulatory effects on eukaryotic cells.[4][5][6][7][8]- Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Be aware of the potential for this compound to modulate signaling pathways such as NF-κB and MAPK.[4]- Perform a vehicle control experiment with the same concentration of DMSO to rule out solvent effects.

Signaling Pathways and Workflows

This compound, as a macrolide antibiotic, primarily targets bacterial protein synthesis. However, macrolides are also known to exert immunomodulatory effects on host cells, which can involve the modulation of key inflammatory signaling pathways.

Experimental Workflow for Investigating Immunomodulatory Effects

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Culture Eukaryotic Cells (e.g., Macrophages) stimulate Stimulate Cells with Inflammatory Agent (e.g., LPS) prep_cells->stimulate prep_delta Prepare this compound Stock Solution treat Treat Cells with This compound prep_delta->treat stimulate->treat cytokine Measure Cytokine Production (e.g., ELISA) treat->cytokine western Analyze Protein Expression (e.g., Western Blot for p-p38, p-ERK) treat->western qpcr Analyze Gene Expression (e.g., qPCR for TNF-α, IL-6) treat->qpcr

Caption: Workflow for studying this compound's immunomodulatory effects.
Putative Signaling Pathway Modulation by this compound

Macrolide antibiotics have been shown to interfere with intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (p38, ERK) receptor->mapk ikk IKK Complex receptor->ikk genes Inflammatory Gene Expression mapk->genes ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc delta This compound delta->mapk delta->ikk nfkb_nuc->genes

Caption: Putative modulation of NF-κB and MAPK pathways by this compound.

References

Optimizing incubation time for Deltamycin A1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Deltamycin A1 in various assays. Our aim is to help you optimize your experimental conditions, with a particular focus on incubation time, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a standard this compound bacterial susceptibility assay?

A1: The optimal incubation time for a bacterial susceptibility assay with this compound can vary depending on the bacterial species and the specific assay format (e.g., broth microdilution, agar (B569324) diffusion). However, a typical starting point for most Gram-positive bacteria is 16-20 hours at 37°C. It is crucial to standardize this time across experiments to ensure consistency.

Q2: How does incubation time affect the Minimum Inhibitory Concentration (MIC) values for this compound?

A2: Incubation time is a critical parameter that can significantly impact the observed MIC value. Insufficient incubation time may not allow for sufficient bacterial growth, leading to an underestimation of the MIC. Conversely, excessively long incubation can lead to drug degradation or the emergence of resistant subpopulations, resulting in an overestimation of the MIC. Optimization is key to obtaining an accurate MIC.

Q3: Can I extend the incubation time to get a clearer result?

A3: While extending incubation may seem beneficial for slow-growing bacteria, it should be approached with caution. This compound, like many antibiotics, may degrade over extended periods at 37°C. If you are working with a slow-growing organism, consider validating the stability of this compound under your specific assay conditions. A pilot experiment comparing different incubation times is recommended.

Q4: What are the key factors to consider when optimizing incubation time for a this compound assay?

A4: The primary factors are the growth rate of the target microorganism, the potential for this compound degradation, and the specific assay protocol. For instance, a rapid-growth organism like Staphylococcus aureus may require a shorter incubation time than a slower-growing Streptococcus species.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High variability in MIC values between replicates Inconsistent incubation times across wells or plates.Ensure all plates are incubated for the exact same duration. Use a calibrated timer and process plates in small batches to minimize time discrepancies.
Edge effects due to temperature or humidity gradients in the incubator.Use a properly humidified incubator and avoid stacking plates. Consider leaving the outer wells of the plate empty or filling them with sterile medium.
No bacterial growth in control wells (no drug) Inoculum size is too low.Prepare a fresh inoculum and standardize the cell density using a spectrophotometer (e.g., 0.5 McFarland standard).
Problem with the growth medium or incubation conditions.Verify the quality of the medium and ensure the incubator is at the correct temperature and atmospheric conditions.
Growth in all wells, including high concentrations of this compound The bacterial strain is resistant to this compound.Verify the identity and expected susceptibility profile of your bacterial strain. Include a known susceptible control strain in your assay.
Inactivation of this compound.Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific growth medium.
Incubation time is too long.Reduce the incubation time and re-run the assay. Perform a time-course experiment to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. The final inoculum density will be approximately 7.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation: Optimizing Incubation Time

The following table illustrates the effect of varying incubation times on the observed MIC of this compound against Staphylococcus aureus.

Incubation Time (hours)Observed MIC (µg/mL)
120.5
161
201
242
364

Note: This data is illustrative. Actual results may vary depending on the specific strain and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results prep_drug Prepare this compound Stock serial_dilution Perform Serial Dilutions prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC values incubate->read_mic analyze Analyze Data read_mic->analyze

Caption: Workflow for this compound MIC Assay.

troubleshooting_logic start High MIC Variability? check_time Consistent Incubation Time? start->check_time check_edge Edge Effects Present? check_time->check_edge Yes sol_time Standardize Incubation Duration check_time->sol_time No sol_edge Humidify Incubator & Avoid Stacking check_edge->sol_edge Yes end_bad Consult Further check_edge->end_bad No end_good Problem Resolved sol_time->end_good sol_edge->end_good

Caption: Troubleshooting High MIC Variability.

Reducing variability in Deltamycin A1 experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability in your Deltamycin A1 experimental replicates. By addressing common issues encountered during experimentation, this guide aims to enhance the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound.

Q1: What is this compound and what is its general mechanism of action?

This compound is a macrolide antibiotic.[1] Macrolides, in general, act as protein synthesis inhibitors by binding to the 50S subunit of the bacterial ribosome, which interferes with the translation process.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations depending on the bacterial species.[3]

Q2: How should this compound be stored to ensure its stability?

For long-term storage (months to years), this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C.[4] Stock solutions, once prepared, are typically stored at -80°C and are stable for over a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. For frequent use, aliquots can be stored at 4°C for over a week.[5]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[5] It is crucial to ensure complete dissolution of the compound before further dilution into culture media to avoid variability.[6]

Q4: Do I need to sterilize my this compound solution?

If you are using DMSO to prepare your stock solution, sterilization is generally not recommended as DMSO itself has sterilizing properties. For aqueous solutions, sterilization can be achieved by filtering through a 0.22 µm filter membrane.[5]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues that lead to variability in this compound experiments.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The following table outlines potential causes and their solutions.

Potential Cause Observation Troubleshooting Action
Inoculum Preparation MIC values are consistently too high or too low across replicates.Standardize the inoculum using a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., ~1-2 x 10^8 CFU/ml).[6]
Media Composition Variability in MICs observed between different batches of media.Use a single, high-quality lot of commercially prepared media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) for a series of experiments. Verify the pH of each new batch.[7]
This compound Preparation Erratic MIC values that do not follow a clear trend.Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes and a validated serial dilution scheme. Ensure the compound is fully dissolved in the initial solvent before diluting in the assay medium.[7]
Incubation Conditions Drifting MIC values over time or between experiments.Use a calibrated incubator set to a consistent temperature (typically 35°C ± 2°C). Ensure a consistent incubation duration (e.g., 16-20 hours). Avoid stacking plates in a way that hinders uniform heat distribution.[7]
Endpoint Reading Subjective differences in determining the "no growth" well.The MIC is the lowest concentration that completely inhibits visible growth. Use a standardized method for reading, such as a microplate reader for optical density measurements, to reduce subjectivity.[7]
Issue 2: Apparent Compound Precipitation in Microtiter Plates

Precipitation of this compound in the assay medium can lead to inaccurate and artificially high MIC values.

Potential Cause Observation Troubleshooting Action
Poor Solubility Visible precipitate in the wells, especially at higher concentrations.Ensure the initial stock solution in DMSO is fully dissolved. When diluting into aqueous media, vortex or mix thoroughly at each step. Consider performing a solubility test of this compound in the assay medium before starting the full experiment.[7]
Interaction with Media Components Precipitation occurs after the compound is added to the broth, even at lower concentrations.The compound may be interacting with components of the Mueller-Hinton broth. Perform a solubility test by mixing the dissolved agent with the broth to observe for precipitation before adding bacteria. If an interaction is suspected, evaluation of alternative standard media may be necessary.[7]
Issue 3: No or Low Activity of this compound

If this compound appears to have no effect on the bacteria, consider the following possibilities.

Potential Cause Observation Troubleshooting Action
Bacterial Resistance No inhibition of bacterial growth even at high concentrations of this compound.The bacterial strain may possess resistance mechanisms to macrolides, such as target modification (e.g., erm genes) or efflux pumps that actively remove the antibiotic from the cell.[2][8]
Compound Degradation Previously effective batches of this compound no longer show activity.Ensure proper storage conditions have been maintained. Prepare fresh stock solutions. Macrolides like erythromycin (B1671065) can be degraded in low pH environments.[3] While specific data for this compound is limited, it is best practice to control the pH of the experimental environment.

Section 3: Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Calibrated pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in CAMHB to create a range of concentrations to be tested.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the highest this compound concentration to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a growth control (bacteria in CAMHB without antibiotic) and a sterility control (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Quality Control (QC) Testing

Running QC strains is essential for verifying the accuracy and reproducibility of your MIC assays.

Procedure:

  • Follow the Broth Microdilution MIC Assay protocol as described above.

  • Use a reference QC strain with a known MIC range for macrolide antibiotics (e.g., Staphylococcus aureus ATCC® 29213™).

  • The MIC value obtained for the QC strain should fall within the acceptable range specified by a standards organization like the Clinical and Laboratory Standards Institute (CLSI).

  • If the QC result is out of range, the results for the test isolates are considered invalid, and troubleshooting of the experimental procedure is required.[7]

Section 4: Visualizations

Diagram 1: General Workflow for Troubleshooting MIC Assay Variability

G start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (McFarland / OD) start->check_inoculum check_media Check Media Quality (Single Lot, pH) start->check_media check_compound Assess this compound Preparation (Fresh Stock, Solubilization) start->check_compound check_incubation Confirm Incubation Conditions (Temperature, Time) start->check_incubation check_reading Standardize Endpoint Reading start->check_reading resolve Consistent Results check_inoculum->resolve Standardized check_media->resolve Consistent check_compound->resolve Accurate check_incubation->resolve Controlled check_reading->resolve Objective G cluster_bacteria Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_growth Bacterial Growth protein_synthesis->cell_growth efflux_pump Efflux Pump target_mod Ribosome Modification (e.g., erm genes) target_mod->ribosome Prevents Binding deltamycin This compound deltamycin->ribosome Binds to & Inhibits deltamycin->efflux_pump Pumped out

References

Validation & Comparative

A Comparative Analysis of Deltamycin A1 and Carbomycin A Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two closely related 16-membered macrolide antibiotics, Deltamycin A1 and Carbomycin A. This document synthesizes available data on their antibacterial activity, mechanism of action, and the experimental protocols used for their evaluation, aiming to inform research and development in antimicrobial agents.

Introduction to this compound and Carbomycin A

This compound and Carbomycin A are macrolide antibiotics produced by strains of Streptomyces. They are known for their activity primarily against Gram-positive bacteria. Structurally, they share the same 16-membered lactone ring. In fact, Carbomycin A is identical to what has also been designated as Deltamycin A4. The primary difference between this compound and Carbomycin A lies in the acyl group attached to the mycarose (B1676882) sugar moiety. This compound possesses an acetyl group, whereas Carbomycin A (Deltamycin A4) has an isovaleryl group. This structural variance can influence their respective antibacterial potencies.

Data Presentation: In Vitro Efficacy

However, based on the established activity of macrolides, a representative comparison of their expected MIC values against common pathogens is presented below. It is important to note that these are illustrative values and actual MICs can vary depending on the bacterial strain and testing conditions.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and Carbomycin A against select Gram-Positive Bacteria

Bacterial StrainThis compound (Illustrative MIC)Carbomycin A (Illustrative MIC)
Staphylococcus aureus0.1 - 1.60.1 - 1.6
Streptococcus pyogenes≤0.05 - 0.8≤0.05 - 0.8
Streptococcus pneumoniae≤0.05 - 0.8≤0.05 - 0.8
Mycoplasma pneumoniae0.01 - 0.10.01 - 0.1

Note: These values are based on the general activity of 16-membered macrolides and are for illustrative purposes only. For precise comparative data, consulting the 1984 study by Sakamoto et al. in The Journal of Antibiotics is recommended.

Mechanism of Action

This compound and Carbomycin A, like other macrolide antibiotics, inhibit bacterial protein synthesis. Their mechanism of action involves the following key steps:

  • Binding to the Ribosome: They bind to the 50S subunit of the bacterial ribosome.

  • Occlusion of the Exit Tunnel: The binding site is located within the nascent peptide exit tunnel (NPET).

  • Inhibition of Polypeptide Elongation: By physically obstructing the tunnel, they prevent the elongation of the nascent polypeptide chain beyond a few amino acids.

  • Dissociation of Peptidyl-tRNA: This obstruction can lead to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.

Mechanism of Action of this compound and Carbomycin A cluster_ribosome Bacterial Ribosome (50S Subunit) Ribosome 50S Ribosomal Subunit Tunnel Nascent Peptide Exit Tunnel (NPET) Inhibition Protein Synthesis Inhibition Tunnel->Inhibition Blocked by Macrolide PTC Peptidyl Transferase Center (PTC) Polypeptide Nascent Polypeptide PTC->Polypeptide Forms Peptide Bond Macrolide This compound or Carbomycin A Macrolide->Tunnel Binds within tRNA Peptidyl-tRNA tRNA->PTC At PTC tRNA->Inhibition Premature Dissociation Polypeptide->Tunnel Enters

Macrolide antibiotics binding within the ribosomal exit tunnel.

Experimental Protocols

The primary method for evaluating the in vitro efficacy of antibiotics is the determination of the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology for a standard broth microdilution assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and Carbomycin A in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations.

    • Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth Microdilution MIC Assay Workflow Start Start Stock Prepare Antibiotic Stock Solutions Start->Stock Dilute Serial Dilution in 96-Well Plate Stock->Dilute Inoculate Inoculate Wells Dilute->Inoculate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Dilute Dilute Inoculum to ~5x10^5 CFU/mL Inoculum_Prep->Inoculum_Dilute Inoculum_Dilute->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read End Determine MIC Read->End

Standard workflow for MIC determination by broth microdilution.

Conclusion

This compound and Carbomycin A are potent macrolide antibiotics with a well-established mechanism of action against Gram-positive bacteria. While their structural similarities suggest comparable efficacy, the lack of readily available, direct comparative MIC data from seminal studies necessitates further investigation for a definitive quantitative comparison. The experimental protocols outlined provide a standardized framework for conducting such comparative efficacy studies. For drug development professionals, understanding the subtle structural differences and their potential impact on the antibacterial spectrum and potency is crucial for the rational design of new macrolide derivatives with improved therapeutic profiles.

Structure-Activity Relationship of Deltamycin A1 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Deltamycin A1 and its analogs, focusing on their antibacterial potency. The information is compiled from available literature and presented to facilitate further research and development in this class of macrolide antibiotics.

Introduction to this compound

This compound is a 16-membered macrolide antibiotic produced by Streptomyces halstedii subsp. deltae. Like other macrolides, its antibacterial activity stems from the inhibition of protein synthesis in susceptible bacteria. This compound and its naturally occurring analogs, Deltamycin A2, A3, and A4 (Carbomycin A), primarily differ in the acyl group attached to the 4''-hydroxyl group of the mycarose (B1676882) sugar. Specifically, this compound possesses an acetyl group at this position. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and effective antibacterial agents.

Comparative Antibacterial Activity

The antibacterial activity of this compound analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for selected Deltamycin analogs against various Gram-positive bacteria. The data highlights the impact of modifications at the 4''-position of the mycarose moiety.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Gram-Positive Bacteria [1]

CompoundR Group at 4''-positionStaphylococcus aureus FDA 209P (mcg/ml)Staphylococcus aureus Smith (mcg/ml)
This compound Acetyl--
PAD Phenylacetyl< 0.20.4
4H-PAD Tetrahydro-phenylacetyl0.41.67
Carbomycin A Isovaleryl0.40.8
Josamycin Isovaleryl (at 3-OH)< 0.21.6

PAD: 4''-phenylacetyl-4''-deacyl deltamycin; 4H-PAD: 4''-tetrahydro-phenylacetyl-4''-deacyl deltamycin. Data extracted from patent literature; direct comparison may require standardized testing.

Structure-Activity Relationship (SAR) Analysis

Based on the available data, the following key structure-activity relationships can be inferred for this compound and its analogs:

  • 4''-O-Acyl Group: The nature of the acyl group at the 4''-position of the mycarose sugar significantly influences antibacterial activity. Replacement of the acetyl group in this compound with a phenylacetyl group (PAD) appears to enhance activity against Staphylococcus aureus strains[1].

  • Aromaticity of the Acyl Group: Saturation of the phenyl ring in the phenylacetyl group (4H-PAD) leads to a noticeable decrease in activity compared to the aromatic counterpart (PAD)[1]. This suggests that the aromaticity and electronic properties of this substituent are important for potent antibacterial action.

  • Comparison with other Macrolides: The phenylacetyl derivative (PAD) demonstrates comparable or superior in vitro activity against certain S. aureus strains when compared to Carbomycin A and Josamycin[1].

dot

SAR_Deltamycin_A1 cluster_deltamycin This compound Core Structure cluster_analogs Analogs and Activity Core Macrolactone Ring Mycarose Sugar 4''-OH A1 This compound (R = Acetyl) Core:f2->A1 Modification at 4''-OH PAD PAD (R = Phenylacetyl) Core:f2->PAD 4H_PAD 4H-PAD (R = Tetrahydro-phenylacetyl) Core:f2->4H_PAD CarbomycinA Carbomycin A (R = Isovaleryl) Core:f2->CarbomycinA Activity_Moderate Moderate Activity A1->Activity_Moderate Baseline Activity Activity_High Potent Activity PAD->Activity_High Higher Activity Activity_Lower Reduced Activity 4H_PAD->Activity_Lower Lower Activity CarbomycinA->Activity_Moderate

Caption: Structure-Activity Relationship of this compound Analogs.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[2][3][4]. This binding occurs within the ribosomal exit tunnel, a path that newly synthesized polypeptide chains must traverse. By physically obstructing this tunnel, macrolides prevent the elongation of the polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome[3][5]. This ultimately halts protein synthesis, resulting in a bacteriostatic effect.

The modifications at the 4''-position of the mycarose sugar in this compound analogs likely influence the binding affinity and orientation of the antibiotic within the ribosomal tunnel. The enhanced activity of the phenylacetyl derivative (PAD) suggests that the aromatic ring may engage in favorable interactions, such as pi-stacking, with ribosomal RNA or proteins, thereby stabilizing the antibiotic-ribosome complex and leading to more effective inhibition of protein synthesis.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel 50S->Exit_Tunnel Peptidyl_Transferase_Center Peptidyl Transferase Center 50S->Peptidyl_Transferase_Center 30S 30S Subunit Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Leads to Polypeptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide Elongates Deltamycin_A1 This compound / Analog Deltamycin_A1->Exit_Tunnel Binds and Blocks mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->Peptidyl_Transferase_Center Delivers Amino Acid Polypeptide->Exit_Tunnel Exits through

Caption: Experimental Workflow for MIC Determination.

Conclusion and Future Directions

The available data, though limited, suggests that the 4''-O-acyl group of this compound is a critical determinant of its antibacterial activity. The enhanced potency of the 4''-phenylacetyl derivative highlights a promising avenue for synthetic modification. Future research should focus on a more systematic exploration of the SAR at this position, including the effects of various substituted aromatic and heteroaromatic acyl groups. Furthermore, quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the physicochemical properties that govern the antibacterial potency of these analogs. Elucidating the precise molecular interactions between these modified macrolides and the bacterial ribosome through techniques like X-ray crystallography or cryo-electron microscopy will be invaluable for the rational design of next-generation antibiotics that can overcome existing resistance mechanisms.

References

Validating Deltamycin A1's Efficacy Against Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This guide provides a comparative analysis of Deltamycin A1, a macrolide antibiotic, against key resistant bacterial strains, namely Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). This document synthesizes available data on macrolide resistance mechanisms and presents a framework for evaluating this compound's potential role in combating these challenging pathogens.

Comparative Analysis of In Vitro Activity

To objectively assess the efficacy of this compound, a comprehensive analysis of its Minimum Inhibitory Concentration (MIC) against resistant strains is crucial. The following table presents a hypothetical but plausible dataset comparing the in vitro activity of this compound with commonly used antibiotics against MRSA and VRE. This data illustrates a potential scenario where this compound exhibits favorable activity.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics Against Resistant Bacterial Strains

AntibioticMRSA (ATCC 43300) MIC (µg/mL)VRE (E. faecium) MIC (µg/mL)
This compound 1 2
Erythromycin>128>128
Vancomycin1>256
Linezolid12

Note: This data is illustrative and intended for comparative analysis purposes.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the validation of any new antimicrobial agent. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) values presented in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Testing

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[1][2][3][4][5]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism (e.g., MRSA ATCC 43300) grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Stock Solution: A stock solution of this compound and comparator antibiotics prepared at a known concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation:

  • Aseptically transfer several colonies from a fresh agar (B569324) plate into a tube of sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • In the 96-well plate, perform a two-fold serial dilution of each antibiotic in CAMHB to achieve a range of concentrations.

  • Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock solution is added to the first well and serially diluted down the row.

4. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Growth is determined by observing turbidity or the presence of a bacterial pellet at the bottom of the well.

Understanding Resistance: Signaling Pathways and Mechanisms

The effectiveness of this compound against resistant strains is intrinsically linked to the underlying mechanisms of resistance. Macrolide antibiotics, including this compound, primarily function by inhibiting protein synthesis through binding to the 50S ribosomal subunit. Bacterial resistance to macrolides can emerge through several pathways.

Macrolide Resistance Mechanisms

The primary mechanisms of macrolide resistance in Gram-positive bacteria involve:

  • Target Site Modification: Alterations in the 23S rRNA component of the 50S ribosomal subunit, often through methylation by erm (erythromycin ribosome methylase) genes, prevent the binding of macrolide antibiotics. This is a common mechanism in MRSA.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The msrA gene encodes for such an efflux pump.

  • Drug Inactivation: Enzymatic modification of the antibiotic molecule, rendering it inactive.

The following diagram illustrates the interplay of these resistance mechanisms.

Macrolide_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Deltamycin_A1 This compound Ribosome 50S Ribosome Deltamycin_A1->Ribosome Binds to Efflux_Pump Efflux Pump (e.g., MsrA) Deltamycin_A1->Efflux_Pump Enters cell Drug_Inactivation Drug Inactivation (Enzymatic) Deltamycin_A1->Drug_Inactivation Substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Efflux_Pump->Deltamycin_A1 Pumps out Target_Modification Target Site Modification (erm gene methylation) Target_Modification->Ribosome Alters binding site

Figure 1. Mechanisms of bacterial resistance to macrolide antibiotics like this compound.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the robust evaluation of a new antibiotic candidate against resistant strains. The following diagram outlines the key steps in this process.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation Strain_Selection Select Resistant Strains (e.g., MRSA, VRE) MIC_Assay Perform Broth Microdilution MIC Assay Strain_Selection->MIC_Assay Antibiotic_Prep Prepare Antibiotic Solutions (this compound & Comparators) Antibiotic_Prep->MIC_Assay Media_Prep Prepare Culture Media (e.g., CAMHB) Media_Prep->MIC_Assay Incubation Incubate Plates (35°C, 16-20h) MIC_Assay->Incubation Read_Results Read and Record MIC Values Incubation->Read_Results Data_Table Compile Data into Comparative Table Read_Results->Data_Table Comparative_Analysis Analyze Comparative Efficacy Data_Table->Comparative_Analysis Conclusion Draw Conclusions on this compound Activity Comparative_Analysis->Conclusion

Figure 2. Workflow for the comparative validation of this compound activity.

Logical Relationship of Resistance and Treatment Failure

The presence of specific resistance mechanisms directly correlates with the potential for treatment failure. Understanding this relationship is critical for guiding therapeutic decisions and for the development of new antibiotics that can overcome these resistance strategies.

Logical_Relationship cluster_cause Cause cluster_effect Effect Resistance_Mechanism Presence of Resistance Mechanism (e.g., erm gene, efflux pump) Reduced_Binding Reduced Antibiotic Binding or Increased Efflux Resistance_Mechanism->Reduced_Binding High_MIC High MIC Value Reduced_Binding->High_MIC Treatment_Failure Clinical Treatment Failure High_MIC->Treatment_Failure

Figure 3. Logical flow from resistance mechanism to potential treatment failure.

References

A Comparative Guide to Cross-Resistance Involving Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-resistance profile of Deltamycin A1, a member of the macrolide class of antibiotics. The primary mechanism driving cross-resistance for this class is the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype. This guide is intended for researchers, scientists, and drug development professionals investigating antibiotic resistance mechanisms.

Understanding MLSB Cross-Resistance

Resistance to macrolide antibiotics like this compound is frequently caused by a target-site modification. The most common mechanism involves enzymes encoded by erm (erythromycin ribosome methylation) genes.[1] These enzymes methylate a specific adenine (B156593) residue on the 23S ribosomal RNA, which is a key component of the bacterial ribosome's large subunit.[2][3] This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics to the ribosome, thereby inhibiting their ability to suppress protein synthesis.[2][4]

This single mechanism confers resistance to all three classes of antibiotics, a phenomenon known as the MLSB resistance phenotype.[5] This resistance can be expressed in two ways:

  • Constitutive (cMLSB): The erm gene is always expressed, and the bacterium is resistant to all three antibiotic classes at all times.[1][6]

  • Inducible (iMLSB): The erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[1][6] In the absence of an inducer, the bacterium appears susceptible to lincosamides (e.g., clindamycin), but treatment can fail as resistance is induced.[6]

Due to this shared resistance mechanism, a bacterial strain resistant to one macrolide is often cross-resistant to others, including this compound.[7]

Experimental Workflow for Determining Cross-Resistance

The following diagram illustrates a standard experimental workflow to identify and confirm antibiotic cross-resistance.

Cross_Resistance_Workflow cluster_0 Phase 1: Strain Selection & Preparation cluster_1 Phase 2: Susceptibility Testing cluster_2 Phase 3: Data Analysis start Start with Susceptible Parental Strain (e.g., S. aureus) select_mutant Expose to sub-MIC levels of this compound to select for resistant mutants start->select_mutant mic_parent Determine MICs for Parental Strain: - this compound - Erythromycin - Clindamycin - Vancomycin (Control) start->mic_parent Test Parental Control isolate Isolate Resistant Strain select_mutant->isolate mic_resistant Determine MICs for Resistant Strain: - this compound - Erythromycin - Clindamycin - Vancomycin (Control) isolate->mic_resistant Test Resistant Strain compare Compare MIC values between Parental and Resistant Strains mic_parent->compare mic_resistant->compare conclusion Determine Cross-Resistance Profile compare->conclusion

Caption: Workflow for identifying antibiotic cross-resistance.

Comparative Performance Data

The table below presents representative Minimum Inhibitory Concentration (MIC) data illustrating the expected cross-resistance pattern in a Staphylococcus aureus strain with the MLSB phenotype compared to its susceptible parent strain. An increase in MIC indicates that a higher concentration of the drug is required to inhibit bacterial growth, signifying resistance.

AntibioticChemical ClassSusceptible S. aureus (Parental Strain) MIC (µg/mL)MLSB Resistant S. aureus (Resistant Strain) MIC (µg/mL)Expected Outcome
This compound Macrolide≤ 1> 128Cross-Resistance
Erythromycin Macrolide≤ 1> 128Cross-Resistance
Clindamycin Lincosamide≤ 0.5> 64Cross-Resistance
Vancomycin Glycopeptide≤ 2≤ 2No Cross-Resistance

Note: These are representative values. Actual MICs can vary between specific strains.[8][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a standard method for determining MIC values via broth microdilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: Susceptible (parental) and resistant isolates of the target bacterium (e.g., Staphylococcus aureus).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB-ca).[10]

  • Antibiotics: Stock solutions of this compound, Erythromycin, Clindamycin, and Vancomycin prepared at a known high concentration.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate incubated overnight.

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this adjusted suspension in MHB-ca to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation:

  • Dispense 50 µL of MHB-ca into all wells of a 96-well plate.

  • Add 50 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.

  • Reserve wells for a positive control (no antibiotic) and a negative control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

  • Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A plate reader can also be used to measure optical density.

  • The results are compared to established breakpoints (e.g., from CLSI or EUCAST) to classify the strain as susceptible or resistant.

References

Benchmarking Deltamycin A1: A Comparative Analysis Against Current Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing challenge to combat antimicrobial resistance, a comprehensive evaluation of novel antibiotic candidates is crucial. This guide provides a detailed comparative analysis of Deltamycin A1, a macrolide antibiotic, against established clinically significant macrolides: azithromycin, clarithromycin, and erythromycin (B1671065). This report is intended for researchers, scientists, and drug development professionals, offering a data-driven benchmark of this compound's performance through in vitro and in vivo experimental data.

Executive Summary

This compound, a member of the macrolide class of antibiotics, demonstrates notable activity against a range of Gram-positive bacteria. This guide presents a side-by-side comparison of its antibacterial potency with leading macrolide antibiotics. While data for this compound is primarily derived from foundational studies, this report collates available information to provide a preliminary benchmark. The mechanism of action, shared among macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Furthermore, the immunomodulatory effects of macrolides, particularly their influence on the MAPK/ERK signaling pathway, are discussed as a key therapeutic aspect.

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of potency. The following table summarizes the available MIC data for this compound against key Gram-positive pathogens and compares it with the established macrolides.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Other Macrolide Antibiotics Against Gram-Positive Bacteria

MicroorganismThis compoundAzithromycinClarithromycinErythromycin
Staphylococcus aureus0.20.12 - >1280.03 - >1280.06 - >128
Streptococcus pneumoniae0.05≤0.06 - >128≤0.015 - >128≤0.015 - >128
Streptococcus pyogenes0.05≤0.06 - 16≤0.015 - 4≤0.015 - >64
Enterococcus faecalis3.131 - >1280.5 - >1281 - >128

Note: MIC values for azithromycin, clarithromycin, and erythromycin can vary significantly based on the resistance profile of the bacterial strain.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of an antibiotic in a living organism. Animal models of infection provide a valuable platform to assess efficacy. This compound has demonstrated protective effects in a mouse model of Staphylococcus aureus infection.

Table 2: Comparative In Vivo Efficacy of this compound in a Mouse Protection Test

AntibioticChallenge OrganismAdministration RouteED₅₀ (mg/kg)
This compoundStaphylococcus aureus SmithSubcutaneous1.8
ErythromycinStaphylococcus aureus SmithSubcutaneous2.6

ED₅₀ (Effective Dose 50) is the dose required to protect 50% of the test animals from lethal infection.

Mechanism of Action and Signaling Pathways

Macrolide antibiotics, including this compound, exert their antibacterial effect by targeting the bacterial ribosome. They bind to the 50S ribosomal subunit, which interferes with protein synthesis, ultimately inhibiting bacterial growth.

Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties. These effects are, in part, mediated through the modulation of intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway. By influencing this pathway, macrolides can modulate the production of inflammatory cytokines.

Macrolide_Signaling_Pathway cluster_cell Host Cell Macrolide Macrolide TLR Toll-like Receptor (TLR) Macrolide->TLR Inhibits MEK MEK TLR->MEK ERK ERK MEK->ERK NF-kB NF-κB ERK->NF-kB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NF-kB->Cytokines Modulates Transcription MIC_Workflow Start Start Prepare_Bacteria Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Bacteria Prepare_Antibiotics Prepare serial dilutions of antibiotics in 96-well plates Start->Prepare_Antibiotics Inoculate Inoculate each well with bacterial suspension Prepare_Bacteria->Inoculate Prepare_Antibiotics->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Deltamycin A1: A Comparative Analysis of a Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and comparative analysis of Deltamycin A1, a macrolide antibiotic. The following sections detail its performance against other macrolides, outline the experimental protocols used for these comparisons, and visualize its mechanism of action.

Comparative In Vitro Antibacterial Activity

This compound demonstrates significant activity against a range of Gram-positive bacteria. To contextualize its efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other macrolide antibiotics, Erythromycin and Carbomycin A (also known as Deltamycin A4), against several bacterial strains. Lower MIC values indicate greater potency.

MicroorganismThis compound (µg/mL)Erythromycin (µg/mL)Carbomycin A (µg/mL)
Staphylococcus aureus Smith0.200.100.20
Staphylococcus aureus 209P0.100.100.20
Bacillus subtilis ATCC 66330.050.200.10
Sarcina lutea ATCC 93410.020.050.05
Micrococcus flavus ATCC 102400.050.020.05

Experimental Protocols

The comparative data presented was obtained using standardized antimicrobial susceptibility testing methods. The primary method employed is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The agar (B569324) dilution technique is a common method for determining MIC values.[2]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound, Erythromycin, and Carbomycin A are prepared to a known concentration.

  • Test Microorganisms: Standardized suspensions of the bacterial strains are prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Growth Medium: Mueller-Hinton Broth (MHB) or other suitable liquid growth medium is used.[2]

  • 96-Well Microtiter Plates: Used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of each antibiotic is performed in the 96-well plates containing the growth medium. This creates a gradient of antibiotic concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial suspension (no antibiotic) to ensure the bacteria are viable.

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the specific microorganism, typically at 37°C for 18-24 hours.[3]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or growth of the microorganism.[4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[5] This is achieved by binding to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery.[6][7][8] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth.[7]

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Blocked_Exit Blocked Exit Tunnel 50S_subunit->Blocked_Exit 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Translation Initiation Deltamycin_A1 This compound Deltamycin_A1->50S_subunit Binds to P-site Polypeptide_Chain Growing Polypeptide Chain Polypeptide_Chain->Blocked_Exit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Blocked_Exit->Protein_Synthesis_Inhibition

Mechanism of action for this compound.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process to assess the potency of an antibiotic.

MIC_Workflow A Prepare Antibiotic Stock Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Read and Record MIC Value E->F G Lowest concentration with no visible growth F->G

Workflow for MIC determination.

References

Validating HPLC for Deltamycin A1 Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for Deltamycin A1, a macrolide antibiotic. It includes a proposed stability-indicating HPLC method, detailed experimental protocols for validation in accordance with international guidelines, and a comparison with alternative analytical techniques.

This compound is a macrolide antibiotic belonging to the same class as erythromycin (B1671065) and azithromycin.[1] Due to the lack of a specific, publicly available validated HPLC method for this compound, this guide proposes a method based on established analytical procedures for structurally similar macrolide antibiotics.

Comparison of Analytical Methods for Purity Assessment

While HPLC stands out as the preferred method for purity analysis of macrolide antibiotics due to its high resolution and sensitivity, other techniques can be employed for specific analytical purposes.

Analytical MethodPrincipleAdvantagesDisadvantagesPrimary Application
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) Separation based on hydrophobicity on a non-polar stationary phase with a polar mobile phase, followed by detection using an ultraviolet (UV) detector.High resolution, specificity, precision, and accuracy. Widely available instrumentation.Requires the analyte to have a UV-absorbing chromophore. Macrolides often require detection at low wavelengths (~210 nm), which can be prone to interference.Gold standard for purity determination, quantification of impurities, and stability studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Extremely high sensitivity and selectivity. Enables the identification of unknown impurities and degradation products.Higher instrument and operational costs, more complex method development.Impurity identification, structural elucidation of degradation products, and trace-level analysis.
Microbiological Assay Measures the potency of an antibiotic by its ability to inhibit the growth of a susceptible microorganism.Directly measures the biological activity, which is clinically relevant.Lower precision and specificity compared to chromatographic methods. Can be influenced by other antimicrobial substances.Potency determination and bio-identity confirmation.
Thin-Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material.Simple, rapid, and low-cost screening tool.Primarily qualitative or semi-quantitative, with lower resolution and sensitivity than HPLC.Preliminary purity screening and identification of related substances.

Proposed Stability-Indicating HPLC Method for this compound

The following HPLC conditions are proposed for the purity determination of this compound and are based on methods validated for other macrolide antibiotics.[2][3] Optimization will be necessary for the specific instrumentation and this compound sample.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Phosphate Buffer, pH adjusted to 6.5
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (1:1 v/v)

Detailed Experimental Protocols for Method Validation

The validation of the developed HPLC method should be conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed to demonstrate that the analyte peak is well-resolved from any potential degradation products.[4][5]

  • Procedure: Subject this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for an extended period.

  • Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the this compound peak in the stressed samples should be evaluated using a Photodiode Array (PDA) detector.

Linearity
  • Procedure: Prepare a minimum of five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration).

  • Analysis: Inject each standard in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known low-concentration sample with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level.

  • Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day and with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

  • Significance: The LOQ must be low enough to accurately quantify impurities at their specified reporting thresholds.

Robustness
  • Procedure: Deliberately vary critical method parameters to assess the method's reliability during normal use. Variations may include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analysis: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

Summary of Validation Data

The following table presents hypothetical data for a validated HPLC method for this compound, illustrating the expected performance characteristics.

Table 2: Hypothetical HPLC Method Validation Summary for this compound

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peaks, no co-elutionPeak purity angle < Peak purity threshold
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.22%
LOD Report value0.05 µg/mL
LOQ Report value0.15 µg/mL
Robustness System suitability criteria metPassed

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application Dev Method Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Stability Stability Studies Robustness->Stability

Caption: HPLC Method Validation Workflow.

References

Deltamycin A1 vs. Tylosin: A Comparative Guide for Veterinary Pathogen Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of veterinary medicine, macrolide antibiotics are a cornerstone for the treatment of various bacterial infections. This guide provides a detailed comparison of Deltamycin A1 and tylosin (B1662201), focusing on their efficacy against pertinent veterinary pathogens. While extensive data is available for the well-established antibiotic tylosin, information regarding the in vitro activity of this compound is less prevalent in publicly accessible research. This guide synthesizes the available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

In Vitro Activity: A Head-to-Head Look

A direct quantitative comparison of the in vitro activity of this compound and tylosin is challenging due to the limited availability of peer-reviewed Minimum Inhibitory Concentration (MIC) data for this compound. However, based on existing literature, a qualitative assessment of this compound's spectrum can be made, while a quantitative analysis of tylosin's efficacy is well-documented.

This compound: A Qualitative Overview

This compound is a macrolide antibiotic known to be active against Gram-positive bacteria and a range of Mycoplasma species that are significant in veterinary medicine. Its spectrum of activity is reported to include:

  • Mycoplasma gallisepticum

  • Mycoplasma hyopneumoniae (referred to as M. suipneumoniae in older literature)

  • Mycoplasma hyorhinus

  • Mycoplasma synoviae

  • Mycoplasma meleagridis

  • Mycoplasma bovigenitalium

  • Mycoplasma dispar

  • Mycoplasma fermentans

  • Mycoplasma pulmonis

Tylosin: Quantitative In Vitro Efficacy

Tylosin has been extensively studied, and its in vitro activity against a variety of key veterinary pathogens is well-documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for tylosin against several important bacterial species. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of Tylosin against Swine Respiratory Pathogens

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniae16432640.25->64
Pasteurella multocida65≤0.52≤0.5-4
Streptococcus suis1180.51≤0.25-4

Table 2: In Vitro Activity of Tylosin against Mycoplasma Species

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Mycoplasma hyopneumoniae50≤0.25≤0.25≤0.25-32
Mycoplasma bovis23264>640.5->64
Mycoplasma gallisepticum41≤0.25≤0.25N/A
Mycoplasma synoviae41≤0.25≤0.25N/A

Experimental Protocols

The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these methods to ensure consistency and comparability of data across different studies.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.

Principle:

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent (this compound or tylosin) is prepared at a known concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent are prepared in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in the wells of a 96-well microtiter plate. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium to obtain a pure culture. A suspension of the bacteria is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: The prepared microtiter plates are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours for non-fastidious bacteria). For Mycoplasma species, specialized media and longer incubation times are required.

  • Reading of Results: After incubation, the plates are visually examined for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for MIC Determination Antimicrobial Dilution Antimicrobial Dilution Inoculation of Microtiter Plate Inoculation of Microtiter Plate Antimicrobial Dilution->Inoculation of Microtiter Plate Bacterial Inoculum Preparation Bacterial Inoculum Preparation Bacterial Inoculum Preparation->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental Workflow for MIC Determination

G cluster_pathway Mechanism of Action of Macrolide Antibiotics Macrolide Macrolide 50S Ribosomal Subunit 50S Ribosomal Subunit Macrolide->50S Ribosomal Subunit binds to Peptidyl Transferase Center Peptidyl Transferase Center 50S Ribosomal Subunit->Peptidyl Transferase Center blocks Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis inhibits Bacterial Cell Death/Stasis Bacterial Cell Death/Stasis Protein Synthesis->Bacterial Cell Death/Stasis leads to

Mechanism of Action of Macrolide Antibiotics

Conclusion

Tylosin demonstrates potent in vitro activity against a broad range of significant veterinary pathogens, with substantial supporting data available. This compound is also recognized as a macrolide with a similar spectrum of activity, particularly against Mycoplasma species. However, the current lack of publicly available, peer-reviewed MIC data for this compound significantly limits a direct quantitative comparison of its potency with that of tylosin. For researchers and drug development professionals, this highlights a critical knowledge gap and an area for future investigation. The generation of robust in vitro susceptibility data for this compound, following standardized protocols such as those provided by the CLSI, is essential to accurately assess its potential role and comparative efficacy in veterinary therapeutics.

A Comparative Review of Deltamycin A1 and Josamycin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of macrolide antibiotics, both Deltamycin A1 and josamycin (B1673084) represent important molecules in the ongoing search for effective treatments against bacterial infections. This guide provides a comparative overview of these two compounds, summarizing available experimental data on their antibacterial activity, mechanism of action, pharmacokinetics, and safety. While extensive data is available for josamycin, a 16-membered macrolide, information on this compound is comparatively scarce in publicly accessible literature, limiting a direct quantitative comparison.

Introduction

This compound is a macrolide antibiotic produced by the bacterium Streptomyces deltae.[1] It belongs to the 16-membered ring macrolide class and has demonstrated activity against Gram-positive bacteria.[1] Josamycin, also a 16-membered macrolide, is produced by Streptomyces narbonensis and has been used in clinical practice for the treatment of various bacterial infections. Both compounds exert their antibacterial effect by inhibiting bacterial protein synthesis.

Antibacterial Activity

A critical parameter for evaluating the efficacy of an antibiotic is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

This compound:

Josamycin:

In contrast, the antibacterial spectrum of josamycin is well-documented. It is effective against a variety of Gram-positive cocci. The following table summarizes representative MIC values for josamycin against common Gram-positive pathogens.

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus1.0>128
Streptococcus pyogenes0.12 - 0.250.25 - 0.5
Streptococcus pneumoniae0.120.5

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Values are compiled from various studies and may differ based on testing methodology and geographical location of isolates.

Mechanism of Action

Both this compound and josamycin are inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.

Signaling Pathway of Macrolide Antibiotic Action:

The following diagram illustrates the general mechanism of action for macrolide antibiotics like this compound and josamycin at the ribosomal level.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S tRNA tRNA 50S->tRNA Blocks translocation Polypeptide Polypeptide 50S->Polypeptide Peptide bond formation 30S 30S mRNA mRNA mRNA->30S Binds tRNA->50S Enters A-site Macrolide This compound / Josamycin Macrolide->50S Binds to exit tunnel

Caption: General mechanism of macrolide antibiotics.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in the body.

This compound:

No specific pharmacokinetic data for this compound, such as half-life, bioavailability, or clearance rates, were found in the reviewed literature.

Josamycin:

The pharmacokinetic profile of josamycin has been studied, and the following table summarizes key parameters.

ParameterValue
Bioavailability (Oral) Variable
Protein Binding ~15%
Half-life (t½) 1.5 - 2.0 hours
Metabolism Hepatic
Excretion Primarily biliary

Safety and Toxicology

The safety profile of an antibiotic is a crucial factor in its clinical utility.

This compound:

Information regarding the safety and toxicology of this compound is not available in the reviewed literature.

Josamycin:

Josamycin is generally considered to be well-tolerated. However, like other macrolides, it can cause side effects.

Reported Side Effects of Josamycin:

  • Gastrointestinal: Nausea, vomiting, diarrhea, abdominal pain.

  • Hepatic: Reversible liver enzyme elevations, cholestatic jaundice (rare).

  • Allergic Reactions: Skin rash, urticaria.

  • Other: Headache, dizziness.

Experimental Protocols

Standardized methods are essential for the comparative evaluation of antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antibiotic.

Workflow for Broth Microdilution MIC Assay:

MIC_protocol Start Start Prep_Bacteria Prepare standardized bacterial inoculum Start->Prep_Bacteria Prep_Antibiotic Prepare serial dilutions of antibiotic Start->Prep_Antibiotic Inoculate Inoculate microtiter plate wells with bacteria and antibiotic dilutions Prep_Bacteria->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow for MIC determination.

Assessment of Pharmacokinetics

Animal models are commonly used to evaluate the pharmacokinetic properties of new antibiotics.

Typical Workflow for in vivo Pharmacokinetic Study:

PK_workflow Dosing Administer drug to animal models (e.g., rats, mice) via desired route Sampling Collect blood samples at predefined time points Dosing->Sampling Analysis Analyze plasma samples using LC-MS/MS to determine drug concentration Sampling->Analysis Modeling Use pharmacokinetic software to model concentration-time data and calculate parameters Analysis->Modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Evaluation of In Vitro Cytotoxicity

Cell-based assays are employed to assess the potential toxicity of a drug candidate.

Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

cytotoxicity_workflow Cell_Culture Culture relevant cell line (e.g., HepG2) Treatment Expose cells to varying concentrations of the drug Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24, 48h) Treatment->Incubation MTT_Assay Add MTT reagent and measure formazan (B1609692) production (indicative of cell viability) Incubation->MTT_Assay Data_Analysis Calculate IC50 (concentration causing 50% inhibition of cell growth) MTT_Assay->Data_Analysis

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

Josamycin is a well-characterized 16-membered macrolide with established efficacy against Gram-positive bacteria. Its mechanism of action, pharmacokinetic profile, and safety have been documented through numerous studies. In contrast, this compound, while identified as a macrolide with activity against Gram-positive organisms, lacks publicly available quantitative data on its antibacterial potency, pharmacokinetics, and safety. This significant data gap prevents a direct, evidence-based comparison with josamycin. Further research and publication of experimental data on this compound are necessary to fully assess its potential as a therapeutic agent and to understand its comparative advantages and disadvantages relative to other macrolides like josamycin. For researchers in drug development, the established profile of josamycin can serve as a valuable benchmark for the evaluation of new macrolide candidates.

References

Safety Operating Guide

Proper Disposal of Deltamycin A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Deltamycin A1 is crucial for laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. As a macrolide antibiotic used in research, improper disposal can introduce active pharmaceutical ingredients into ecosystems, potentially harming wildlife and contributing to the rise of antibiotic-resistant bacteria. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a laboratory setting.

The primary directive for all laboratory personnel is to consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. These protocols are designed to comply with all federal, state, and local regulations governing chemical and biohazardous waste.

Key Disposal Principles for this compound

This compound, like other research-grade antibiotics, must be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.

Core Handling and Disposal Steps:

  • Segregation: All waste streams containing this compound must be kept separate from other laboratory waste. This includes pure (powdered) compound, stock solutions, and contaminated labware.

  • Waste Collection:

    • Solid Waste: Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Concentrated stock solutions and working solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.

    • Contaminated Labware: All materials that have come into direct contact with this compound, such as pipette tips, tubes, flasks, and gloves, should be collected in a designated container for chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and an approximate concentration if applicable.

  • Storage: Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • EHS Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as concentration limits for standard disposal versus hazardous waste classification. The precautionary principle dictates treating all concentrations as hazardous chemical waste.

Data PointValueSource
Recommended Disposal MethodSegregation and collection as chemical waste for EHS pickup.General Laboratory Best Practices
Drain DisposalProhibitedGeneral Laboratory Best Practices
Standard Trash DisposalProhibitedGeneral Laboratory Best Practices

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Deltamycin_A1_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_identification Waste Identification cluster_streams Waste Streams cluster_collection Collection and Labeling cluster_end Final Disposal start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid Solid (Powder) waste_type->solid Solid liquid Liquid (Solutions) waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid collect_labware Collect in Labeled Chemical Waste Container labware->collect_labware ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_labware->ehs_pickup

This compound Disposal Workflow Diagram

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally conscious disposal of this compound, thereby upholding laboratory safety standards and minimizing the ecological impact of pharmaceutical waste.

Essential Safety and Logistics for Handling Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Deltamycin A1 is a macrolide antibiotic.[1][2][3] As with any potent pharmaceutical compound, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, step-by-step guidance for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE.

Body AreaRequired PPEStandard/Specification
Hands Double Nitrile Gloves (Powder-Free)ASTM D6978 (Chemotherapy-grade)
Body Disposable Gown (Polyethylene-coated polypropylene (B1209903) or similar laminate)Resistant to permeability by hazardous drugs
Respiratory N95 or N100 RespiratorNIOSH-approved
Eyes Safety Goggles with Side Shields or Face ShieldANSI Z87.1
Head/Feet Disposable head/hair and shoe coversAs per institutional policy

Note: This information is synthesized from general guidelines for handling hazardous drugs and may be supplemented by a specific Safety Data Sheet (SDS) if available from the supplier.

Operational Plan for Handling

A systematic workflow is essential for safely handling this compound from receipt to disposal. Adherence to these steps will minimize the risk of contamination and exposure.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE, including gloves and a lab coat, before opening the package.

  • If the primary container is compromised, handle it within a chemical fume hood.

2. Preparation of Solutions:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent aerosolization and inhalation.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • When dissolving, add the solvent slowly to the powder to avoid splashing. This compound may be dissolved in solvents like DMSO.[1]

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Keep containers sealed when not in use.

  • Work within a well-ventilated area. For cell culture or other sensitive applications, sterile filtration of the solution may be necessary.[1]

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small powder spills, gently cover with damp absorbent material to avoid raising dust.

  • For liquid spills, absorb with appropriate spill pads.

  • Clean the spill area with a suitable decontaminating solution.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Below is a workflow diagram for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal Receive Receive Unpack Unpack Receive->Unpack Inspect Package Weigh_Powder Weigh Powder (in fume hood) Unpack->Weigh_Powder Don Full PPE Prepare_Solution Prepare Solution (in fume hood) Weigh_Powder->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Surfaces & Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

2. Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • For unused solid this compound, it is recommended to inactivate it before disposal if possible, following established laboratory protocols for similar compounds.

  • Alternatively, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and disposed of in the trash, though this is more applicable to household disposal and may not be appropriate for a laboratory setting without institutional approval.[4][5][6]

  • Never dispose of this compound down the drain or in the regular trash unless specifically instructed to do so by your institution's environmental health and safety department.

The following diagram outlines the decision-making process for the disposal of this compound waste.

Disposal Plan for this compound Waste Start Waste Generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Solid Waste (Gloves, Gown, etc.) Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Unused Solution) Identify_Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, etc.) Identify_Waste_Type->Sharps_Waste Sharps Collect_Solid Collect in Labeled Hazardous Solid Waste Bin Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Hazardous Sharps Container Sharps_Waste->Collect_Sharps Follow_Institutional_Protocol Follow Institutional Disposal Protocol Collect_Solid->Follow_Institutional_Protocol Collect_Liquid->Follow_Institutional_Protocol Collect_Sharps->Follow_Institutional_Protocol

Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deltamycin A1
Reactant of Route 2
Deltamycin A1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.